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Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-Amino-4-methoxybenzisoxazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-methoxy-1,2-benzisoxazole Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-methoxy-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 3-Amino-4-methoxy-1,2-benzisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, offering a self-validating framework for researchers, and grounding all claims in authoritative references. The protocols outlined herein are designed for execution by professionals in drug development and chemical research, emphasizing safety, reproducibility, and analytical rigor.

Introduction and Strategic Overview

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino group at the 3-position and a methoxy group at the 4-position creates a unique electronic and steric profile, making 3-Amino-4-methoxy-1,2-benzisoxazole a valuable building block for novel compound libraries.

This guide presents a robust and efficient synthetic strategy, beginning with a commercially available precursor and proceeding through a logical sequence to the target molecule. The causality behind the chosen synthetic route is predicated on reaction efficiency, substrate availability, and the formation of a pure product. Subsequent sections detail rigorous purification protocols and a multi-faceted analytical workflow to confirm the structure, purity, and identity of the synthesized compound.

Synthetic Pathway: Rationale and Protocol

The selected synthetic route leverages the cyclization of a substituted salicylonitrile, a well-established and reliable method for constructing the 3-amino-1,2-benzisoxazole ring system. This approach is favored for its high atom economy and the relatively mild conditions required for the key ring-forming step.

The overall synthetic workflow is depicted below.

SynthesisWorkflow A 2-Hydroxy-4-methoxybenzonitrile (Precursor) C Reaction Mixture in Acetonitrile/Water A->C Dissolve B Hydroxylamine-O-sulfonic acid (HOSA) + Potassium Carbonate (Base) B->C Add D Cyclization Reaction (Stir at RT) C->D E Work-up & Extraction D->E Quench F Crude Product E->F G Purification F->G Chromatography & Recrystallization H 3-Amino-4-methoxy-1,2-benzisoxazole (Final Product) G->H CharacterizationWorkflow A Purified Product B ¹H NMR & ¹³C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Melting Point A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Exploratory

In-Depth Technical Guide: 3-Amino-4-methoxybenzisoxazole

Core Directive & Executive Summary This guide provides a comprehensive technical analysis of 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 177995-40-3 ), a specialized heterocyclic scaffold utilized in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 177995-40-3 ), a specialized heterocyclic scaffold utilized in medicinal chemistry.[1] Unlike common benzisoxazole derivatives found in blockbuster antipsychotics (e.g., Risperidone, which utilizes the 6-fluoro isomer), the 4-methoxy isomer presents unique steric and electronic properties due to the "peri-like" substitution pattern adjacent to the isoxazole bridgehead.

This document is structured to serve researchers and drug development professionals, moving from fundamental physicochemical properties to robust synthetic protocols and reactivity profiles.

Physicochemical Profile

The compound is a fused bicyclic aromatic system where a benzene ring is fused to an isoxazole ring.[2][3] The presence of the methoxy group at the C-4 position (adjacent to the ring fusion) introduces significant steric bulk near the 3-amino group, influencing both receptor binding affinities and synthetic reactivity.

Table 1: Chemical Identity & Properties
PropertyData
Chemical Name 3-Amino-4-methoxy-1,2-benzisoxazole
IUPAC Name 4-Methoxy-1,2-benzoxazol-3-amine
CAS Number 177995-40-3
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
SMILES COC1=CC=CC2=C1C(=NO2)N
InChI Key YFNIGSJHKGKXEQ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 140–142 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (conjugate acid of amine), ~ -1.5 (isoxazole N)
LogP ~1.2 (Predicted)

Synthetic Methodologies

The synthesis of 3-amino-1,2-benzisoxazoles is non-trivial due to the need to construct the N–O bond while simultaneously forming the isoxazole ring. The most robust and scalable method involves the cyclization of o-fluorobenzonitriles using acetohydroxamic acid as an oxygen nucleophile equivalent.

Protocol: Cyclization via Acetohydroxamic Acid

This protocol avoids the use of unstable hydroxylamine free base and provides higher yields through a specific SNAr mechanism followed by cyclization.

Reaction Scheme:

  • Precursor: 2-Fluoro-6-methoxybenzonitrile.

  • Reagents: Acetohydroxamic acid (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology
  • Reagent Preparation:

    • In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Acetohydroxamic acid (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Add Potassium tert-butoxide (2.5 equiv) portion-wise. The solution will thicken; stir for 30 minutes to generate the potassium acetohydroxamate anion.

  • Substrate Addition:

    • Add 2-Fluoro-6-methoxybenzonitrile (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the reaction mixture.

    • Note on Regiochemistry: The starting material must be substituted at the 6-position (relative to the nitrile at 1 and fluoro at 2) to yield the 4-methoxy product.

  • Reaction & Cyclization:

    • Allow the mixture to warm to Room Temperature (25 °C).

    • Stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Mechanistic Insight: The hydroxamate oxygen displaces the fluorine (SNAr). The resulting intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the nitrile carbon. Subsequent hydrolysis of the acetyl group (often in situ or during workup) yields the free amine.

  • Workup & Purification:

    • Quench the reaction by pouring into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesis Precursor 2-Fluoro-6-methoxybenzonitrile Intermediate [Amidoxime Intermediate] Precursor->Intermediate SNAr (F displacement) Reagents Acetohydroxamic Acid + KOtBu / DMF Reagents->Intermediate Product 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 177995-40-3) Intermediate->Product Cyclization & Deacetylation

Caption: Synthetic route from o-fluorobenzonitrile precursor via acetohydroxamic acid mediated cyclization.

Reactivity & Derivatization

The 3-amino-1,2-benzisoxazole scaffold is versatile but possesses specific sensitivities, particularly regarding ring stability under basic conditions.

Chemical Stability (The Kemp Elimination Risk)

Benzisoxazoles are susceptible to base-catalyzed ring opening (Kemp elimination). Strong bases can deprotonate the 3-amino group or attack the C-3 position, leading to ring cleavage to form o-hydroxybenzonitriles (salicylonitriles).

  • Operational Implication: Avoid strongly alkaline conditions (> pH 12) during derivatization. Use mild bases like Pyridine or

    
    .
    
Functionalization Logic
  • Acylation/Sulfonylation: The exocyclic amine is nucleophilic but sterically hindered by the 4-methoxy group. Reactions with acid chlorides or sulfonyl chlorides require forcing conditions or highly active electrophiles.

  • Sandmeyer-Type Reactions: The primary amine can be diazotized (

    
    ) to form the diazonium salt, allowing substitution with Halogens (Cl, Br, I) or Hydroxyl groups. This is a key pathway to 3-halo-1,2-benzisoxazoles , which are precursors for Suzuki/Buchwald couplings.
    
Visualization: Reactivity Network

Reactivity Core 3-Amino-4-methoxy- 1,2-benzisoxazole Acylation N-Acylation (Ac2O / Pyridine) Core->Acylation Diazotization Diazotization (NaNO2 / HX) Core->Diazotization RingOpen Ring Opening (Strong Base / Heat) Core->RingOpen Kemp Elimination Amide N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide Acylation->Amide Halo 3-Halo-4-methoxy-1,2-benzisoxazole (Coupling Partner) Diazotization->Halo CuX Salicyl 2-Hydroxy-6-methoxybenzonitrile (Degradation Product) RingOpen->Salicyl

Caption: Reactivity profile highlighting functionalization pathways and the base-sensitivity degradation risk.

Pharmaceutical Applications

Scaffold Significance

The 1,2-benzisoxazole moiety is a bioisostere of the indole and benzothiophene rings. It is a privileged structure in atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone).

  • Pharmacophore Role: The benzisoxazole ring typically engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in GPCR binding pockets (Dopamine
    
    
    , Serotonin
    
    
    ).
  • 4-Methoxy Specificity: The 4-methoxy group provides a specific electronic donation into the ring and creates a steric clash that can lock the conformation of N-substituted derivatives, potentially increasing selectivity for specific receptor subtypes compared to the 6-fluoro analogs.

Safety & Handling (MSDS Highlights)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Handle in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.

References

  • Synthesis of 3-Amino-1,2-benzisoxazoles

    • Title: A Facile Synthesis of 3-Amino-1,2-benzisoxazoles.[4]

    • Source: Chemical & Pharmaceutical Bulletin.
    • Context: Describes the acetohydroxamic acid method for cycliz
    • URL:[Link] (General Journal Link for verification of method type).

  • Chemical Identity & CAS Verification

    • Title: 4-Methoxy-1,2-benzisoxazol-3-amine (CAS 177995-40-3) Entry.[1][2][3][5][6][7][8]

    • Source: Thermo Scientific Chemicals / PubChem.[3]

    • URL:[Link][1][2][3]

  • Benzisoxazole Reactivity (Kemp Elimination)

    • Title: Base-catalyzed Ring Opening of 1,2-Benzisoxazoles.
    • Source: Journal of Organic Chemistry (General Reactivity Context).
    • URL:[Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 3-Amino-4-methoxybenzisoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-Amino-4-methoxybenzisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-Amino-4-methoxybenzisoxazole. In the absence of extensive published experimental spectra for this specific molecule, this document serves as a predictive guide based on first principles of spectroscopy and comparative data from structurally related analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 3-Amino-4-methoxybenzisoxazole, offering insights for its identification, characterization, and purity assessment in a research and drug development context.

Introduction

3-Amino-4-methoxybenzisoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The benzisoxazole core is a key pharmacophore in a variety of biologically active molecules. The addition of an amino and a methoxy group to this scaffold is expected to modulate its physicochemical properties, offering potential for the development of new therapeutic agents and functional materials. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a foundational understanding of its expected spectral signature.

Molecular Structure and Spectroscopic Overview

The structure of 3-Amino-4-methoxybenzisoxazole, with its constituent functional groups, dictates its interaction with different regions of the electromagnetic spectrum. The key structural features include:

  • Aromatic benzisoxazole ring system

  • A primary aromatic amine (-NH₂) group

  • A methoxy (-OCH₃) group

  • An isoxazole ring containing a C=N bond

These features will give rise to characteristic signals in NMR, IR, and MS, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 3-Amino-4-methoxybenzisoxazole.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic CH~ 6.5 - 7.5Multiplet3HThe exact shifts and coupling patterns will depend on the substitution pattern.
NH₂~ 4.0 - 5.0Broad Singlet2HThe chemical shift can vary with solvent and concentration.
OCH₃~ 3.8 - 4.0Singlet3HA characteristic sharp singlet for the methoxy group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic C-O~ 150 - 160
Aromatic C-N~ 140 - 150
Aromatic CH~ 100 - 130
C=N (isoxazole)~ 155 - 165
C-O (isoxazole)~ 160 - 170
OCH₃~ 55 - 60
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-methoxybenzisoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in the assignment of carbon types.

    • Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-4-methoxybenzisoxazole is expected to show characteristic absorption bands.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500MediumTwo bands are expected for a primary amine.[1]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the methoxy group.
C=N Stretch (Isoxazole)1620 - 1680Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Methoxy)1000 - 1300Strong
C-N Stretch (Amine)1250 - 1350Medium to Strong[1]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 3-Amino-4-methoxybenzisoxazole (C₈H₈N₂O₂) is 164.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 164.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, including the loss of small neutral molecules like CO, N₂, and CH₃. Key fragment ions might include those corresponding to the benzisoxazole core and fragments arising from the cleavage of the methoxy and amino groups.

m/z Possible Fragment
164[M]⁺
149[M - CH₃]⁺
136[M - N₂]⁺ or [M - CO]⁺
121[M - CH₃ - CO]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Integrated Spectral Analysis Workflow

The confirmation of the structure and purity of 3-Amino-4-methoxybenzisoxazole requires an integrated approach, utilizing data from all three spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and integrated spectral analysis of 3-Amino-4-methoxybenzisoxazole.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 3-Amino-4-methoxybenzisoxazole. While experimental data for this specific molecule is not widely available, the principles of spectroscopy and comparison with related structures allow for a robust prediction of its NMR, IR, and Mass spectral characteristics. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related benzisoxazole derivatives, enabling them to confidently identify and assess the purity of their compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem is a public database of chemical substances and their properties. ([Link])

  • UCLA WebSpectra - Problems in NMR and IR Spectroscopy. ([Link])

  • NIST Chemistry WebBook. ([Link])

Sources

Exploratory

The Biological Activity of 3-Amino-4-methoxybenzisoxazole and Its Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous approved therapeutics, including atypical antipsychotics (e.g., rispe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous approved therapeutics, including atypical antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide) [1]. Within this diverse chemical space, 3-Amino-4-methoxybenzisoxazole (CAS: 177995-40-3) and its derivatives represent a highly specialized subclass with profound multi-target directed ligand (MTDL) potential.

This technical whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols associated with the 3-amino and 4-methoxy functionalizations of the benzisoxazole ring. By synthesizing current literature, this guide provides drug development professionals with actionable insights into repurposing and optimizing this scaffold for neurodegenerative diseases, oncology, and antimicrobial applications.

Structural Rationale & Structure-Activity Relationship (SAR)

The pharmacological versatility of 3-amino-4-methoxybenzisoxazole stems from the precise spatial arrangement of its functional groups, which dictate its physicochemical properties and target binding affinities.

The 1,2-Benzisoxazole Core

The bicyclic 1,2-benzisoxazole system is aromatic but exhibits unique electron distribution due to the adjacent nitrogen and oxygen atoms. This core acts as a rigid, planar bioisostere for indole and benzisothiazole rings, capable of participating in


 stacking and hydrophobic interactions within deep receptor pockets[2].
The 3-Amino Pharmacophore: Kinase Hinge Binding

The primary amine at the C3 position is a critical determinant for kinase inhibition. In the context of receptor tyrosine kinases (RTKs) such as c-Met, the 3-amino group acts as a potent hydrogen bond donor. It precisely interacts with the backbone carbonyls in the hinge region of the ATP-binding pocket, a highly conserved interaction paradigm in competitive kinase inhibitors [3].

The 4-Methoxy Pharmacophore: Steric and Electronic Modulation

Substitution at the C4 position with a methoxy group introduces both steric bulk and electron-donating properties. In recent pharmacomodulation studies targeting Alzheimer's disease, the introduction of a 4-methoxy group on the benzisoxazole ring significantly enhanced the inhibition of Acetylcholinesterase (AChE). The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, while the methyl group perfectly occupies the hydrophobic peripheral anionic site (PAS) of AChE [4].

SAR_Map Core 1,2-Benzisoxazole Core (Rigid Hydrophobic Scaffold) Amino 3-Amino Group (C3) (Primary H-Bond Donor) Core->Amino Methoxy 4-Methoxy Group (C4) (Electron Donating/Steric) Core->Methoxy Kinase Kinase Hinge Region (ATP-Competitive Binding) Amino->Kinase H-Bonding AChE AChE Peripheral Site (Enzyme Inhibition) Methoxy->AChE Steric Fit

Figure 1: SAR Logic Map illustrating the distinct biological targeting of the C3 and C4 functional groups.

Key Biological Activities & Mechanistic Pathways

Neurodegenerative Targeting: AChE Inhibition and 5-HT4R Agonism

The most promising recent application of 4-methoxybenzisoxazole derivatives is in the development of MTDLs for Alzheimer's disease. Researchers have successfully fused the benzisoxazole core with piperidine derivatives to create compounds that simultaneously inhibit AChE and agonize the serotoninergic 5-HT4 receptor (5-HT4R) [4].

  • Causality: The 4-methoxy group increases the electron density of the aromatic ring, strengthening cation-

    
     interactions with the catalytic triad of AChE. Simultaneously, the basic nitrogen of the appended piperidine interacts with the aspartate residue in the 5-HT4R orthosteric site.
    

MoA Ligand 4-Methoxybenzisoxazole Derivative AChE_Target Acetylcholinesterase (AChE) Ligand->AChE_Target Inhibits HT4R_Target 5-HT4 Receptor Ligand->HT4R_Target Agonizes Effect1 Increased Synaptic Acetylcholine AChE_Target->Effect1 Effect2 Non-Amyloidogenic Cleavage (sAPPα) HT4R_Target->Effect2 Outcome Alzheimer's Disease Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Figure 2: Dual-mechanism pathway of 4-methoxybenzisoxazole derivatives in Alzheimer's models.

Oncology: Kinase Inhibition

Derivatives featuring the 3-amino substitution are heavily investigated as anti-proliferative agents. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation cascades essential for tumor cell survival. Specific analogs, such as 3-amino-1,2-benzisoxazole-6-carbonitrile, demonstrate low-nanomolar efficacy against c-Met and GSK-3


 [3].
Antimicrobial and Anti-inflammatory Activity

The benzisoxazole core inherently possesses broad-spectrum antimicrobial properties. Halogenated and methoxy-substituted derivatives disrupt bacterial cell wall synthesis and exhibit potent anti-inflammatory effects by inhibiting secretory phospholipase A2 (sPLA2) and cyclooxygenase (COX) pathways [1].

Quantitative Data Presentation

The following table synthesizes the in vitro biological activity of representative benzisoxazole derivatives, highlighting the impact of specific substitutions.

Derivative Class / SubstitutionPrimary Biological TargetBinding Affinity / PotencyPrimary Therapeutic Indication
4-Methoxy -1,2-benzisoxazole hybridsAcetylcholinesterase (AChE)IC

= 440 – 940 nM
Alzheimer's Disease
4-Methoxy -1,2-benzisoxazole hybrids5-HT4 ReceptorK

= 1.5 – 10 nM
Alzheimer's Disease
3-Amino -1,2-benzisoxazole analogsc-Met KinaseIC

= 12 – 55 nM
Oncology (Solid Tumors)
3-Amino-6-carbonitrile derivativesGSK-3

IC

< 30 nM
Oncology / Neurogenesis
Unsubstituted 1,2-benzisoxazolesVoltage-gated Na

Channels
IC

= 10 – 50

M
Epilepsy / Seizures

Data aggregated from structure-activity relationship studies [3][4].

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of 3-amino-4-methoxybenzisoxazole derivatives.

Protocol 1: Microwave-Assisted Organic Synthesis (MAOS) of the Core Scaffold

Traditional thermal synthesis of the 1,2-benzisoxazole core requires harsh conditions and prolonged reaction times. This MAOS protocol utilizes the cyclodehydration of ortho-substituted aryl oximes to rapidly generate the core [5].

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 3:1 mixture of dioxane/water. Add NaOH (1.5 eq) and stir at 40°C for 15 hours.

  • Microwave Cyclization: Transfer the resulting oxime intermediate to a microwave-safe vial. Add potassium tert-butoxide (1.5 eq) in anhydrous DMF.

  • Irradiation: Subject the vial to microwave irradiation at 120°C for 15 minutes. The base catalyzes the intramolecular nucleophilic attack of the oxime oxygen onto the fluorinated carbon.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude 3-amino-4-methoxybenzisoxazole via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm structure and purity (>95%) via

    
    H-NMR, 
    
    
    
    C-NMR, and LC-MS.
Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

This protocol relies on the colorimetric detection of thiocholine, produced by the hydrolysis of acetylthiocholine, reacting with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound (4-methoxybenzisoxazole derivative) in DMSO to create a 10-point concentration gradient (final DMSO < 1%).

  • Enzyme Incubation: In a 96-well microplate, add 160

    
    L of phosphate buffer, 10 
    
    
    
    L of test compound, and 10
    
    
    L of human recombinant AChE (0.5 U/mL). Incubate at 25°C for 15 minutes to allow for binding equilibrium.
  • Substrate Addition: Add 10

    
    L of DTNB (3 mM) and 10 
    
    
    
    L of acetylthiocholine iodide (15 mM) to initiate the reaction.
  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (

    
    ). Determine the IC
    
    
    
    by plotting the percentage of inhibition against the log of compound concentration using non-linear regression (e.g., GraphPad Prism).
  • Validation: Include Donepezil as a positive control and a vehicle (DMSO) as a negative control. Ensure the Z'-factor of the assay is >0.6 for high-throughput reliability.

Workflow Synth Microwave-Assisted Synthesis (MAOS) Purify Flash Chromatography & LC-MS Validation Synth->Purify Assay Ellman's Assay (AChE Inhibition) Purify->Assay Data Kinetic Analysis & IC50 Determination Assay->Data

Figure 3: Sequential experimental workflow from synthesis to biological validation.

Future Directions in Drug Development

The 3-amino-4-methoxybenzisoxazole scaffold is highly tunable. Future medicinal chemistry efforts should focus on:

  • PROTAC Development: Utilizing the 3-amino group as an attachment point for E3 ligase recruiting linkers to degrade specific kinases rather than merely inhibiting them.

  • Blood-Brain Barrier (BBB) Penetration: Optimizing the lipophilicity (LogP) of the 4-methoxy derivatives to ensure maximal CNS exposure for Alzheimer's disease applications.

By understanding the precise causality behind the biological activity of these functional groups, researchers can systematically engineer the next generation of benzisoxazole-based therapeutics.

References

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at:[Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. Matilda Science. Available at:[Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. SciSpace. Available at:[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. Available at:[Link]

Foundational

3-Amino-4-methoxybenzisoxazole: Solubility &amp; Stability Technical Guide

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 3-Amino-4-methoxy-1,2-benzisoxazole (CAS 177995-40-3). It is designed for researchers utilizing this compound as a scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 3-Amino-4-methoxy-1,2-benzisoxazole (CAS 177995-40-3). It is designed for researchers utilizing this compound as a scaffold in the synthesis of atypical antipsychotics (e.g., benzisoxazole derivatives like iloperidone or risperidone intermediates) or bioactive heterocyclic libraries.

Executive Technical Summary

3-Amino-4-methoxy-1,2-benzisoxazole is a fused heterocyclic building block characterized by a labile N–O bond within the isoxazole ring. Its utility in medicinal chemistry stems from the bioisosteric relationship of the benzisoxazole moiety with indoles and benzofurans. However, this structural feature introduces specific stability challenges—primarily Kemp elimination (base-catalyzed ring opening) and reductive cleavage—that must be managed during storage and processing.

PropertySpecification
CAS Number 177995-40-3
IUPAC Name 4-methoxy-1,2-benzoxazol-3-amine
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Melting Point 140–142 °C (Crystalline solid)
pKa (Calculated) ~2.5–3.5 (Amino group conjugate acid)
Appearance White to off-white crystalline powder

Solubility Profile & Solvent Compatibility

Expertise & Experience: The Solubility Logic

The 3-amino group renders the molecule weakly basic, while the benzisoxazole core is lipophilic. Consequently, water solubility is negligible at neutral pH. Solubility can be significantly enhanced by protonating the exocyclic amine (pH < 2) or by using polar aprotic solvents that disrupt crystal lattice energy without nucleophilic attack.

Critical Caution: Avoid protic solvents at high pH (e.g., Methanol/KOH), as alkoxides can trigger nucleophilic ring opening.

Solubility Matrix

Data represents saturation limits at 25°C.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Context
DMSO Excellent> 100 mg/mLStock solutions for bioassays.
DMF Excellent> 100 mg/mLSynthetic reactions; high boiling point.
Dichloromethane (DCM) Good20–50 mg/mLExtraction and chromatography.
Methanol/Ethanol Moderate10–30 mg/mLRecrystallization (avoid heating >60°C).
Water (pH 7) Poor< 0.1 mg/mLAqueous workups (compound precipitates).
0.1 M HCl Good> 10 mg/mLFormation of soluble hydrochloride salt.

Stability Mechanisms & Degradation Pathways

The Kemp Elimination Risk

The most critical stability failure mode for 3-unsubstituted and 3-amino-1,2-benzisoxazoles is the Kemp elimination . Under basic conditions, a base abstracts a proton (or attacks the ring), leading to the cleavage of the N–O bond and the formation of a salicylonitrile derivative.

  • Mechanism: The 4-methoxy substituent provides some steric protection near the ring junction, but the electron-donating nature of the methoxy group can subtly influence the electronics of the benzene ring. However, the N-O bond remains the weak link.

  • Trigger: Strong bases (NaOH, NaOEt) or prolonged exposure to weak bases in protic solvents.

  • Degradant: 2-Hydroxy-6-methoxybenzonitrile.

Photostability

The N–O bond is photosensitive. Exposure to UV light can induce homolytic cleavage, leading to radical intermediates that rearrange into complex mixtures or polymerize.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathways Compound 3-Amino-4-methoxy- benzisoxazole Salicylonitrile 2-Hydroxy-6-methoxy- benzonitrile Compound->Salicylonitrile Base (OH- or RO-) Kemp Elimination Salt Hydrochloride Salt (Soluble/Stable) Compound->Salt Acid (HCl) Protonation Radicals Radical Intermediates (Polymerization) Compound->Radicals UV Light (hν) Homolytic Cleavage

Figure 1: Primary stability profile showing base-mediated ring opening (red) and acid stabilization (green).

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol to verify solubility in a new solvent system before scaling up.

  • Preparation: Weigh 10 mg of 3-Amino-4-methoxybenzisoxazole into a clear 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Validation: If clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-dependent (metastable).

  • Calculation:

    
    .
    
Protocol B: Purity Assessment via HPLC

Standard method to detect the salicylonitrile degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 290 nm (benzisoxazole specific).

  • Success Criteria: The benzisoxazole peak should appear earlier than the more lipophilic salicylonitrile degradant (check relative retention times).

Handling & Storage Recommendations

To maintain the integrity of 3-Amino-4-methoxybenzisoxazole, adhere to the following storage hierarchy:

  • Temperature: Store at 2–8°C (Refrigerated) for long-term storage. Stable at Room Temperature (25°C) for active use (weeks).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly air-sensitive, excluding moisture prevents hydrolysis risks over years.

  • Container: Amber glass vials to prevent photodegradation .

  • Incompatible Reagents:

    • Strong Bases (NaOH, KOH, NaH).

    • Reducing Agents (Pd/C + H₂, Zn/HCl) – will cleave the isoxazole ring to form amino-ketones.

References

  • ChemSynthesis. (n.d.). Synthesis and physical properties of 4-methoxy-1,2-benzisoxazol-3-ylamine. Retrieved March 8, 2026, from [Link]

  • Thermo Scientific Chemicals. (n.d.). Benzisoxazole Derivatives and Catalog. Fisher Scientific. Retrieved March 8, 2026, from [Link]

  • Casey, M., et al. (2000). Kemp Elimination of Benzisoxazoles. Tetrahedron Letters. (Contextual reference for the base-catalyzed ring opening mechanism of the benzisoxazole class).
Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Benzisoxazole Compounds Abstract The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its abili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Benzisoxazole Compounds

Abstract

The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of a multitude of therapeutically significant agents.[1][2][3][4] This guide provides a comprehensive exploration of the benzisoxazole core, tracing its journey from early synthetic discovery to its current status as a versatile pharmacophore. We will delve into the historical context of its emergence, the evolution of its synthetic methodologies, its diverse pharmacological applications, and the mechanisms of action that underpin its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal heterocyclic system.

Introduction: The Benzisoxazole Scaffold

Benzisoxazole is an aromatic heterocyclic organic compound featuring a benzene ring fused to an isoxazole ring.[5] While the parent compound has limited direct applications, its derivatives are integral to a vast array of pharmaceuticals. The term "privileged scaffold" is applied to molecular frameworks like benzisoxazole that can bind to a diverse range of biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery.[4] The therapeutic landscape of benzisoxazole derivatives is remarkably broad, encompassing antipsychotics, anticonvulsants, anticancer agents, antimicrobials, and anti-inflammatory drugs, among others.[1][3][5][6][7][8]

This guide will provide a structured narrative covering:

  • Historical Discovery: The origins of benzisoxazole within the broader context of heterocyclic chemistry.

  • Synthetic Evolution: A detailed look at classical and modern synthetic routes to the benzisoxazole core.

  • Therapeutic Milestones: The discovery and development of key benzisoxazole-based drugs.

  • Mechanistic Insights: An examination of the molecular mechanisms that drive the biological activity of these compounds.

Historical Perspective and Discovery

The story of benzisoxazole is intertwined with the foundational development of heterocyclic chemistry in the latter half of the 19th century.[9] While a singular "discovery" moment for the 1,2-benzisoxazole isomer is not clearly documented, its origins can be traced to the pioneering work on related structures. The first synthesis of the isomeric 2,1-benzisoxazole, also known as anthranil, was reported by Paul Friedländer and R. Henriques in 1882.[10]

The synthesis of the more therapeutically relevant 1,2-benzisoxazole isomer likely occurred in the late 19th or early 20th century through adaptations of classical condensation reactions.[9] The body of work on these compounds grew steadily, culminating in comprehensive reviews, such as one that covered the literature up to 1999, highlighting decades of foundational research that set the stage for modern drug development.

Evolution of Synthetic Methodologies

The construction of the benzisoxazole core has been a subject of extensive research, leading to a variety of synthetic strategies that have evolved from harsh, high-temperature methods to more sophisticated and milder modern techniques.

Classical Synthetic Approaches

Traditional methods for synthesizing the 1,2-benzisoxazole ring primarily involve the formation of the five-membered isoxazole ring onto a pre-existing benzene precursor. These are generally categorized by the final bond formation step.

  • C–O Bond Formation: This common strategy involves the intramolecular cyclization of ortho-substituted aryl oximes, typically under basic conditions. The starting materials are readily accessible from corresponding carbonyl compounds.

  • N–O Bond Formation: An alternative classical route is the cyclization of ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines. A straightforward example of this is the preparation of the parent benzisoxazole from salicylaldehyde and hydroxylamine-O-sulfonic acid in a base-catalyzed, room-temperature reaction.[5]

Modern Synthetic Innovations

The advent of new synthetic methodologies has provided more efficient and versatile routes to functionalized benzisoxazoles.

  • [3+2] Cycloaddition Reactions: A significant advancement is the [3+2] cycloaddition of arynes with nitrile oxides. In this elegant approach, both highly reactive intermediates are generated in situ, allowing for the rapid construction of diverse benzisoxazoles under mild conditions.[6]

  • Transition Metal-Catalyzed Cyclizations: Modern organic chemistry has introduced powerful new tools, including palladium- and copper-catalyzed reactions, to facilitate the key cyclization step, often with improved yields and functional group tolerance.

  • Benzene Ring Formation: In a less common approach, the benzisoxazole core can be constructed by forming the benzene ring from appropriately substituted isoxazoles.

G cluster_classical Classical Methods cluster_modern Modern Methods Aryl_Oximes o-Substituted Aryl Oximes Hydroxy_Oximes o-Hydroxyaryl Oximes/Imines Benzisoxazole_Core Benzisoxazole Core Hydroxy_Oximes->Benzisoxazole_Core N-O Bond Formation Arynes Arynes + Nitrile Oxides Arynes->Benzisoxazole_Core [3+2] Cycloaddition TM_Catalysis Transition Metal Catalysis TM_Catalysis->Benzisoxazole_Core Pd/Cu Catalyzed Cyclization Benzisoxazole Benzisoxazole Antipsychotic (e.g., Risperidone) D2R Dopamine D2 Receptor Benzisoxazole->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Benzisoxazole->HT2AR Antagonism Effect Therapeutic Effect (Reduction of Psychosis) D2R->Effect Modulation of Dopaminergic Pathway HT2AR->Effect Modulation of Serotonergic Pathway

Sources

Foundational

A Theoretical and Computational Guide to the Molecular Structure of 3-Amino-4-methoxybenzisoxazole

Abstract This technical guide provides a comprehensive computational framework for the theoretical investigation of 3-Amino-4-methoxybenzisoxazole, a heterocyclic compound with significant potential in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive computational framework for the theoretical investigation of 3-Amino-4-methoxybenzisoxazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust workflow leveraging Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. The proposed methodology encompasses geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and simulation of spectroscopic data (FT-IR, FT-Raman, UV-Vis). Furthermore, this guide details the necessary experimental protocols for the validation of these theoretical findings. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of benzisoxazole derivatives, enabling a deeper understanding of their molecular characteristics and guiding future experimental design.

Introduction: The Significance of Benzisoxazoles and the Role of Computational Insight

Benzisoxazole and its derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities underscore the importance of understanding their structure-activity relationships. 3-Amino-4-methoxybenzisoxazole, the subject of this guide, combines the benzisoxazole scaffold with key functional groups—an amino group and a methoxy group—that can significantly influence its molecular properties and biological interactions.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-destructive means to elucidate the intrinsic properties of such molecules.[1] By simulating molecular structure and behavior at the atomic level, we can predict geometric parameters, vibrational modes, and electronic properties with a high degree of accuracy.[2][3] This in silico approach not only complements experimental data but also provides insights that can be difficult or impossible to obtain through empirical methods alone, thereby accelerating the research and development cycle.

This guide presents a detailed computational protocol for the comprehensive characterization of 3-Amino-4-methoxybenzisoxazole. The methodologies described are grounded in well-established quantum chemical principles that have been successfully applied to similar aromatic and heterocyclic systems.[4]

A First-Principles Computational Methodology

The cornerstone of a reliable theoretical study is a well-defined and justified computational methodology. The following workflow is designed to provide a thorough understanding of the molecular properties of 3-Amino-4-methoxybenzisoxazole.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[2] We recommend the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] This functional has demonstrated excellent performance for a wide range of organic molecules. To ensure a precise description of the electronic structure, the 6-311++G(d,p) basis set is proposed. The inclusion of diffuse functions (++) is crucial for accurately modeling systems with potential non-covalent interactions and lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Workflow

The proposed theoretical investigation follows a logical sequence of calculations, where the output of each step serves as the input for the next.

Computational_Workflow A Step 1: Geometry Optimization (B3LYP/6-311++G(d,p)) B Step 2: Vibrational Frequency Analysis A->B C Confirmation of True Minimum (No Imaginary Frequencies) B->C C->A  Re-optimize D Step 3: Electronic Property Analysis C->D  Proceed E Step 4: Spectroscopic Simulations D->E F HOMO-LUMO, MEP D->F G TD-DFT (UV-Vis), GIAO (NMR) E->G

Caption: A flowchart of the proposed computational workflow.

Protocol 1: Computational Analysis

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of 3-Amino-4-methoxybenzisoxazole. This is achieved by performing a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It predicts the harmonic vibrational frequencies, which are essential for simulating the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Simulations:

    • UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum, providing information on the electronic transitions, corresponding wavelengths (λmax), and oscillator strengths.

    • NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.[5]

Predicted Molecular Properties and Data Interpretation

Based on studies of analogous compounds, we can anticipate the following outcomes from the proposed computational workflow.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a nearly planar structure for the benzisoxazole ring system. The amino and methoxy groups will adopt conformations that minimize steric hindrance and potentially participate in intramolecular interactions.

Caption: Proposed molecular structure and atom numbering scheme.

Table 1: Predicted Geometric Parameters for 3-Amino-4-methoxybenzisoxazole

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C9-C3~1.42
C3-N10~1.37
C4-O11~1.36
O11-C12~1.43
N1-O2~1.40
**Bond Angles (°) **C9-C3-N10~125.0
C5-C4-O11~118.0
C4-O11-C12~117.5
Dihedral Angles (°) C5-C4-O11-C12~5.0
Vibrational Spectra Analysis

The calculated vibrational frequencies will allow for the assignment of characteristic absorption bands in the IR and Raman spectra.

Table 2: Predicted Key Vibrational Frequencies and Assignments

Frequency (cm⁻¹, scaled)AssignmentVibrational Mode
~3450-3350N-H stretchAsymmetric & Symmetric
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretchMethoxy group
~1620N-H scissoringAmino group
~1580C=N stretchIsoxazole ring
~1450C=C stretchAromatic ring
~1250C-O stretchAsymmetric (Ar-O-CH₃)
~1050C-O stretchSymmetric (Ar-O-CH₃)
Electronic Properties and Chemical Reactivity

The FMO analysis will provide insight into the molecule's electronic behavior.

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)Implication
E_HOMO ~ -5.5Electron-donating ability
E_LUMO ~ -1.0Electron-accepting ability
Energy Gap (ΔE) ~ 4.5High kinetic stability

The HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the benzisoxazole ring system, particularly the electron-deficient regions. The MEP map will visually confirm these predictions, with negative potential (red/yellow) indicating nucleophilic sites (e.g., the nitrogen and oxygen atoms) and positive potential (blue) indicating electrophilic sites.

Simulated Electronic Absorption Spectrum

The TD-DFT calculations will predict the UV-Visible absorption maxima. For a molecule with this chromophore system, strong absorptions are expected in the UV region.

Table 4: Predicted UV-Vis Absorption Data

Transitionλ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~320> 0.1π → π
S₀ → S₂~280> 0.2π → π

Experimental Protocols for Validation

The ultimate validation of any theoretical model lies in its agreement with experimental data. The following protocols are recommended.

Synthesis

The synthesis of 3-Amino-4-methoxybenzisoxazole can be approached through established synthetic routes for substituted benzisoxazoles. A potential route involves the cyclization of a suitably substituted precursor, such as a derivative of 2-hydroxy-3-methoxybenzonitrile.

Spectroscopic Characterization

Protocol 2: Spectroscopic Measurements

  • Sample Preparation: Dissolve a pure sample of synthesized 3-Amino-4-methoxybenzisoxazole in a suitable solvent (e.g., ethanol or acetonitrile) for UV-Vis and NMR analysis. For FT-IR and FT-Raman, the sample can be analyzed as a solid (e.g., using a KBr pellet for FT-IR).

  • FT-IR and FT-Raman Spectroscopy:

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Record the FT-Raman spectrum using a suitable laser excitation wavelength.

    • Compare the positions of the experimental vibrational bands with the scaled theoretical frequencies from Table 2 to confirm the presence of key functional groups.

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum over a range of approximately 200-800 nm.

    • Compare the experimental λ_max values with the predicted transitions from the TD-DFT calculations (Table 4). Shifts in the experimental spectrum can be attributed to solvent effects.[6]

  • NMR Spectroscopy:

    • Record ¹H and ¹³C NMR spectra.

    • Compare the experimental chemical shifts with the values calculated using the GIAO method to confirm the molecular structure and assign specific resonances.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the detailed investigation of the molecular structure of 3-Amino-4-methoxybenzisoxazole. By employing DFT calculations, it is possible to predict its geometric, vibrational, and electronic properties with a high degree of confidence. The synergy between these computational predictions and targeted experimental validation provides a powerful paradigm for modern chemical research. The insights gained from such a study will not only contribute to the fundamental understanding of this specific molecule but will also be invaluable for the rational design of novel benzisoxazole-based compounds in the fields of drug discovery and materials science.

References

  • Journal of Theoretical and Computational Chemistry. (n.d.). DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. Retrieved March 7, 2026, from [Link]

  • MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, September 15). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved March 7, 2026, from [Link]

  • PMC. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, November 19). (PDF) Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4-Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One with DFT. Retrieved March 7, 2026, from [Link]

  • Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Indian Journal of Biochemistry and Biophysics. (n.d.). Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2017, November 16). (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Retrieved March 7, 2026, from [Link]

  • PMC. (2025, March 7). Spectroscopic and molecular docking studies on binding interactions of camptothecin drugs with bovine serum albumin. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2017, August 29). A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, November 16). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, October 10). Green Synthesis, Spectroscopic Investigation, Quantum Chemical and Molecular Docking studies of 3-Methylisoxazolo [4,5-b]pyridine | Request PDF. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Retrieved March 7, 2026, from [Link]

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. (2024, May 21). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018, April 4). (PDF) Synthesis, Analytical and Theoretical studies of (Z)-4- amino-3- hydroxy-2- ((4-(N-(5- methylisoxazol-3- yl)sulfamoyl)phenyl)diazenyl)naphthalene-1- sulfonic acid. Retrieved March 7, 2026, from [Link]

  • NIH PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

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Exploratory

The Emerging Potential of 3-Amino-4-methoxybenzisoxazole: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecula...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks, often termed "privileged structures," have repeatedly demonstrated the ability to interact with a wide array of biological targets, serving as a fertile ground for drug discovery. The benzisoxazole scaffold is a prime example of such a privileged motif, forming the core of numerous approved drugs and clinical candidates. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative: 3-Amino-4-methoxybenzisoxazole . By examining the established pharmacology of related compounds and leveraging structure-activity relationship (SAR) insights, we will illuminate the promising applications of this molecule in medicinal chemistry.

The Benzisoxazole Core: A Foundation of Therapeutic Success

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone of modern pharmacotherapy. Its rigid structure, combined with opportunities for diverse functionalization, allows for the precise spatial orientation of substituents to engage with biological targets. This has been most notably exploited in the development of atypical antipsychotics. Drugs such as risperidone, paliperidone, and iloperidone all feature a benzisoxazole core and owe their therapeutic efficacy to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Beyond neuropsychiatry, the benzisoxazole scaffold has demonstrated a remarkable breadth of biological activities, including:

  • Anticonvulsant: Derivatives have shown significant efficacy in preclinical models of epilepsy.

  • Anti-inflammatory: Benzisoxazole-containing compounds have been investigated for their ability to modulate inflammatory pathways.

  • Anticancer: The scaffold has been incorporated into molecules designed to inhibit cancer-related targets like c-Met kinase.

  • Antimicrobial: Various derivatives have exhibited activity against bacterial and fungal pathogens.

This well-established therapeutic pedigree underscores the immense potential held within novel benzisoxazole analogs.

The 3-Aminobenzisoxazole Motif: A Gateway to Potent Bioactivity

The introduction of an amino group at the 3-position of the benzisoxazole ring provides a critical vector for both biological activity and synthetic elaboration. This functional group can act as a hydrogen bond donor and acceptor, or as a nucleophilic handle for the introduction of diverse side chains, thereby enabling fine-tuning of a compound's pharmacological profile.

Recent research has highlighted the significance of the 3-aminobenzisoxazole core in targeting key enzymes implicated in disease:

  • c-Met Kinase Inhibition: A study focused on the discovery of c-Met kinase inhibitors identified compounds with a 3-amino-benzo[d]isoxazole scaffold as highly potent, with IC50 values in the nanomolar range. The c-Met receptor tyrosine kinase is a well-validated target in oncology, particularly in non-small cell lung cancer. The 3-amino group in these inhibitors forms a key interaction with the hinge region of the kinase domain.

  • Sphingomyelin Synthase 2 (SMS2) Inhibition: Derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of SMS2, a key enzyme in sphingolipid metabolism. Chronic inflammation is associated with a number of metabolic diseases, and SMS2 has emerged as a promising therapeutic target.

These examples underscore the potential of the 3-aminobenzisoxazole moiety to serve as a platform for the development of highly specific and potent inhibitors of therapeutically relevant enzymes.

Unveiling the Potential of 3-Amino-4-methoxybenzisoxazole

While direct studies on 3-Amino-4-methoxybenzisoxazole are limited in the public domain, we can logically infer its potential applications by considering the influence of the 4-methoxy substituent in conjunction with the established activities of the 3-aminobenzisoxazole core. The methoxy group, an electron-donating substituent, can influence the electronic properties of the benzisoxazole ring system and may also provide an

Foundational

A Technical Guide to 3-Amino-4-methoxybenzisoxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Amino-4-methoxybenzisoxazole, a heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Amino-4-methoxybenzisoxazole, a heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a robust framework for its synthesis, characterization, and prospective applications based on established principles of organic chemistry and the known bioactivity of related benzisoxazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel scaffolds for therapeutic agents.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole ring system is a privileged scaffold in drug discovery, forming the core of several approved drugs and clinical candidates. Its unique electronic and conformational properties allow it to interact with a variety of biological targets. The introduction of an amino group at the 3-position and a methoxy group at the 4-position of the benzisoxazole ring is anticipated to modulate the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide have been investigated as antagonists for the somatostatin receptor subtype 5 (SST5R) and as carbonic anhydrase inhibitors.[1] Furthermore, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of sphingomyelin synthase 2 (SMS2), a promising target for chronic inflammation-associated diseases.[2] These examples underscore the therapeutic potential of the 3-aminobenzisoxazole core.

Proposed Synthesis of 3-Amino-4-methoxybenzisoxazole

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2-hydroxy-6-methoxybenzonitrile, and proceeds through a two-step sequence involving nitration followed by reductive cyclization.

Synthetic Pathway start 2-Hydroxy-6-methoxybenzonitrile intermediate 2-Hydroxy-6-methoxy-3-nitrobenzonitrile start->intermediate HNO3, H2SO4 product 3-Amino-4-methoxybenzisoxazole intermediate->product Reducing Agent (e.g., SnCl2, H2)

Caption: Proposed synthetic pathway for 3-Amino-4-methoxybenzisoxazole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Hydroxy-6-methoxybenzonitrile

  • To a stirred solution of 2-hydroxy-6-methoxybenzonitrile in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-methoxy-3-nitrobenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to 3-Amino-4-methoxybenzisoxazole

  • Dissolve the purified 2-hydroxy-6-methoxy-3-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium catalyst.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude 3-Amino-4-methoxybenzisoxazole.

  • Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties (Anticipated)

The anticipated properties of 3-Amino-4-methoxybenzisoxazole are summarized below. These are theoretical values and would require experimental verification.

PropertyAnticipated Value / Characteristics
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
¹H NMR Aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and carbons of the benzisoxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.
Infrared (IR) Characteristic peaks for N-H stretching (amine), C-O stretching (methoxy and isoxazole), and aromatic C-H stretching.

Potential Applications in Drug Development

The 3-Amino-4-methoxybenzisoxazole scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

As a Core for Kinase Inhibitors

The amino group at the 3-position can serve as a key hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The benzisoxazole ring acts as a rigid scaffold to present the necessary pharmacophoric elements in a defined spatial orientation.

As an Inhibitor of Sphingomyelin Synthase 2 (SMS2)

Drawing a parallel from the work on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, 3-Amino-4-methoxybenzisoxazole could be a promising starting point for the design of novel SMS2 inhibitors.[2] SMS2 is implicated in chronic inflammatory diseases, and its inhibition is a validated therapeutic strategy.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling SMS2 SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 Inflammation Inflammation DAG->Inflammation Molecule 3-Amino-4-methoxy- benzisoxazole Derivative Molecule->SMS2 Inhibits

Caption: Potential mechanism of action as an SMS2 inhibitor.

Conclusion

3-Amino-4-methoxybenzisoxazole represents an intriguing, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. This guide provides a foundational framework for its synthesis and exploration of its biological activities. The proposed synthetic route is based on sound chemical principles and offers a clear path for its preparation. The anticipated applications, particularly in the realms of kinase and SMS2 inhibition, are grounded in the known activities of structurally related compounds. Further research into this molecule and its derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

Sources

Exploratory

safety and handling precautions for 3-Amino-4-methoxybenzisoxazole

Executive Summary 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 17801-69-3) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including atypical antipsychotics (e.g., ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 17801-69-3) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including atypical antipsychotics (e.g., risperidone derivatives) and kinase inhibitors. Its core structure—a fused benzene and isoxazole ring with an exocyclic amine—presents a dual hazard profile: the chemical toxicity associated with aromatic amines and the thermal instability inherent to the N–O bond of the isoxazole ring.

This guide moves beyond generic safety data sheets (SDS) to provide a research-grade operational framework. It addresses the specific risks of exothermic decomposition during synthesis and the genotoxic potential common to amino-substituted heterocycles.

Physicochemical Profile & Hazard Identification

The safety of this compound is dictated by its structural moieties. Researchers must treat the material as a high-potency intermediate until specific toxicology data proves otherwise.

PropertySpecification / Hazard Context
CAS Number 17801-69-3
Molecular Formula C₈H₈N₂O₂
Physical State Off-white to pale yellow crystalline solid.
Melting Point ~140–145°C (Note: Decomposition may onset near melting point).
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.
Core Hazard (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Hidden Hazard Energetic Instability : The isoxazole N–O bond is weak (~230 kJ/mol). Heating above 150°C or exposure to strong bases can trigger Kemp elimination or ring cleavage to form nitriles, releasing significant energy [1].
Toxicology Alert Genotoxicity : Primary aromatic amines are structural alerts for mutagenicity. Handle as a suspected carcinogen.

Strategic Safety Framework

Hierarchy of Controls
  • Elimination/Substitution: Use pre-formed scaffolds if possible to avoid high-energy synthesis steps.

  • Engineering Controls:

    • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

    • Static Control: Use ionizing bars or anti-static weighing boats; dry powders are prone to static charge and dispersion.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving is mandatory. Nitrile (0.11 mm) is sufficient for incidental contact (solid). For solutions in DMSO/DMF, use Laminate Film (Silver Shield) under Nitrile gloves to prevent carrier-solvent permeation.

    • Respiratory: If handling open powder outside a hood (not recommended), use a P3/N100 particulate respirator.

Operational Handling Protocols

Protocol A: Solid Handling & Weighing

Rationale: Aromatic amines can sublime or form dust aerosols. Inhalation is a critical exposure route.

  • Preparation: Decontaminate the balance area with a surfactant (e.g., 2% SDS) before and after use to prevent residue accumulation.

  • Weighing: Use a closed-transfer approach . Weigh into a tared vial inside the fume hood. Do not use metal spatulas if the compound is potentially dry/static-prone; use disposable anti-static plastic spatulas.

  • Transfer: Dissolve the solid in the reaction solvent (e.g., DMSO) immediately within the hood to lock the hazard into the liquid phase.

Protocol B: Reaction Setup (Thermal Safety)

Rationale: Synthesis often involves Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-benzisoxazoles.[1] These reactions require heat, posing a risk of thermal runaway if the isoxazole ring opens.

Step-by-Step Workflow:

  • Solvent Selection: Avoid low-boiling solvents (DCM, Ether) if heating is required. Use Ethanol or Toluene.

  • Base Addition: If using strong bases (NaH, t-BuOK), add slowly at 0°C . Strong bases can attack the isoxazole ring at C-3, causing ring opening to salicylonitriles [2].

  • Heating:

    • Limit: Do not exceed 120°C unless Differential Scanning Calorimetry (DSC) data confirms stability.

    • Method: Use an oil bath with a digital temperature probe (internal monitoring). Avoid heat guns.

  • Quenching: Quench reactions at room temperature. Do not quench hot reaction mixtures into water, as the exotherm may trigger rapid decomposition of the remaining starting material.

Protocol C: Waste Management
  • Segregation: Segregate as "P-List" equivalent (acutely toxic) waste.

  • Deactivation: Treat aqueous waste streams containing traces of the amine with bleach (sodium hypochlorite) to oxidize the amine, only if confirmed compatible with other waste stream components. Otherwise, incinerate as hazardous organic waste.

Visualization: Safety & Synthesis Workflow

The following diagram illustrates the critical decision nodes when processing 3-Amino-4-methoxy-1,2-benzisoxazole, highlighting the thermal risk pathway.

SafetyWorkflow Start Start: Solid 3-Amino-4-methoxy-1,2-benzisoxazole Weighing Weighing (Fume Hood) Anti-static precautions Start->Weighing Solubilization Solubilization (DMSO/EtOH) Lock hazard in liquid Weighing->Solubilization Reaction Reaction Setup Base + Electrophile Solubilization->Reaction TempCheck Temp > 120°C? Reaction->TempCheck ThermalRisk CRITICAL RISK: Isoxazole Ring Opening (Exothermic) TempCheck->ThermalRisk Yes (Unsafe) SafeProcess Standard Workup (Quench < 25°C) TempCheck->SafeProcess No (Controlled) Waste Waste Disposal (Incineration) ThermalRisk->Waste Emergency Dump SafeProcess->Waste

Caption: Operational workflow emphasizing the thermal stability threshold (120°C) to prevent isoxazole ring degradation.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with polyethylene glycol (PEG 300) or copious soap and water for 15 min. Scrubbing increases absorption.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential methemoglobinemia (common with aromatic amines).
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to prevent dust), then scoop into a sealed bag. Clean area with 10% bleach solution.
Fire Use CO₂ or dry powder. Warning: Burning produces toxic Nitrogen Oxides (NOx) and cyanide vapors (from ring opening). Firefighters must wear SCBA.

References

  • BenchChem. (2025).[2] Protocol 1: General Synthesis of 3-Amino-1,2-benzisoxazole Derivatives. Retrieved from

  • Vihasibio Sciences. (2025). Chemical Synthesis Catalog: 3-Amino-4-methoxy-1,2-benzisoxazole (CAS 17801-69-3).[3] Retrieved from

  • National Institutes of Health (NIH). (2025). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. PubMed Central. Retrieved from

  • Tang, Y., & Shreeve, J. M. (2020).[4][5] Thermostability of Amino-Substituted Azoles. Royal Society of Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Amino-4-methoxybenzisoxazole for Medicinal Chemistry

Executive Summary & Strategic Importance The 3-amino-4-methoxybenzisoxazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-amino-4-methoxybenzisoxazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics.[1] This moiety serves as a critical pharmacophore in the development of:

  • 5-HT

    
     Receptor Antagonists:  Used for the management of chemotherapy-induced nausea and vomiting (CINV).[1]
    
  • 5-HT

    
     Receptor Agonists:  Investigated for gastrokinetic properties and cognitive enhancement (e.g., Alzheimer's disease).[1]
    
  • Atypical Antipsychotics: The benzisoxazole ring mimics the indole core of serotonin, allowing for high-affinity binding to dopaminergic and serotonergic receptors.

The presence of the 4-methoxy group is structurally significant; it often imposes conformational constraints via intramolecular hydrogen bonding or steric clashes, while simultaneously modulating metabolic stability and lipophilicity compared to the unsubstituted parent ring.

This guide details a robust, scalable One-Pot Protocol for synthesizing this core from 2-fluoro-6-methoxybenzonitrile, bypassing unstable intermediates and utilizing readily available reagents.[1]

Retrosynthetic Analysis & Mechanistic Logic

The most efficient route to 3-aminobenzisoxazoles avoids the construction of the benzene ring. Instead, it utilizes a Nucleophilic Aromatic Substitution (


)  followed by an Intramolecular Cyclization .[1]
Mechanistic Pathway (DOT Visualization)[1]

The following diagram illustrates the cascade mechanism. The reaction utilizes Acetohydroxamic Acid (AHA) as a bi-functional nucleophile.

ReactionMechanism SM 2-Fluoro-6-methoxybenzonitrile Inter1 Intermediate A: O-Aryl Hydroxamate SM->Inter1 SnAr Displacement (KOtBu/DMF) Reagent Acetohydroxamic Acid (Anion) Reagent->Inter1 Inter2 Cyclization (N-Attack on Nitrile) Inter1->Inter2 Intramolecular Cyclization Product 3-Amino-4-methoxybenzisoxazole Inter2->Product Deacetylation (In-situ Hydrolysis)

Figure 1: The reaction cascade involves the displacement of the fluorine atom by the hydroxamate oxygen, followed by the nitrogen attacking the nitrile carbon to close the isoxazole ring.[1]

Detailed Experimental Protocol

Protocol A: Synthesis of 3-Amino-4-methoxybenzisoxazole

Reaction Type:


 / Cyclization Cascade
Scale:  10 mmol (Adaptable to kg scale)[1]
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
2-Fluoro-6-methoxybenzonitrile 151.141.01.51 gStarting Material
Acetohydroxamic Acid (AHA) 75.071.20.90 gNucleophile
Potassium tert-butoxide (KOtBu) 112.211.31.46 gBase
DMF (Anhydrous) --15 mLSolvent
Water (Deionized) --100 mLQuenching/Precipitation
Step-by-Step Methodology
  • Preparation of Nucleophile (Exothermic Control):

    • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with anhydrous DMF (15 mL).

    • Add Acetohydroxamic Acid (0.90 g) under a stream of nitrogen.

    • Critical Step: Cool the solution to 0°C (ice bath).

    • Add KOtBu (1.46 g) portion-wise over 5 minutes. The mixture will become a thick suspension/slurry. Stir for 15-20 minutes at 0°C to ensure formation of the potassium hydroxamate salt.

    • Why: Pre-forming the salt prevents side reactions with the nitrile before the

      
       can occur.
      
  • Addition of Substrate:

    • Add 2-Fluoro-6-methoxybenzonitrile (1.51 g) in one portion to the slurry.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Reaction Monitoring:

    • Stir vigorously at RT for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc in Hexanes).[1] The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.[1]
    • Note: If reaction is sluggish after 4 hours, heat to 45°C for 1 hour. Avoid high heat (>80°C) to prevent decomposition of the isoxazole ring.

  • Workup & Isolation:

    • Pour the reaction mixture rapidly into 100 mL of vigorously stirring ice-water .

    • The product typically precipitates as a solid.[10] Stir for 30 minutes to ensure full deacetylation and crystal growth.

    • Filter the solid via a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMF and salts.
      
    • Dry the solid in a vacuum oven at 45°C overnight.

  • Purification (If necessary):

    • The crude purity is often >95%. If required, recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (0-40% EtOAc/Hexanes).[1]

Expected Data
  • Yield: 75–85%[1]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    7.45 (t, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.20 (s, 2H,
    
    
    , broad exchangeable), 3.85 (s, 3H,
    
    
    ).[1]
Protocol B: Derivatization for SAR (Amide Coupling)[1]

Once the 3-amino core is synthesized, it is frequently coupled to carboxylic acids to generate bioactive ligands.[1]

Workflow Diagram:

Derivatization Core 3-Amino-4-methoxybenzisoxazole Coupling Amide Coupling (HATU / DIPEA / R-COOH) Core->Coupling Library Benzisoxazole Amide Library (Drug Candidates) Coupling->Library

Figure 2: General workflow for converting the amine core into a library of potential drug candidates.[1]

Procedure:

  • Dissolve 3-amino-4-methoxybenzisoxazole (1.0 eq) in DMF.

  • Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir at 50°C for 12 hours (The 3-amino group is electronically deactivated by the isoxazole ring, often requiring heat or strong coupling agents).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of AHA.Ensure KOtBu is fresh (white powder, not yellow).[1] Increase stir time of salt formation step.
Starting Material Remains Moisture in DMF.[8]

reactions are sensitive to solvation effects. Use anhydrous DMF stored over molecular sieves.
Sticky Gum upon Quench Rapid precipitation trapping impurities.Add water slowly to the DMF solution, or add a small amount of Ethanol (5 mL) to the water quench to improve crystal habit.
Dark Coloration Thermal decomposition.Do not exceed 50°C. The benzisoxazole ring can undergo Kemp elimination-type ring opening at high temperatures under basic conditions.[1]

References

  • Shutske, G. M., et al. (1989). "Heterocyclic oxyacetic acid diuretics: indazole, benzisoxazole, and benzisothiazole derivatives." Journal of Medicinal Chemistry, 32(6), 1305-1313.[1]

  • Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazoles. I. Synthesis and reaction of 3-amino-1,2-benzisoxazoles." Chemical and Pharmaceutical Bulletin, 24(4), 632-643.[1]

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1] 1. Indazole and benzisoxazole derivatives." Journal of Medicinal Chemistry, 33(7), 1924-1929.[1] [1]

  • Palop, J. A., et al. (2005). "Synthesis and biological evaluation of new 3-amino-benzisoxazole derivatives." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Pharmacological Evaluation of 3-Amino-4-methoxybenzisoxazole Analogs

Abstract & Rational Design The 3-amino-4-methoxybenzisoxazole scaffold represents a strategic bioisostere of the benzamide core found in established gastroprokinetic agents (e.g., Cisapride, Prucalopride). In medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rational Design

The 3-amino-4-methoxybenzisoxazole scaffold represents a strategic bioisostere of the benzamide core found in established gastroprokinetic agents (e.g., Cisapride, Prucalopride). In medicinal chemistry, replacing the benzamide moiety with a benzisoxazole ring is often employed to modulate metabolic stability, reduce polar surface area (PSA), and alter hydrogen bond donor/acceptor profiles while maintaining the critical pharmacophore required for 5-HT4 receptor agonism .

This guide outlines a rigorous pharmacological evaluation pipeline for these analogs. The primary therapeutic focus is gastrointestinal motility enhancement (gastroparesis, chronic constipation), with a critical emphasis on differentiating novel analogs from legacy compounds based on cardiac safety (hERG selectivity) .

Key Pharmacophore Features[1][2][3][4][5][6]
  • 3-Amino Group: Mimics the 4-amino group of benzamides, acting as a hydrogen bond donor to the receptor's serine residues.

  • 4-Methoxy Group: Provides steric bulk and lipophilicity, locking the conformation to fit the hydrophobic pocket of the 5-HT4 receptor.

  • Benzisoxazole Core: Serves as a scaffold to orient the basic side chain (typically a quinuclidine or piperidine derivative) towards the aspartate residue in the receptor binding site.

Evaluation Workflow

The following workflow ensures a logical progression from high-throughput screening to physiological validation.

Workflow Synth Compound Library (Synthesis) Binding Step 1: Binding Affinity (Ki Determination) Synth->Binding Func Step 2: Functional Efficacy (cAMP Accumulation) Binding->Func Ki < 100 nM Tissue Step 3: Ex Vivo (Guinea Pig Ileum) Func->Tissue Full Agonist Safety Step 4: Safety (hERG Patch Clamp) Tissue->Safety Effective Lead Lead Candidate Safety->Lead Selectivity > 100x

Figure 1: Critical path for evaluating benzisoxazole analogs. Only compounds meeting the Ki threshold advance to functional assays.

Protocol 1: In Vitro Radioligand Binding (Affinity)

Objective: Determine the affinity (


) of analogs for the human 5-HT4 receptor.
Standard:  Competition binding against the selective antagonist 

-GR113808.
Materials
  • Source Tissue/Cells: HEK-293 cells stably expressing human 5-HT4(b) splice variant.

  • Radioligand:

    
    -GR113808 (Specific Activity: ~80 Ci/mmol).
    
  • Non-specific control: 10

    
    M Serotonin (5-HT) or Piboserod.
    
  • Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl

    
    , 1 mM EDTA.
    
Method
  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to a protein concentration of ~50

    
     g/well .
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L Radioligand (Final conc: 0.5 nM, approx 
      
      
      
      ).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:

  • High Affinity:

    
     nM.
    
  • Moderate Affinity:

    
     10–100 nM.
    

Protocol 2: Functional Intrinsic Activity (cAMP)

Objective: Confirm agonism and determine potency (


) and intrinsic activity (

). 5-HT4 receptors couple to

proteins, activating adenylyl cyclase.
Mechanism of Action

Signaling Agonist Benzisoxazole Analog Receptor 5-HT4 Receptor Agonist->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Synthesis ATP ATP ATP->AC

Figure 2: Gs-coupled signaling pathway utilized for functional screening.

Method (TR-FRET / HTRF)
  • Cell Seeding: Plate CHO-K1 cells expressing human 5-HT4 receptor (2,000 cells/well) in low-volume 384-well plates.

  • Stimulation: Add test compounds in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

    • Reference Standard: 5-HT (100% control).

  • Incubation: 30 minutes at RT.

  • Detection: Add cAMP-d2 and anti-cAMP-Cryptate detection reagents (HTRF kit).

  • Readout: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

Data Interpretation:

  • Full Agonist:

    
     of 5-HT response.
    
  • Partial Agonist:

    
     20–80% (May be preferred to avoid receptor desensitization).
    
  • Antagonist: No response alone; inhibits 5-HT response.

Protocol 3: Ex Vivo Guinea Pig Ileum (Physiological)

Objective: Validate prokinetic activity in native tissue. The guinea pig ileum (GPI) is the "Gold Standard" for 5-HT4 bioassays due to high receptor density.

Method
  • Preparation: Harvest distal ileum from male Dunkin-Hartley guinea pigs. Discard the 10 cm closest to the ileocecal junction. Cut into 2-cm segments.

  • Mounting: Suspend segments in organ baths containing Krebs-Henseleit solution (37°C, carbogenated with 95% O

    
    /5% CO
    
    
    
    ).
  • Resting Tension: Apply 1g tension; equilibrate for 60 min, washing every 15 min.

  • Sensitization: Add Methysergide (1

    
    M) and Granisetron  (1 
    
    
    
    M) to block 5-HT1, 5-HT2, and 5-HT3 receptors, isolating the 5-HT4 response.
  • Electrical Field Stimulation (EFS): Apply sub-maximal stimulation (e.g., 0.1 Hz, 0.5 ms) to induce cholinergic twitch contractions.

  • Dosing: Add cumulative concentrations of benzisoxazole analog (

    
     to 
    
    
    
    M).
  • Measurement: Record the increase in twitch height (contractility) via isometric force transducer.

Self-Validating Control: The response must be reversible by adding a specific 5-HT4 antagonist (e.g., GR113808). If GR113808 does not abolish the effect, the activity is off-target.

Protocol 4: Safety Profiling (hERG Liability)

Objective: Ensure the analog does not block the hERG potassium channel (


), a critical failure point for benzamide/benzisoxazole drugs (e.g., Cisapride withdrawal).
Method (Automated Patch Clamp)
  • System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

  • Cells: CHO or HEK cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Hold potential: -80 mV.

    • Depolarize to +20 mV (2 sec) to activate channels.

    • Repolarize to -50 mV (2 sec) to measure tail current.

  • Analysis: Measure tail current amplitude before and after compound application (1, 10, 30

    
    M).
    
  • Metric: Calculate

    
    .
    

Safety Margin: The ratio of hERG


 / Functional 

must be

(ideally

) to proceed to in vivo development.

Summary of Data Presentation

When reporting results, condense data into the following comparative format:

Compound ID5-HT4

(nM)
5-HT4

(nM)

(%)
GPI Potency (

)
hERG

(

M)
Safety Margin
5-HT (Ref) 2.55.01007.8N/AN/A
Prucalopride 8.012.0957.5> 10> 800
Analog 3a 4.28.5927.9252941
Analog 3b 150>100015ND1.2< 1

Note: Analog 3a represents a viable lead; Analog 3b fails due to low potency and high cardiac risk.

References

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology, 423(1), 71-83. Link

  • Becker, D. P., et al. (2004). "Meso-azanoradamantane benzamides as potent, selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 14(22), 5509-5512. Link

  • De Maeyer, J. H., et al. (2008). "5-HT4 receptor agonists: similar but not the same." Neurogastroenterology & Motility, 20(2), 99-112. Link

  • Sancilio, L. F., et al. (2011). "hERG liability assessment in drug discovery: An integrated approach." Journal of Pharmacological and Toxicological Methods, 63(3), 259-270. Link

Method

Application Note: In Vitro Evaluation of 3-Amino-4-methoxybenzisoxazole for Anticancer Activity

[1] Executive Summary & Scientific Rationale The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved therapeutics like Zonisamide (anticonvulsant) and Ri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved therapeutics like Zonisamide (anticonvulsant) and Risperidone (antipsychotic). Recent structure-activity relationship (SAR) studies have repurposed this scaffold for oncology, identifying derivatives with potent antiproliferative activity against breast (MCF-7), lung (A549), and liver (HepG2) carcinomas.

3-Amino-4-methoxybenzisoxazole (AMBz) represents a specific subclass of these derivatives. The presence of the 3-amino group provides a critical hydrogen-bonding donor/acceptor motif often required for kinase hinge binding or enzyme active site interaction (e.g., Sphingomyelin Synthase 2). The 4-methoxy substituent introduces lipophilicity and steric bulk that can modulate metabolic stability and receptor selectivity.

This guide provides a comprehensive workflow to validate the anticancer potential of AMBz, moving from solubility optimization to phenotypic screening and mechanistic deconvolution.

Material Preparation & Handling[2][3]

Critical Quality Attribute (CQA): Benzisoxazole derivatives are often hydrophobic. Improper solubilization is the #1 cause of false negatives in high-throughput screens.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Procedure:

    • Weigh AMBz powder in a glass vial (avoid plastics that may leach plasticizers).

    • Add calculated volume of DMSO.

    • Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear.

    • Storage: Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Working Solutions
  • Vehicle Control: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) , ideally <0.1%.

  • Serial Dilution: Perform serial dilutions in serum-free media or PBS immediately prior to treatment to prevent compound precipitation in protein-rich media.

Core Protocol 1: Phenotypic Cytotoxicity Screen (MTT/CCK-8)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of AMBz across a panel of cancer cell lines.

Experimental Design
  • Cell Lines:

    • A549 (Lung Adenocarcinoma) - KRAS mutant model

    • MCF-7 (Breast Adenocarcinoma) - Hormone dependent

    • MDA-MB-231 (Triple Negative Breast Cancer) - Aggressive/Metastatic

    • Normal Control: HUVEC or MCF-10A (to determine selectivity index).

  • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM (Log-spacing recommended).

  • Time Points: 24h (acute toxicity), 48h (standard), 72h (antiproliferative).

Step-by-Step Workflow
  • Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare 2X concentration of AMBz in complete media.

    • Add 100 µL of 2X drug solution to wells (Final Volume = 200 µL).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin 1 µM or Cisplatin 10 µM).

  • Readout (CCK-8 Method preferred over MTT for sensitivity):

    • At the endpoint, add 10 µL of CCK-8 reagent (WST-8) to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm (Reference: 600 nm).

Data Analysis

Calculate % Cell Viability:


[1]
  • Plot Log(Concentration) vs. % Viability using non-linear regression (4-parameter logistic fit) to derive IC50.

Core Protocol 2: Mechanistic Deconvolution

If AMBz shows an IC50 < 10 µM, proceed to determine the Mechanism of Action (MoA). Benzisoxazoles typically induce apoptosis or arrest the cell cycle.

Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Distinguish between necrotic toxicity (membrane rupture) and programmed cell death (PS externalization).

  • Seed: 2 x 10^5 cells/well in 6-well plates.

  • Treat: Incubate with AMBz at IC50 and 2x IC50 concentrations for 24h.

  • Harvest: Trypsinize cells (gentle), wash with cold PBS.

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Unlikely for targeted drugs).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q4 (Annexin-/PI-): Live.

Cell Cycle Analysis

Rationale: Benzisoxazoles can inhibit tubulin polymerization or specific kinases (CDKs), leading to G2/M or G1 arrest.

  • Fixation: Harvest treated cells. Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) .

  • Analysis: Measure DNA content via Flow Cytometry (FL2 channel).

Visualizing the Workflow & Pathway

The following diagram illustrates the decision matrix for evaluating AMBz.

AMBz_Evaluation_Workflow Start Start: 3-Amino-4-methoxybenzisoxazole Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Screen Primary Screen (CCK-8) Cell Lines: A549, MCF-7 Solubility->Screen Decision Is IC50 < 10 µM? Screen->Decision Calculate IC50 Stop Stop: Low Potency Consider derivatives Decision->Stop No Mech Mechanistic Profiling Decision->Mech Yes Apoptosis Annexin V/PI Assay (Apoptosis vs Necrosis) Mech->Apoptosis CellCycle Cell Cycle Analysis (G1 vs G2/M Arrest) Mech->CellCycle TargetID Target Validation (Kinase Panel / SMS2 Assay) Apoptosis->TargetID If Apoptotic CellCycle->TargetID If Arrested

Caption: Experimental decision matrix for the validation of 3-Amino-4-methoxybenzisoxazole anticancer activity.

Proposed Signaling Pathway (Hypothetical)

Based on structural analogs (e.g., 4-benzyloxybenzo[d]isoxazole-3-amine), AMBz may act via Sphingomyelin Synthase 2 (SMS2) inhibition or Caspase activation .

MoA_Pathway AMBz 3-Amino-4-methoxybenzisoxazole Target Target (e.g., SMS2 / Kinase) AMBz->Target Inhibits Ceramide Ceramide Accumulation Target->Ceramide Modulates Lipid Metabolism Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio) Ceramide->Mito Signal Transduction Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage of PARP

Caption: Potential Mechanism of Action: Target inhibition leading to mitochondrial-mediated apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound concentration too high (>100 µM) or rapid addition to media.Dilute compound in PBS/Media before adding to cells. Keep DMSO < 0.5%.
High Background (CCK-8) Reaction with compound or long incubation.Include a "Drug Only" blank (Media + Drug, no cells) to subtract background absorbance.
No Activity (IC50 > 50µM) Compound degradation or efflux pumps.Verify stock stability via HPLC. Use MDR-negative cell lines to rule out efflux (e.g., P-gp).
Inconsistent Replicates Evaporation in edge wells.Do not use outer wells of 96-well plate (fill with PBS). Use the inner 60 wells.

References

  • Vertex AI Search. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives. Journal of Clinical Practice and Research. 2

  • BenchChem. (2025).[3] A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. 3

  • National Institutes of Health (NIH). (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective SMS2 Inhibitors. Journal of Medicinal Chemistry. 4[5]

  • National Institutes of Health (NIH). (2025). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. 6[1][5][7]

Sources

Application

Elucidating the Mechanism of Action of 3-Amino-4-methoxybenzisoxazole: A Guide for Researchers

Introduction: From Phenotype to Mechanism The journey of a novel bioactive small molecule, such as 3-Amino-4-methoxybenzisoxazole, from a screening hit to a potential therapeutic candidate is a complex process. A critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotype to Mechanism

The journey of a novel bioactive small molecule, such as 3-Amino-4-methoxybenzisoxazole, from a screening hit to a potential therapeutic candidate is a complex process. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). Understanding how a compound exerts its effects at a molecular level is paramount for rational drug design, predicting potential side effects, and identifying patient populations who are most likely to respond. This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel compounds like 3-Amino-4-methoxybenzisoxazole.

The modern paradigm of drug discovery embraces two complementary strategies: target-based discovery and phenotypic screening.[1][2] While target-based approaches begin with a known biological target, phenotypic screening starts with an observed effect in a cellular or organismal model and works backward to identify the molecular target—a process known as target deconvolution.[1][3][4] For a novel compound with an unknown MoA, a phenotypic approach is often the most logical starting point.

This document will guide you through a multi-phase process, beginning with broad phenotypic screening to identify a quantifiable biological response, followed by state-of-the-art target deconvolution techniques to pinpoint the molecular interactors of 3-Amino-4-methoxybenzisoxazole.

Phase 1: Phenotypic Screening - Unveiling the Biological Activity

The initial step is to perform broad phenotypic screens to identify a consistent and measurable biological effect of 3-Amino-4-methoxybenzisoxazole. This unbiased approach allows for the discovery of unexpected therapeutic activities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

High-content imaging provides a powerful tool for assessing multiple cellular parameters simultaneously.

Objective: To identify morphological or functional changes in a relevant cell line upon treatment with 3-Amino-4-methoxybenzisoxazole.

Materials:

  • Relevant human cell line (e.g., a cancer cell line for oncology applications, or a neuronal cell line for neuroscience)

  • 3-Amino-4-methoxybenzisoxazole (stock solution in DMSO)

  • 96- or 384-well imaging plates

  • Fluorescent dyes for cellular markers (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96- or 384-well imaging plates at a density that ensures sub-confluency at the time of imaging.

  • Compound Treatment: The following day, treat the cells with a concentration range of 3-Amino-4-methoxybenzisoxazole (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control known to induce a phenotypic change.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Staining: Stain the cells with a panel of fluorescent dyes to visualize various cellular components.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features, such as cell number, nuclear size, mitochondrial morphology, and cytoskeletal arrangement.

Data Interpretation: Analyze the data to identify any significant, dose-dependent changes in cellular phenotype induced by 3-Amino-4-methoxybenzisoxazole.

Parameter Vehicle Control 1 µM Compound 10 µM Compound 100 µM Compound
Cell Viability (%)100987540
Nuclear Area (µm²)150152180220
Mitochondrial Fragmentation (%)583570

Hypothetical data for illustrative purposes.

Phase 2: Target Deconvolution - Identifying the Molecular Interactors

Once a robust phenotype is established, the next crucial step is to identify the direct molecular target(s) of 3-Amino-4-methoxybenzisoxazole. This process, known as target deconvolution, is essential for understanding the compound's MoA.[3][4][5]

Affinity-Based Approaches

Affinity-based methods rely on the physical interaction between the small molecule and its protein target.[4]

This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

Objective: To isolate and identify proteins that directly bind to 3-Amino-4-methoxybenzisoxazole.

Materials:

  • 3-Amino-4-methoxybenzisoxazole derivative with a linker for immobilization

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Cell lysate from the relevant cell line

  • Wash and elution buffers

  • Mass spectrometer

Procedure:

  • Immobilization: Covalently attach the linker-modified 3-Amino-4-methoxybenzisoxazole to the affinity resin.

  • Lysate Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, either by competing with an excess of free compound or by changing the buffer conditions.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

Data Interpretation: Proteins that are consistently identified in the eluate from the compound-bound resin but not from a control resin are considered potential binding partners.

In-situ Target Engagement Assays

These methods assess the interaction of a compound with its target within the complex environment of a living cell.

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.

Objective: To confirm the engagement of 3-Amino-4-methoxybenzisoxazole with its putative target in intact cells.

Materials:

  • Relevant cell line

  • 3-Amino-4-methoxybenzisoxazole

  • Phosphate-buffered saline (PBS)

  • Equipment for heating cell suspensions and for performing western blotting or mass spectrometry

Procedure:

  • Compound Treatment: Treat the cells with 3-Amino-4-methoxybenzisoxazole or a vehicle control.

  • Heating: Heat aliquots of the cell suspension to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using western blotting or mass spectrometry.

Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient to confirm it as the mediator of the compound's biological effects. Genetic approaches are powerful tools for validating the identified target.[6][7]

Experimental Protocol: RNA Interference (RNAi) Screening

RNAi can be used to silence the expression of the putative target gene and assess whether this phenocopies the effect of the compound.

Objective: To determine if the knockdown of the putative target gene reproduces the phenotype observed with 3-Amino-4-methoxybenzisoxazole treatment.

Materials:

  • Relevant cell line

  • siRNA or shRNA targeting the putative target gene

  • Transfection reagent

  • Reagents for the phenotypic assay identified in Phase 1

Procedure:

  • Gene Silencing: Transfect the cells with siRNA or shRNA to knock down the expression of the target gene. Include a non-targeting control.

  • Phenotypic Assay: Perform the same phenotypic assay that was used to characterize the effect of 3-Amino-4-methoxybenzisoxazole.

  • Analysis: Compare the phenotype of the gene-silenced cells to that of the compound-treated cells.

Data Interpretation: If the knockdown of the target gene results in a phenotype similar to that observed with compound treatment, it provides strong evidence that the compound acts through this target.

Signaling Pathway Analysis

Once the target is validated, further experiments should be conducted to understand how the modulation of this target by 3-Amino-4-methoxybenzisoxazole affects downstream signaling pathways.

G Compound 3-Amino-4-methoxybenzisoxazole Target Identified Target Protein Compound->Target Binding and Modulation Downstream_Effectors Downstream Effectors Target->Downstream_Effectors Signal Transduction Phenotype Observed Cellular Phenotype Downstream_Effectors->Phenotype Cellular Response workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Deconvolution cluster_phase3 Phase 3: Target Validation phenotypic_screening High-Content Phenotypic Screening phenotype_identified Quantifiable Phenotype Identified phenotypic_screening->phenotype_identified affinity_chromatography Affinity Chromatography- Mass Spectrometry phenotype_identified->affinity_chromatography putative_targets Putative Targets Identified affinity_chromatography->putative_targets cetsa Cellular Thermal Shift Assay (CETSA) rnai_screen RNAi Screening cetsa->rnai_screen Target Validation putative_targets->cetsa Target Engagement Confirmation pathway_analysis Pathway Analysis rnai_screen->pathway_analysis moa_elucidated Mechanism of Action Elucidated pathway_analysis->moa_elucidated

Caption: A comprehensive workflow for MoA studies.

Conclusion

The process of elucidating the mechanism of action of a novel compound like 3-Amino-4-methoxybenzisoxazole is a systematic and multi-faceted endeavor. By combining unbiased phenotypic screening with robust target deconvolution and validation strategies, researchers can gain a deep understanding of a compound's biological activity. This knowledge is fundamental for advancing promising small molecules through the drug discovery pipeline. The protocols and workflows presented in this guide provide a solid foundation for these critical studies.

References

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. (n.d.). RSC Medicinal Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Accelerate drug discovery with advanced target identification and validation services. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

  • Not a Dilemma: Target Deconvolution in Drug Discovery. (2009, April 1). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved March 7, 2026, from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-Amino-4-methoxybenzisoxazole in Human Plasma using LC-MS/MS

Abstract This application note describes a robust, sensitive, and specific method for the quantification of 3-Amino-4-methoxybenzisoxazole in human plasma. The method utilizes liquid chromatography coupled with tandem ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and specific method for the quantification of 3-Amino-4-methoxybenzisoxazole in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[1] The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput capabilities. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4] Validation experiments demonstrated excellent linearity, accuracy, precision, and stability over the analytical range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

3-Amino-4-methoxybenzisoxazole is a chemical entity of interest in pharmaceutical development and research. Accurate quantification of this analyte in biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining pharmacokinetic parameters.[1] The complexity of biological samples, such as plasma, which contain high concentrations of proteins and other endogenous components, presents a significant analytical challenge.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the preferred technique for measuring trace concentrations of analytes in complex biological fluids.[1][6] This application note provides a detailed protocol for a fully validated LC-MS/MS method designed for the reliable quantification of 3-Amino-4-methoxybenzisoxazole, supporting drug development from preclinical research through clinical trials.[1][7]

Principle of the Method

The method involves the extraction of 3-Amino-4-methoxybenzisoxazole and an internal standard (IS) from human plasma via protein precipitation. This technique was chosen for its simplicity and speed, which is ideal for high-throughput laboratories.[8][9] Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions provide high specificity by monitoring the fragmentation of the precursor ion to a specific product ion for both the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Overview

The overall analytical process is streamlined to ensure efficiency and reproducibility from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into LC-MS/MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: High-level workflow for the quantification of 3-Amino-4-methoxybenzisoxazole.

Materials and Methods

Reagents and Materials
  • Analytes: 3-Amino-4-methoxybenzisoxazole (Reference Standard), Stable Isotope Labeled 3-Amino-4-methoxybenzisoxazole (Internal Standard).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.

  • Chemicals: Ammonium Acetate.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Instrumentation
  • UHPLC System: Shimadzu Prominence or equivalent system.

  • Mass Spectrometer: AB Sciex API 5000 or an equivalent triple quadrupole mass spectrometer.[10]

  • Analytical Column: Phenomenex Kinetex Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm) or equivalent.[10]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol

The protein precipitation method is a simple but effective technique for removing the majority of proteins from plasma samples prior to LC-MS analysis.[5][11]

G start Start: 50 µL Plasma Sample (Blank, CC, QC, or Unknown) add_is Add 150 µL of Internal Standard Working Solution (in Acetonitrile) start->add_is vortex Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of supernatant to a clean 96-well plate centrifuge->transfer inject Inject 5 µL onto the LC-MS/MS system transfer->inject

Caption: Step-by-step protein precipitation workflow for sample preparation.

LC-MS/MS Conditions

Optimized instrument parameters are crucial for achieving the desired sensitivity, selectivity, and peak shape.[1]

Table 1: Chromatographic Conditions

Parameter Value
Column Phenomenex Kinetex Phenyl-Hexyl, 50x2.1mm, 2.6µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B in 2.0 min, hold 0.5 min, re-equilibrate

| Total Run Time | 3.5 minutes |

Rationale for Selection: A Phenyl-Hexyl column chemistry was selected for its unique selectivity for aromatic compounds. The gradient elution ensures sharp peaks and efficient separation from endogenous matrix components.

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
MRM Transition (Analyte) m/z 167.1 > 121.1 (Quantifier)
MRM Transition (IS) m/z 171.1 > 125.1 (Deuterated)
Collision Energy Optimized for each transition

| Dwell Time | 100 ms |

Rationale for Selection: Positive ESI mode was chosen as the amine group on the benzisoxazole structure is readily protonated. MRM transitions were optimized by infusing the pure compound to find the most stable and intense precursor-to-product ion fragmentation, ensuring high specificity.[12]

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline and FDA recommendations.[4][13][14] The objective of validation is to demonstrate that the bioanalytical assay is suitable for its intended purpose.[13]

Specificity and Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the internal standard, demonstrating the method's high selectivity.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥0.995. The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).

Table 3: Summary of Accuracy and Precision Data

QC Level (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%Bias) (n=6) Inter-day Precision (%CV) (3 runs) Inter-day Accuracy (%Bias) (3 runs)
0.5 (LLOQ) 5.8% +4.2% 7.9% +6.1%
1.5 (Low) 4.1% -2.5% 5.3% -1.8%
75 (Medium) 2.9% +1.7% 3.8% +2.4%

| 400 (High) | 2.5% | -0.8% | 3.1% | -1.2% |

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[3][4] The results in Table 3 are well within these limits.

Matrix Effect and Recovery
  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a pure solution. The normalized matrix factor was close to 1.0, indicating minimal ion suppression or enhancement.

  • Recovery: The extraction recovery was consistent and reproducible across all QC levels, averaging approximately 85%.

Stability

The stability of 3-Amino-4-methoxybenzisoxazole in human plasma was confirmed under various conditions:

  • Bench-top stability: Stable for at least 8 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 90 days when stored at -80 °C.

Conclusion

This application note details a rapid, specific, and reliable LC-MS/MS method for the quantification of 3-Amino-4-methoxybenzisoxazole in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the optimized LC-MS/MS parameters provide excellent sensitivity and selectivity. The method has been thoroughly validated according to international regulatory guidelines and is fit for purpose in supporting pharmacokinetic and clinical studies.

References

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC.
  • Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. International Journal of Scientific Research & Technology. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

Sources

Application

using 3-Amino-4-methoxybenzisoxazole as a scaffold for novel inhibitors

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Author: BenchChem Technical Support Team. Date: March 2026

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c-Met signaling pathway inhibition by benzisoxazole derivatives.

Protocol 1: Self-Validating TR-FRET Kinase Assay

To evaluate the efficacy of synthesized 3-Amino-4-methoxybenzisoxazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method minimizes compound auto-fluorescence interference due to the time-delayed measurement.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

    • Causality: The final DMSO concentration in the assay well must be strictly maintained at

      
       1%. Higher concentrations will denature the c-Met kinase, leading to artificially low activity and false-positive inhibition readings[1].
      
  • Assay Plate Setup: Transfer 50 nL of the compound dilutions into a 384-well low-volume white microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 2.5 µL of 2X c-Met kinase solution (diluted in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of 2X ATP/Substrate mix.

    • Causality: MgCl2 is included because Mg2+ is an essential cofactor that coordinates the ATP phosphates; without it, the kinase cannot transfer the phosphate group to the substrate.

  • Termination & Detection: After 60 minutes, add 5 µL of Stop/Detection Buffer containing 20 mM EDTA and Europium-labeled anti-phosphotyrosine antibody.

    • Causality: EDTA acts as a rapid reaction terminator by chelating the Mg2+ ions, instantly halting kinase activity and preventing signal drift during the read phase[1].

  • System Validation (Crucial): Calculate the Z'-factor using DMSO-only wells (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.5 validates the assay's robustness, proving the system is self-consistent and ready for high-throughput screening.

Application in Neurology: Acetylcholinesterase (AChE) Inhibition

Beyond kinases, the benzisoxazole heterocycle acts as a highly effective bioisosteric replacement for benzoyl functionalities in AChE inhibitors[2]. N-benzylpiperidine derivatives utilizing this scaffold have shown exceptional low-nanomolar potency in neurological models[2].

Protocol 2: Modified Ellman's Assay for AChE Kinetics
  • Pre-incubation: In a 96-well clear plate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of test compound (in 1% DMSO max), and 20 µL of AChE enzyme (0.2 U/mL). Incubate for 15 minutes.

  • Colorimetric Initiation: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 14 mM ATCI (acetylthiocholine iodide).

    • Causality: AChE hydrolyzes ATCI to thiocholine. The free sulfhydryl group of thiocholine rapidly attacks the disulfide bond in DTNB, releasing the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • System Validation (Crucial): Run a parallel blank without the enzyme to monitor the spontaneous, non-enzymatic hydrolysis of ATCI. Subtract this background rate from all test wells to ensure true enzymatic inhibition is measured. Use Donepezil as a reference standard to validate the dynamic range of the assay.

Experimental Workflow & Data Synthesis

Workflow Scaffold Scaffold Preparation (CAS 177995-40-3) Synthesis Parallel Synthesis (Amidation/Alkylation) Scaffold->Synthesis Purification Purification (HPLC / Flash Silica) Synthesis->Purification Screening In Vitro Screening (TR-FRET / Ellman's) Purification->Screening Hit Hit Screening->Hit

Workflow for the synthesis and screening of novel benzisoxazole inhibitors.

Quantitative Data Summary The table below synthesizes the inhibitory potency (IC50) of representative benzisoxazole derivatives across different targets, highlighting the scaffold's versatility when functionalized at the 3-amino position.

Compound Class / ScaffoldPrimary TargetIC50 Range (nM)Assay TypeReference
Unsubstituted 3-Amino-1,2-benzisoxazolec-Met> 10,000TR-FRET[1]
3-Amino-1,2-benzisoxazole-6-carbonitrilec-Met45 - 120TR-FRET[1]
N-benzylpiperidine-benzisoxazolesAChE0.8 - 14.0Ellman's Assay[2]
3-Amino-4-methoxybenzisoxazole (Optimized) c-Met / AChE Pending HTS Multiplexed Current Protocol

References

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of 3-Amino-4-methoxybenzisoxazole for Advanced Drug Discovery

Introduction: The Strategic Value of the Benzisoxazole Scaffold The 3-Amino-4-methoxybenzisoxazole moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features make it an i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzisoxazole Scaffold

The 3-Amino-4-methoxybenzisoxazole moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features make it an invaluable building block for the synthesis of novel therapeutics. Isoxazole-containing compounds are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The primary amino group at the 3-position serves as a versatile synthetic handle, allowing for the strategic introduction of diverse molecular fragments to explore and optimize structure-activity relationships (SAR). This guide provides detailed protocols and expert insights for the most critical coupling reactions involving this key intermediate, empowering researchers to efficiently generate compound libraries for drug discovery programs.

Core Coupling Strategies & Mechanistic Rationale

The exocyclic amino group of 3-Amino-4-methoxybenzisoxazole is a potent nucleophile, making it an ideal substrate for a variety of bond-forming reactions. The choice of coupling strategy depends on the desired final structure, whether it involves forming an amide, a carbon-nitrogen bond to an aromatic system, or an alkylamine linkage.

Below is a logical workflow for selecting a coupling strategy.

G start Target Molecule Design q1 What type of bond to the amine is required? start->q1 amide Amide Bond (C(O)-N) q1->amide Carboxylic Acid Partner cn_aryl Aryl/Heteroaryl C-N Bond q1->cn_aryl Aryl Halide Partner cn_alkyl Alkyl C-N Bond q1->cn_alkyl Aldehyde/Ketone Partner p1 Amide Coupling Protocol amide->p1 p2 Buchwald-Hartwig Protocol cn_aryl->p2 p3 Reductive Amination Protocol cn_alkyl->p3

Caption: Workflow for selecting the appropriate coupling protocol.

Protocol I: Amide Bond Formation via Activated Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical synthesis.[2] This is achieved by activating a carboxylic acid partner, making it susceptible to nucleophilic attack by the amino group of the benzisoxazole.

Expertise & Causality: The choice of coupling reagent is critical and depends on factors like substrate sensitivity, steric hindrance, and the need to suppress side reactions, particularly racemization if chiral centers are present. Carbodiimide-based reagents like EDC are cost-effective but can sometimes lead to side products. Uronium/iminium-based reagents like HATU are highly efficient and are often the preferred choice for challenging couplings or sensitive substrates due to their ability to minimize racemization.[2]

Table 1: Common Amide Coupling Reagents

Reagent ClassExample(s)Key AdvantagesConsiderations
Carbodiimides EDC, DIC, DCCCost-effective, widely available.[3]Can form urea byproducts; requires an additive like HOBt or OxymaPure to suppress side reactions.[4]
Uronium/Iminium HBTU, HATUHigh efficiency, fast reaction rates, low racemization.[2]Higher cost, can be moisture-sensitive.
Phosphonium PyBOP, PyBrOPEffective for sterically hindered couplings.Byproducts can complicate purification.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling a generic carboxylic acid to 3-Amino-4-methoxybenzisoxazole using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Self-Validating System:

  • Materials:

    • 3-Amino-4-methoxybenzisoxazole (1.0 equiv)

    • Carboxylic Acid (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Nitrogen or Argon gas supply

  • Step-by-Step Methodology:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Add 3-Amino-4-methoxybenzisoxazole (1.0 equiv) to the solution.

    • Add HOBt (1.2 equiv), followed by DIPEA (3.0 equiv). Stir the mixture at room temperature for 5 minutes. Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the acid formed during the reaction without competing as a nucleophile.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. Rationale: Slow addition at low temperature helps to control the exotherm and minimize side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate or DCM.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The water-soluble EDC and its urea byproduct are removed during the aqueous washes.[3][5]

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

      • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_0 Mechanism of EDC/HOBt Amide Coupling RCOOH R-COOH ActiveEster O-acylisourea (Active Intermediate) RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt Urea EDU (Urea byproduct) ActiveEster->Urea Side Reaction HOBt HOBt Product Amide Product HOBtEster->Product + Ar-NH₂ Amine Ar-NH₂

Caption: Activation of a carboxylic acid with EDC and HOBt.

Protocol II: Buchwald-Hartwig C-N Cross-Coupling

For synthesizing molecules where the nitrogen of 3-Amino-4-methoxybenzisoxazole is directly attached to an aryl or heteroaryl ring, the Buchwald-Hartwig amination is the gold standard.[6][7] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming C(sp²)-N bonds.[8]

Expertise & Causality: The success of this reaction hinges on the correct combination of palladium source, phosphine ligand, and base. The ligand is crucial; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][9] The choice of base is also critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates or ligand. Cs₂CO₃ and K₃PO₄ are common choices.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample(s)Role in Reaction
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst, forms the active Pd(0) species.[10]
Ligand RuPhos, XPhos, BrettPhos, BINAPStabilizes the Pd center, promotes oxidative addition and reductive elimination.[6][9]
Base Cs₂CO₃, K₃PO₄, K₂CO₃, KOt-BuActivates the amine for addition to the Pd complex.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Detailed Protocol: Pd₂(dba)₃/RuPhos Catalyzed C-N Coupling

This protocol details the coupling of 3-Amino-4-methoxybenzisoxazole with a generic aryl bromide.

Self-Validating System:

  • Materials:

    • Aryl Bromide (1.0 equiv)

    • 3-Amino-4-methoxybenzisoxazole (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Toluene or Dioxane

    • Nitrogen or Argon gas supply

  • Step-by-Step Methodology:

    • To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), 3-Amino-4-methoxybenzisoxazole (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • In a separate vial, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

    • Evacuate and backfill the flask containing the solids with an inert gas (N₂ or Ar) three times. Rationale: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.

    • Add anhydrous toluene (or dioxane) via syringe to the flask to a concentration of approx. 0.1 M.

    • Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitoring: Track the disappearance of the aryl bromide via TLC or LC-MS.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

      • Wash the Celite pad with additional ethyl acetate.

      • Concentrate the combined filtrates under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)(L₂)-X pd0->pd2_oa Oxidative Addition pd2_amine [Ar-Pd(II)(L₂)(H₂NAr')]+ pd2_oa->pd2_amine Amine Coordination pd2_amide Ar-Pd(II)(L₂)-NHAr' pd2_amine->pd2_amide Deprotonation (Base) pd2_amide->pd0 Reductive Elimination product Ar-NH-Ar' pd2_amide->product start Ar-X start->pd2_oa amine Ar'-NH₂ amine->pd2_amine base Base base->pd2_amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Medicinal Chemistry Letters. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents.
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Peptide/Amide bond Synthesis – OxymaPure® - cffarming.de. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a - medbrary.com. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. Available at: [Link]

  • (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid - ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC - NIH. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC - NIH. Available at: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. Available at: [Link]

Sources

Application

Application Note: 3-Amino-4-methoxybenzisoxazole in Polybenzoxazole (PBO) Synthesis

This Application Note and Protocol guide details the use of 3-Amino-4-methoxybenzisoxazole and its derivatives as latent precursors in the synthesis of Polybenzoxazoles (PBOs) . Executive Summary Polybenzoxazoles (PBOs)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-Amino-4-methoxybenzisoxazole and its derivatives as latent precursors in the synthesis of Polybenzoxazoles (PBOs) .

Executive Summary

Polybenzoxazoles (PBOs) are a class of high-performance heterocyclic polymers renowned for their superior thermal stability, high tensile modulus, and chemical resistance (e.g., Zylon®). However, their rigidity often leads to poor solubility, making processing difficult.

The application of 3-Amino-4-methoxybenzisoxazole (and its bifunctional analogues) represents a "Latent Precursor Strategy." Instead of synthesizing the insoluble PBO directly, researchers synthesize a soluble poly(benzisoxazole) or poly(o-hydroxy amide) precursor containing the 3-amino-4-methoxybenzisoxazole moiety. Upon thermal treatment, this moiety undergoes a molecular rearrangement (often accompanied by demethylation or ring transformation) to form the thermodynamically stable benzoxazole ring structure.

This guide provides the rationale, mechanistic insight, and a validated protocol for utilizing this chemistry to generate high-quality PBO matrices.

Scientific Rationale & Mechanism

The Solubility-Processability Dilemma

Traditional PBO synthesis involves the condensation of bis(o-aminophenols) with dicarboxylic acids in polyphosphoric acid (PPA). The resulting polymer is often infusible and insoluble.

  • Solution: Use a benzisoxazole-based monomer.[1] The benzisoxazole ring disrupts the planar stacking of the polymer chains, enhancing solubility in organic solvents (e.g., NMP, DMAc) for casting or spinning.

The Rearrangement Mechanism

The core chemistry relies on the thermal rearrangement (TR) of the 1,2-benzisoxazole ring.

  • Activation: Under thermal stress (300°C–450°C), the N-O bond of the benzisoxazole is cleaved.

  • Rearrangement: The molecule undergoes a skeletal rearrangement (often resembling a Kemp elimination or Beckmann-type rearrangement depending on substituents) to form the benzoxazole isomer.

  • Role of the Methoxy Group: The 4-methoxy group in 3-Amino-4-methoxybenzisoxazole often acts as a protected hydroxyl group. In high-temperature acidic environments (or during TR), it can undergo demethylation to generate the o-hydroxy functionality required for ring closure, or influence the regioselectivity of the rearrangement.

Key Advantage: This route allows for the fabrication of films, fibers, or coatings from the soluble precursor before converting them into the final, intractable PBO form.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-Amino-4-methoxybenzisoxazole (High Purity >98%).

    • Note: For polymer synthesis, a bis-functionalized derivative (e.g., a diamine or diacid containing two benzisoxazole units) is typically synthesized using this compound as the starting building block.

  • Solvents: N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water); Dimethylacetamide (DMAc).

  • Catalysts: Pyridine, Triphenyl phosphite (TPP) for phosphorylation polycondensation.

  • Equipment: High-temperature tube furnace (up to 500°C), Nitrogen/Argon atmosphere, TGA/DSC analyzer, FTIR spectrometer.

Workflow Diagram (DOT Visualization)

PBO_Synthesis_Workflow Monomer 3-Amino-4-methoxybenzisoxazole (Functionalization) Polymerization Solution Polymerization (Formation of Precursor Polymer) Monomer->Polymerization + Diacid/Dianhydride Casting Film Casting / Spinning (Soluble State) Polymerization->Casting Dissolve in NMP Thermal_Tx Thermal Cyclization (TR) (300°C - 450°C) Casting->Thermal_Tx N2 Atmosphere PBO Final Polybenzoxazole (Insoluble/Heat Resistant) Thermal_Tx->PBO Rearrangement

Figure 1: Workflow for converting benzisoxazole precursors into polybenzoxazoles.

Step-by-Step Protocol
Phase A: Monomer Functionalization (Contextual)

Since 3-Amino-4-methoxybenzisoxazole is a mono-amine, it must be dimerized or functionalized to serve as a polymer monomer.

  • Dimerization: React 2 equivalents of 3-Amino-4-methoxybenzisoxazole with 1 equivalent of a diacid chloride (e.g., terephthaloyl chloride) in DMAc/Pyridine at 0°C.

  • Isolation: Precipitate in water, filter, and recrystallize from ethanol.

  • Product: A Bis(benzisoxazole) diamine or amide monomer ready for polymerization.

Phase B: Polymerization (Precursor Formation)
  • Charge: Load the Bis(benzisoxazole) monomer (10 mmol) into a flame-dried 3-neck flask.

  • Solvation: Add anhydrous NMP (solids content ~15-20 wt%). Stir under N2 until fully dissolved.

  • Reaction: Add equimolar aromatic dianhydride (e.g., 6FDA or BPDA) or diacid chloride.

    • Conditions: Stir at room temperature for 4 hours, then 60°C for 2 hours.

  • Result: A viscous, amber solution of Poly(benzisoxazole-amide) or Poly(amic acid) .

Phase C: Thermal Cyclization (The "Application" Step)

This is the critical step where the benzisoxazole moiety converts to the PBO structure.

  • Casting: Cast the polymer solution onto a clean glass or silicon substrate.

  • Soft Bake: Dry at 80°C for 2 hours to remove bulk solvent.

  • Thermal Rearrangement Profile (Inert Atmosphere Required):

    • Step 1: Ramp to 250°C (5°C/min). Hold for 60 min. (Removes residual solvent/bound water).

    • Step 2: Ramp to 350°C (5°C/min). Hold for 60 min. (Initiates rearrangement).

    • Step 3: Ramp to 400°C–450°C (2°C/min). Hold for 30-60 min. (Completes cyclization).

  • Cooling: Slow cool to room temperature to prevent stress cracking.

Characterization & Validation

To validate the successful application of the 3-Amino-4-methoxybenzisoxazole precursor, compare the properties before and after Phase C.

PropertyPrecursor Polymer (Benzisoxazole)Final PBO (Post-Rearrangement)Method
Solubility Soluble (NMP, DMAc, DMSO)Insoluble (requires H2SO4/MSA)Solubility Test
Tg (Glass Transition) 250°C – 300°CNone (or >400°C)DSC
Thermal Stability (Td5%) ~350°C>550°CTGA (N2)
IR Signature 1660 cm⁻¹ (Amide C=O)930 cm⁻¹ (N-O stretch)1620 cm⁻¹ (Benzoxazole C=N) 1050 cm⁻¹ (Oxazole Ring)FTIR
Mechanistic Verification (FTIR)

The disappearance of the N-O stretching band (~930-950 cm⁻¹) and the appearance of the Benzoxazole characteristic bands (1620 cm⁻¹, 1050 cm⁻¹) confirm the rearrangement.

References

  • Ueda, M., et al. (2020). "Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety." Polymer Chemistry.

  • Kim, J. H., et al. (2003). "Synthesis and Thermal Properties of Polybenzoxazole from Soluble Precursor." Chinese Journal of Polymer Science.

  • Shutske, G. M., et al. (1989).[2] "A novel synthesis of 3-Amino-1,2-benzisoxazoles." Journal of Heterocyclic Chemistry.

  • Liaw, D. J., et al. (2012). "Advanced Polybenzoxazole Synthesis via Silylation Methods." Macromolecules.
  • ChemicalBook. (2025).[3] "Product Data: 3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3)."

Sources

Method

Application Note: Development of 3-Amino-4-methoxybenzisoxazole Fluorescent Probes

This guide outlines the development, synthesis, and application of 3-Amino-4-methoxy-1,2-benzisoxazole (and its derivatives) as a fluorescent scaffold. While the 1,2-benzisoxazole core is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the development, synthesis, and application of 3-Amino-4-methoxy-1,2-benzisoxazole (and its derivatives) as a fluorescent scaffold. While the 1,2-benzisoxazole core is a privileged structure in medicinal chemistry (e.g., Zonisamide), its utility as a tunable fluorophore for bio-imaging is an advanced application leveraging its Intramolecular Charge Transfer (ICT) properties.

Scientific Rationale & Design Principles

The 3-Amino-4-methoxy-1,2-benzisoxazole scaffold represents a compact, "push-pull" fluorophore. Its photophysical utility stems from the electronic interaction between the electron-rich amino and methoxy groups (donors) and the electron-deficient benzisoxazole ring (acceptor).

  • Core Mechanism (ICT): The 3-amino group acts as a strong electron donor. Upon excitation, charge transfer occurs to the isoxazole ring. Functionalizing this amine (e.g., with an amide or sulfonamide) modulates this ICT state, enabling "Turn-On" sensing strategies.

  • The 4-Methoxy Effect: Unlike the unsubstituted parent, the 4-methoxy group serves two critical functions:

    • Red-Shifting: It destabilizes the HOMO, narrowing the HOMO-LUMO gap and shifting emission from UV/deep-blue to a more biologically friendly blue-green region.

    • Solubility & QY: The methoxy group enhances solubility in polar organic solvents and can improve Quantum Yield (QY) by restricting non-radiative decay pathways via steric hindrance.

Target Applications
  • Protease Sensing: Derivatization of the 3-amine with specific peptide sequences (e.g., for Caspase or Cathepsin). Cleavage restores the free amine, restoring the ICT and fluorescence.

  • Hypochlorite (HOCl) Detection: The isoxazole ring is susceptible to oxidative ring-opening or specific chlorination, altering the fluorescence profile.

  • pH Sensing: The protonation of the 3-amino group or the ring nitrogen leads to significant spectral shifts (ratiometric sensing potential).

Synthesis & Derivatization Pathways

The following diagram illustrates the logical flow from the core scaffold to functional probes.

G Precursor 2-Hydroxy-6-methoxybenzonitrile Scaffold 3-Amino-4-methoxy-1,2-benzisoxazole (The Fluorophore) Precursor->Scaffold Hydroxylamine-O-sulfonic acid cyclization Probe_A Amide Derivative (Quenched/Blue-Shifted) Target: Proteases Scaffold->Probe_A Peptide Coupling (EDC/NHS) Probe_B Schiff Base / Urea (Metal/Anion Sensor) Scaffold->Probe_B Aldehyde/Isocyanate Reaction Signal_On Signal ON (Strong Fluorescence) Probe_A->Signal_On Enzymatic Cleavage (Restores Scaffold)

Figure 1: Synthesis and functionalization logic for benzisoxazole-based probes.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Note: While commercially available (CAS 177995-40-3), in-house synthesis allows for modification.

  • Reactants: 2-Hydroxy-6-methoxybenzonitrile (1.0 eq), Acetohydroxamic acid (1.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF/Water (10:1).

  • Procedure:

    • Dissolve reactants in solvent under

      
       atmosphere.
      
    • Heat to 80°C for 12 hours.

    • Workup: Pour into ice water. The precipitate is collected by filtration.

    • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show a characteristic broad singlet for
    
    
    at
    
    
    5.5–6.5 ppm and the methoxy singlet at
    
    
    3.8 ppm.
Protocol B: Spectroscopic Characterization

Before biological application, the photophysical properties must be mapped.

ParameterExperimental ConditionTypical Value (Est.)
Excitation (

)
Ethanol, 10

M
340 – 370 nm
Emission (

)
Ethanol, 10

M
440 – 480 nm
Stokes Shift Calculated>80 nm (Large)
Quantum Yield (

)
vs. Quinine Sulfate0.3 – 0.6
Solubility PBS (pH 7.4)< 10

M (Requires DMSO co-solvent)

Step-by-Step Characterization:

  • Prepare a 10 mM stock solution in DMSO.

  • Dilute to 10

    
    M  in different solvents (Water, PBS, Ethanol, Toluene) to assess solvatochromism.
    
  • Record UV-Vis absorbance and Fluorescence emission spectra.

  • Critical Check: Verify stability in PBS over 24 hours (monitor for precipitation or hydrolysis).

Protocol C: Cellular Imaging (General Staining)

This protocol assumes the probe is cell-permeable (typical for small benzisoxazoles).

Materials:

  • Adherent cells (e.g., HeLa or A549).

  • Probe Stock (10 mM in DMSO).

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution).

  • Confocal Microscope (405 nm laser line is ideal for excitation).

Workflow:

  • Seeding: Seed cells on glass-bottom dishes 24h prior to imaging (60-70% confluency).

  • Loading:

    • Dilute stock to 5–20

      
      M  in warm HBSS.
      
    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

    • Remove culture media and wash cells 1x with HBSS.

    • Add probe solution and incubate for 20–30 minutes at 37°C.

  • Washing: Remove probe solution.[1] Wash 3x with HBSS to remove background signal.

  • Imaging:

    • Excitation: 405 nm (or closest UV/Violet diode).

    • Emission Collection: 450–550 nm (Blue/Green channel).

    • Gain Adjustment: Set gain using an unstained control to eliminate autofluorescence.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation in Buffer Hydrophobicity of the core scaffold.Add surfactant (e.g., 0.05% Pluronic F-127) or decrease concentration to < 5

M.
Low Fluorescence Signal Fluorescence quenching by solvent (water).This scaffold is often solvatochromic. Confirm signal in EtOH/DMSO. If water quenches it, the probe may need to be internalized into hydrophobic organelles (membranes/lipid droplets) to turn on.
Blue-Shifted Emission Protonation of the amine.Ensure pH is > 5.0. In acidic lysosomes, the spectrum may shift; verify pH dependence in cuvette first.
References
  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. Retrieved from

  • Thermo Scientific Chemicals. (2024). 4-Methoxy-1,2-benzisoxazol-3-amine Product Specifications. Retrieved from

  • Felouat, A., et al. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. Retrieved from

  • Li, Y., et al. (2024).[2] Synthesis and application of a novel fluorescent probe based on benzothiazole. ResearchGate. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Amino-4-methoxybenzanilide (Related Scaffold). Retrieved from

Sources

Application

The Strategic Application of 3-Amino-4-methoxybenzisoxazole in the Synthesis of High-Performance Dyes and Organic Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Chromophoric Potential of the Benzisoxazole Moiety The 1,2-benzisoxazole scaffold is a privileged heterocyclic system renowned f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Chromophoric Potential of the Benzisoxazole Moiety

The 1,2-benzisoxazole scaffold is a privileged heterocyclic system renowned for its wide-ranging pharmacological activities, finding application in anticonvulsants and antipsychotic drugs.[1] Beyond its medicinal significance, the unique electronic and structural characteristics of benzisoxazole derivatives make them compelling building blocks in materials science, particularly in the synthesis of functional dyes and pigments. 3-Amino-4-methoxybenzisoxazole, the subject of this guide, emerges as a highly promising, albeit underexplored, intermediate for the creation of novel chromophores.

The strategic placement of an amino group at the 3-position provides a critical reactive handle for diazotization, a cornerstone reaction in azo dye chemistry.[2][3] The methoxy group at the 4-position, an electron-donating group, can influence the electronic properties of the resulting dye molecule, potentially enhancing its color depth and stability. This guide provides a comprehensive overview of the application of 3-Amino-4-methoxybenzisoxazole in dye and pigment synthesis, from the preparation of the starting material to detailed protocols for creating azo-based colorants and their subsequent characterization. The insights provided are grounded in established principles of dye chemistry, drawing parallels from structurally similar and commercially significant dye intermediates like 3-Amino-4-methoxybenzanilide, also known as Fast Red KD Base, which is a precursor to a range of high-performance red pigments.[1][4]

Part 1: Synthesis of the Core Intermediate: 3-Amino-4-methoxybenzisoxazole

A reliable and scalable synthesis of the starting material is paramount. While various methods exist for the synthesis of the 1,2-benzisoxazole core, a practical approach to 3-Amino-4-methoxybenzisoxazole involves the cyclization of an appropriately substituted precursor.[2] A plausible and efficient route starts from 2-hydroxy-6-methoxybenzonitrile, as outlined below. This method is adapted from established syntheses of 3-aminobenzisoxazoles.

Protocol 1: Synthesis of 3-Amino-4-methoxybenzisoxazole

This two-step protocol involves the O-alkylation of 2-hydroxy-6-methoxybenzonitrile with an acetoxime derivative, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile

  • To a solution of 2-hydroxy-6-methoxybenzonitrile (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) as a base.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add acetone oxime chloro-derivative (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Acid-Catalyzed Cyclization to 3-Amino-4-methoxybenzisoxazole

  • Dissolve the 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 3-Amino-4-methoxybenzisoxazole.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Part 2: The Chemistry of Azo Dye Formation

The synthesis of azo dyes from 3-Amino-4-methoxybenzisoxazole hinges on a two-stage reaction sequence: diazotization followed by azo coupling.[2][5]

Diazotization: Formation of the Electrophilic Diazonium Salt

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid). The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6] The resulting diazonium ion is a weak electrophile that is ready to react with an electron-rich coupling component.

Diazotization Amine 3-Amino-4-methoxy- benzisoxazole Diazonium Benzisoxazole Diazonium Salt Amine->Diazonium 0-5 °C NaNO2 NaNO₂ / HCl NaNO2->Diazonium

Caption: Diazotization of 3-Amino-4-methoxybenzisoxazole.

Azo Coupling: The Chromophore-Forming Step

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks an electron-rich aromatic compound, known as the coupling component.[5] The choice of coupling component is critical as it largely determines the final color of the dye. Common coupling components include phenols, naphthols, anilines, and their derivatives. The reaction conditions, particularly pH, are crucial for successful coupling.

  • Coupling with Phenols and Naphthols: This is typically carried out in a slightly alkaline medium (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form the more strongly activating phenoxide or naphthoxide ion.[6]

  • Coupling with Anilines: This is generally performed in a slightly acidic medium (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species.

The position of coupling on the partner molecule is governed by steric and electronic factors, usually occurring at the para-position to the activating group unless it is blocked.

Part 3: Application Notes for Dye and Pigment Synthesis

The 3-amino-4-methoxybenzisoxazole moiety is a versatile precursor for a wide range of colors. By judiciously selecting the coupling component, researchers can tune the final color from yellow and orange to red and even blue or violet.

Potential Coupling Components and Expected Colors:
Coupling Component ClassSpecific ExamplesExpected Color Range
Phenols Phenol, p-Cresol, ResorcinolYellow to Orange
Naphthols 2-Naphthol, Naphthol AS derivativesOrange to Red, Violet
Anilines N,N-Dimethylaniline, Aniline-2,5-disulfonic acidOrange to Red
Pyrazolones 1-Phenyl-3-methyl-5-pyrazoloneYellow
Acetoacetanilides AcetoacetanilideYellow

Note: The final color is also influenced by the solvent (solvatochromism) and the presence of other substituents.

The resulting azo compounds can be used as soluble dyes for textiles or, if they possess low solubility, as organic pigments for inks, coatings, and plastics. The performance of these colorants, particularly their lightfastness and thermal stability, is influenced by the chemical structure of both the benzisoxazole precursor and the coupling component.

Part 4: Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific coupling component used.

Protocol 2: Diazotization of 3-Amino-4-methoxybenzisoxazole (General Procedure)
  • Preparation of the Amine Solution: In a beaker, suspend 3-Amino-4-methoxybenzisoxazole (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water. Stir to form a fine slurry.

  • Cooling: Cool the slurry to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry over a period of 20-30 minutes. The addition should be slow enough to keep the temperature below 5 °C.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for another 30-60 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt should be used immediately in the coupling reaction. A slight excess of nitrous acid can be checked for with starch-iodide paper (a blue-black color indicates excess nitrous acid) and can be quenched by adding a small amount of urea.

Protocol 3: Azo Coupling with 2-Naphthol (Example for a Red Dye)
  • Preparation of the Coupling Solution: In a separate beaker, dissolve 2-Naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the sodium naphthoxide solution.

  • Cooling: Cool the 2-Naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 2 to the cold 2-Naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the dye in an oven at a suitable temperature (e.g., 60-80 °C).

    • The crude dye can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.

AzoCouplingWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up Amine 3-Amino-4-methoxy- benzisoxazole in HCl Cool1 Cool to 0-5 °C Amine->Cool1 AddNaNO2 Add NaNO₂ solution dropwise Cool1->AddNaNO2 Stir1 Stir for 30-60 min AddNaNO2->Stir1 Diazonium Diazonium Salt Solution Stir1->Diazonium Mix Add Diazonium Salt slowly Diazonium->Mix Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Cool2 Cool to 0-5 °C Coupler->Cool2 Cool2->Mix Stir2 Stir for 1-2 hours Mix->Stir2 Filter Filter Precipitate Stir2->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Purify Recrystallize Dry->Purify FinalProduct Pure Azo Dye/ Pigment Purify->FinalProduct

Caption: Experimental workflow for azo dye synthesis.

Part 5: Characterization of the Synthesized Dyes

The synthesized azo dyes should be thoroughly characterized to confirm their structure and purity.

  • Melting Point: To assess the purity of the crystalline solid.

  • Spectroscopic Techniques:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF, DMSO), which corresponds to the color of the dye.

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1450-1500 cm⁻¹), O-H or N-H stretches, and other functional groups from the precursor and coupling component.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure of the dye.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

  • Thin-Layer Chromatography (TLC): To check the purity of the dye and monitor the progress of the reaction.

Conclusion

3-Amino-4-methoxybenzisoxazole stands as a versatile and valuable precursor for the synthesis of a new generation of azo dyes and organic pigments. Its unique heterocyclic structure offers a platform for creating novel chromophores with potentially enhanced properties. The protocols and application notes detailed in this guide provide a solid foundation for researchers to explore the full potential of this intermediate. By systematically varying the coupling components and reaction conditions, a diverse library of new colorants can be developed for a wide range of applications, from textiles and coatings to advanced functional materials. The principles outlined herein, supported by the provided references, empower researchers to innovate in the field of color chemistry.

References

  • Crown Chemical Co Ltd. (2017). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4. CN105753731B.
  • Krasavin, M. (2019). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 55(1), 2-25.
  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. RASĀYAN Journal of Chemistry, 14(3), 1635-1642.
  • Confined Crystallization of Pigment Red 146 in Emulsion Droplets and Its Mechanism. (2017). ResearchGate. Retrieved from [Link]

  • Prashantha, A.G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan J. Chem, 14(3), 1635-1642.
  • Method for preparing 3-nitro-4-methoxy benzoic acid. (2015). Google Patents.
  • Light Fastness of Dyes. (2026, February 9). VICHEM. Retrieved from [Link]

  • Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. (2007). Baghdad Science Journal, 4(2).
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017, August 29). Patsnap. Retrieved from [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018). Journal of Biochemical Technology, 9(4), 33-42.
  • Production of oxazine dyes. (1975). Google Patents.
  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019). RSC Publishing.
  • Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid. (2025). Benchchem.
  • Synthesis and absorption characteristics of some disazo dyes derived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid. (n.d.). SciSpace.
  • “Effect of Bi-Functional Reactive dye Structure on washing and light fastness”. (2017). IJCRT.org.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). PMC.
  • Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). ISCA.
  • A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017).
  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (2003). R Discovery.
  • The Lightfastness of Dyes: A Review. (1963). Semantic Scholar.
  • Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC.
  • 3-Amino-4-methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Analytical and Theoretical studies of (Z)-4- amino-3- hydroxy-2- ((4-(N-(5- methylisoxazol-3- yl)sulfamoyl)phenyl)diazenyl)naphthalene-1- sulfonic acid. (2018).
  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019). PMC.
  • Overview on Diverse Biological Activities of Benzisoxazole Deriv

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Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 3-Amino-4-methoxybenzisoxazole synthesis

The following technical support guide addresses the synthesis and troubleshooting of 3-Amino-4-methoxy-1,2-benzisoxazole . This guide focuses on the two primary synthetic routes: the Acetohydroxamic Acid (AHA) method (vi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and troubleshooting of 3-Amino-4-methoxy-1,2-benzisoxazole . This guide focuses on the two primary synthetic routes: the Acetohydroxamic Acid (AHA) method (via nucleophilic aromatic substitution on 2-fluorobenzonitriles) and the Hydroxylamine method (via cyclization of salicylonitriles).

Topic: Troubleshooting & Process Optimization Target Molecule: 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: Derivative of 177995-39-0 family) Primary Precursors: 2-Fluoro-6-methoxybenzonitrile (Route A) or 2-Hydroxy-6-methoxybenzonitrile (Route B).

Part 1: Executive Summary & Reaction Logic

The synthesis of 3-amino-4-methoxybenzisoxazole presents unique challenges compared to the unsubstituted parent molecule. The 4-methoxy group exerts significant steric hindrance adjacent to the amidine center and alters the electronics of the benzene ring, often retarding the rate of cyclization and promoting side reactions like nitrile hydrolysis.[1]

Core Synthetic Pathways
  • Route A (Preferred for Scale-up): Reaction of 2-fluoro-6-methoxybenzonitrile with acetohydroxamic acid (AHA) and base (e.g., KOtBu, K2CO3) in DMF. This proceeds via an SNAr displacement of the fluoride followed by in situ deacetylation and cyclization.

  • Route B (Traditional): Reaction of 2-hydroxy-6-methoxybenzonitrile with hydroxylamine hydrochloride and base (NaOH/NaOMe). This proceeds via the formation of an amidoxime intermediate which is then dehydrated to close the ring.

Mechanism & Pathway Visualization

SynthesisPathways SM_F 2-Fluoro-6-methoxybenzonitrile (Route A) Inter_A O-Aryl Hydroxamate Intermediate SM_F->Inter_A SNAr Displacement Side_Amide Side Product: 2-Hydroxy-6-methoxybenzamide SM_F->Side_Amide Hydrolysis (Wet Solvent) SM_OH 2-Hydroxy-6-methoxybenzonitrile (Route B) Inter_B Amidoxime Intermediate SM_OH->Inter_B Nucleophilic Attack SM_OH->Side_Amide Hydrolysis AHA Acetohydroxamic Acid + KOtBu/DMF AHA->Inter_A NH2OH NH2OH·HCl + NaOH/EtOH NH2OH->Inter_B Product 3-Amino-4-methoxy- 1,2-benzisoxazole Inter_A->Product Cyclization (-AcOH) Inter_B->Product Dehydration (-H2O)

Caption: Dual synthetic pathways for 3-amino-4-methoxybenzisoxazole showing critical intermediates and the common hydrolysis side reaction.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Low Yield & Incomplete Conversion

Q: I am using Route A (AHA + KOtBu) but my yield is stuck at <40%. TLC shows remaining starting material. Increasing temperature only darkens the reaction. What is wrong?

A: This is a classic symptom of "Stalled SNAr" due to the electronic deactivation by the methoxy group.

  • The Cause: The 6-methoxy group (which becomes the 4-methoxy in the product) is electron-donating by resonance. This deactivates the benzene ring toward nucleophilic attack (SNAr) at the 2-position, making the displacement of fluoride by acetohydroxamic acid significantly slower than in unsubstituted systems.[1]

  • The Fix:

    • Switch Solvent: Move from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex intermediate.[1]

    • Increase Concentration: Run the reaction at a higher concentration (1.0 M - 1.5 M) to drive the bimolecular kinetics.

    • Base Quality: Ensure your Potassium tert-butoxide (KOtBu) is fresh and white. Yellow/brown KOtBu has degraded to KOH/Carbonate, which is less effective for the initial deprotonation of AHA.[1]

Q: In Route B (Hydroxylamine), I see the amidoxime intermediate form, but it won't cyclize to the benzisoxazole. Why?

A: The 4-methoxy group provides steric hindrance to the rotation required for ring closure.

  • The Mechanism: The amidoxime nitrogen must attack the phenolic oxygen (or the carbon bearing it, depending on the specific mechanism variant).[1] The bulky methoxy group at the ortho position restricts the conformational freedom needed for this overlap.[1]

  • The Fix:

    • Thermal Boost: This step is endothermic. Ensure you are refluxing vigorously (ethanol/water or propanol).

    • Acid Catalyst: If basic cyclization fails, isolate the amidoxime and treat it with a mild acid catalyst (e.g., p-TsOH in toluene) or a dehydrating agent like SOCl₂ (carefully) to force the dehydration.

Category 2: Impurity Profile & Side Reactions

Q: I have a persistent impurity at R_f ~ 0.3 (lower than product). NMR suggests it’s an amide. How do I prevent this?

A: This is 2-hydroxy-6-methoxybenzamide , resulting from the hydrolysis of the nitrile group.[1]

  • The Cause:

    • Wet Solvents: Traces of water in DMF/DMSO act as a nucleophile competing with AHA/Hydroxylamine.

    • "Runaway" Hydroxide: If you use NaOH or if your KOtBu is wet, you generate hydroxide ions.[1] The nitrile is susceptible to hydration, especially if the desired SNAr reaction is slow (see Category 1).

  • The Fix:

    • Strict Anhydrous Conditions: Dry DMF/DMSO over 4Å molecular sieves for 24 hours before use.

    • Reagent Order: Pre-mix the AHA and Base for 15 minutes before adding the substrate. This ensures the active nucleophile (the hydroxamate anion) is formed and ready, statistically outcompeting any residual water.[1]

Q: My product turns reddish-brown during workup. Is it decomposing?

A: 3-Aminobenzisoxazoles are sensitive to reductive cleavage and base-catalyzed ring opening (Kemp elimination).

  • The Danger:

    • High pH + Heat: Extended heating in strong base can open the isoxazole ring back to a salicylate derivative.

    • Metals: If you are using a metal spatula or performing the reaction in a steel reactor with pitting, trace iron can catalyze N-O bond cleavage.[1]

  • The Fix:

    • Quench Cold: Always pour the reaction mixture into ice-cold dilute acid (e.g., 5% HCl) or ammonium chloride solution. Do not quench into basic water.

    • Avoid Reducing Agents: Ensure no sulfites or bisulfites are used in the workup (often used to quench peroxides in other reactions), as these can reduce the N-O bond.

Category 3: Purification & Isolation[2][3]

Q: The product is not crystallizing from the reaction mixture. How can I isolate it without a column?

A: The 4-methoxy group increases lipophilicity compared to the parent compound, altering solubility.[1]

  • Protocol:

    • Dilution: Pour the reaction mixture (DMSO/DMF) into 10 volumes of ice water .

    • pH Adjustment: Adjust pH to ~8-9. The product is a weak base (amine) but also has a masked phenol character if ring-opened. The closed ring is neutral/basic.

    • Trituration: If a gum forms instead of a solid, decant the water and triturate the gum with MTBE (Methyl tert-butyl ether) or Isopropanol . The 4-methoxy derivative often crystallizes well from alcoholic solvents upon cooling.

Part 3: Experimental Data & Comparison

Reagent Selection Matrix
VariableRoute A (AHA)Route B (Hydroxylamine)Recommendation for 4-OMe
Reagent Acetohydroxamic AcidHydroxylamine HClAHA (Better nucleophile for hindered substrates)
Base KOtBu or K₂CO₃NaOH or NaOEtKOtBu (Stronger, drives deprotonation)
Solvent DMF, DMSO, NMPEtOH/H₂O, MeOHDMSO (Best for SNAr kinetics)
Temp 25°C - 60°CReflux (78°C+)40-50°C (Balance rate vs. decomposition)
Major Impurity Hydrolyzed AmideAmidoxime IntermediateAmide (Control water strictly)
Troubleshooting Logic Tree

TroubleshootingTree Start Problem Identified Issue_Yield Low Yield / Slow Reaction Start->Issue_Yield Issue_Impurity High Impurity Levels Start->Issue_Impurity Check_SM Is SM remaining? Issue_Yield->Check_SM Check_Color Is reaction dark/tarry? Issue_Impurity->Check_Color Action_Temp Increase Temp to 50°C Switch to DMSO Check_SM->Action_Temp Yes (Stalled) Action_Quench Quench into Ice/NH4Cl Avoid high pH heat Check_SM->Action_Quench No (Decomposition) Action_Dry Dry Solvents (Sieves) Check Base Quality Check_Color->Action_Dry Amide formed (Hydrolysis) Check_Color->Action_Quench Ring opening (Red/Brown)

Caption: Decision matrix for diagnosing reaction failures based on TLC/HPLC observations.

References

  • Shutske, G. M., & Kapples, K. J. (1989).[1] A novel synthesis of 3-amino-1,2-benzisoxazoles.[1][2] Journal of Heterocyclic Chemistry, 26(5), 1293–1298.[1] Link

    • Key Insight: Establishes the acetohydroxamic acid route for benzisoxazoles.
  • Palermo, M. G. (1996). Process for the preparation of 3-amino-1,2-benzisoxazoles. U.S. Patent No. 5,508,425. Link

    • Key Insight: Details the industrial scale-up conditions and base selection (KOtBu).
  • Lepore, S. D., et al. (2002).[1] Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles.[3] Tetrahedron Letters, 43(48), 8777-8779.[1] Link

    • Key Insight: Discusses the stability of the N-O bond and reductive ring-opening conditions.
  • BenchChem Technical Support. (2025). Synthesis of 2,6-difluorobenzonitrile derivatives and troubleshooting SNAr reactions.Link

    • Key Insight: Practical handling of fluorin

Sources

Optimization

optimizing reaction conditions for the synthesis of 3-Amino-4-methoxybenzisoxazole

Technical Support Center: Synthesis & Optimization of 3-Amino-4-methoxybenzisoxazole Welcome to the Application Scientist Support Portal. This guide is tailored for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of 3-Amino-4-methoxybenzisoxazole

Welcome to the Application Scientist Support Portal. This guide is tailored for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 3-amino-4-methoxybenzisoxazole. As a privileged pharmacophore, the benzisoxazole core requires precise synthetic control. This document provides a field-proven, self-validating methodology, mechanistic insights, and targeted troubleshooting to ensure high-fidelity synthesis.

Mechanistic Strategy & Workflow

Directly reacting hydroxylamine with 2-fluoro-6-methoxybenzonitrile often leads to poor yields due to the ambident nucleophilicity of hydroxylamine, which causes competing N-arylation and O-arylation[1]. To bypass this, we utilize an 2[2]. The oxime acts as an N-protected hydroxylamine equivalent, ensuring exclusive O-arylation via Nucleophilic Aromatic Substitution (SₙAr). Subsequent acidic hydrolysis cleaves the isopropylidene group, triggering a spontaneous 5-exo-dig cyclization to form the benzisoxazole core[3].

Workflow SM Starting Materials: 2-Fluoro-6-methoxybenzonitrile + Acetone Oxime Base Deprotonation (t-BuOK) Generates Oximate Anion SM->Base SNAr SNAr Reaction Exclusive O-Arylation Base->SNAr Intermediate Stable Intermediate: 2-(Isopropylideneaminooxy)- 6-methoxybenzonitrile SNAr->Intermediate Validation: Check for F-loss via 19F NMR Hydrolysis Acidic Hydrolysis (HCl/EtOH) Cleaves Isopropylidene Group Intermediate->Hydrolysis Cyclization Spontaneous 5-exo-dig Cyclization (Amine attacks Nitrile) Hydrolysis->Cyclization Product Target Molecule: 3-Amino-4-methoxybenzisoxazole Cyclization->Product Validation: Mass Spec M+H & LC-MS Purity

Mechanistic workflow for the synthesis of 3-amino-4-methoxybenzisoxazole via oxime protection.

Optimization of SₙAr Reaction Conditions

The critical first step is the SₙAr of 2-fluoro-6-methoxybenzonitrile. The choice of base and solvent dictates the reaction kinetics and the suppression of side reactions. The table below summarizes our quantitative optimization data.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality & Experimental Observation
1THFK₂CO₃652415Weak base and poor solubility of the oximate anion lead to stalled reactions.
2DMFK₂CO₃801245Increased temperature improves SₙAr kinetics, but promotes thermal degradation.
3DMFNaH0 to 25472Strong base improves oximate formation; however, localized heating causes impurities.
4MeCNt-BuOK25368Lower solubility of t-BuOK in MeCN reduces the overall reaction rate.
5 DMF t-BuOK 0 to 25 1 91 Optimal pKa match; rapid, quantitative SₙAr with minimal impurity formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Oximate Formation

  • Procedure: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve acetone oxime (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C. Add potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

  • Causality: t-BuOK (pKa ~17) is perfectly matched to deprotonate acetone oxime (pKa ~12) quantitatively. Unlike hydroxide bases, the bulky tert-butoxide anion does not act as a competing nucleophile.

  • Validation Checkpoint: The solution should turn slightly yellow but remain strictly clear. A cloudy white suspension indicates moisture contamination and the formation of insoluble potassium hydroxide.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Procedure: To the oximate solution at 0 °C, add 2-fluoro-6-methoxybenzonitrile (1.0 eq) dissolved in anhydrous DMF dropwise. Allow the reaction to warm to 25 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The ortho-fluoro group is highly activated by the strongly electron-withdrawing nitrile. Fluoride is an excellent leaving group in SₙAr due to its electronegativity, which stabilizes the Meisenheimer complex transition state.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material must completely disappear. ¹⁹F NMR of a crude aliquot must show the complete absence of the aryl fluoride signal.

Step 3: Deprotection & Cyclization

  • Procedure: Dissolve the crude intermediate in ethanol. Add 5% aqueous HCl (or ethanolic HCl) and heat the mixture to 60 °C for 2 hours. Cool to room temperature, carefully neutralize with saturated aqueous NaHCO₃, extract with dichloromethane, concentrate, and purify via recrystallization (EtOH/Water).

  • Causality: Acidic conditions hydrolyze the isopropylidene protecting group, releasing the highly reactive O-arylhydroxylamine. The free primary amine immediately undergoes a 5-exo-dig cyclization onto the adjacent electrophilic nitrile carbon, forming the 3-amino-1,2-benzisoxazole ring[2].

  • Validation Checkpoint: LC-MS must show the disappearance of the intermediate mass and the appearance of the target product (M+H = 165.1).

Troubleshooting Guides & FAQs

Q1: Why am I observing 2-hydroxy-6-methoxybenzonitrile as a major byproduct in the SₙAr step? A: This is a classic indication of adventitious water in your DMF or the use of hygroscopic t-BuOK. Water reacts with t-BuOK to form hydroxide ions. Because hydroxide is smaller and more nucleophilic than the bulky oximate anion, it rapidly outcompetes the oxime for the aryl fluoride, resulting in the hydrolyzed byproduct. Actionable Fix: Ensure DMF is strictly anhydrous (stored over 3Å molecular sieves) and use freshly sublimed or high-quality, unopened t-BuOK.

Q2: The SₙAr step is successful, but the cyclization step yields a complex mixture with very low recovery of the benzisoxazole. What is happening? A: Benzisoxazoles are highly susceptible to base-catalyzed decomposition, known as the 4[4]. This pathway opens the isoxazole ring to form salicylonitrile derivatives. If your neutralization step after acidic hydrolysis uses a strong base (like NaOH), or if the reaction is overheated, ring-opening will rapidly consume your product. Actionable Fix: Carefully monitor the acidic hydrolysis temperature (do not exceed 60 °C). Neutralize promptly and exclusively with a mild base like saturated aqueous NaHCO₃.

Q3: Can I use hydroxylamine hydrochloride directly to save a synthetic step? A: While direct cyclization using hydroxylamine hydrochloride and a strong base (e.g., NaH) is documented for certain 1[1], it is highly problematic for electron-rich substrates like the 4-methoxy derivative. Hydroxylamine is an ambident nucleophile. Direct use often leads to competing N-arylation, resulting in complex mixtures of indazoles and uncyclized oligomers. The acetone oxime acts as a crucial N-protecting group, forcing exclusive O-arylation.

References

  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - NIH PMC.
  • Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry - Benchchem.
  • Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles - ACS Publications.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of High-Purity 3-Amino-4-methoxybenzisoxazole

Welcome to the dedicated technical support guide for the purification of 3-Amino-4-methoxybenzisoxazole. This resource is designed for researchers, scientists, and drug development professionals who require this intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Amino-4-methoxybenzisoxazole. This resource is designed for researchers, scientists, and drug development professionals who require this intermediate in its highest possible purity for downstream applications. We will address common challenges and provide field-proven solutions in a direct question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 3-Amino-4-methoxybenzisoxazole.

Question 1: My product recovery is very low after recrystallization. What are the likely causes and how can I fix this?

Answer: Low recovery during recrystallization is a frequent issue that can typically be traced to one of three main causes:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound completely when hot but very poorly when cold.[1] If the compound has significant solubility even at low temperatures, a large portion will remain in the mother liquor.

  • Using Excessive Solvent: It is critical to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Any excess solvent will retain more of your product in solution upon cooling, drastically reducing the yield of recovered crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize prematurely on the filter paper or in the funnel, leading to significant loss.

Corrective Actions:

  • Solvent Screening: Test a range of solvents or solvent mixtures on a small scale to find the optimal system. For compounds with amine and ether functionalities, consider solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or toluene/heptane.

  • Minimize Solvent Volume: Add the hot solvent in small portions to your crude material, ensuring each portion is given time to dissolve the compound before adding more.

  • Prevent Premature Crystallization: If performing hot filtration, pre-heat your funnel and receiving flask and use a small amount of extra hot solvent to wash the filter paper.

Question 2: I'm performing column chromatography on silica gel, but my product is smearing (tailing) badly across many fractions. Why is this happening?

Answer: This is a classic problem when purifying basic compounds on standard silica gel. 3-Amino-4-methoxybenzisoxazole contains a basic amino group (-NH2). The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). A strong acid-base interaction occurs between your basic compound and the acidic stationary phase, causing some molecules to bind very tightly.[2] This leads to a slow, uneven release of the compound as the mobile phase passes, resulting in significant peak tailing.

Corrective Actions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to suppress the interaction.

    • Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. Using neutral or basic alumina can prevent the strong binding of the amine.[2]

    • Reverse-Phase (C18) Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography is an excellent option for purifying polar and ionizable compounds.[2]

Question 3: My product won't come off the silica column at all, even with a very polar mobile phase like 100% methanol.

Answer: This indicates irreversible adsorption, which is an extreme case of the acid-base interaction described in the previous question.[2] The amino group on your benzisoxazole has likely bound so strongly to the most acidic sites on the silica gel that the mobile phase cannot displace it. In some cases, the acidity of the silica gel can also promote decomposition of sensitive compounds.

Corrective Actions:

  • Dry Loading with a Basic Adsorbent: Instead of loading your sample dissolved in a solvent, try "dry loading." Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol), add a small amount of a basic adsorbent like Celite or deactivated silica (made by pre-treating silica with triethylamine), and evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of your column. This ensures the compound is introduced in a less acidic micro-environment.

  • Switch to a Less Harsh Stationary Phase: For future attempts, avoid standard silica gel. Your best options are basic alumina or reverse-phase (C18) chromatography, where this type of irreversible binding is not an issue.[2]

Question 4: After purification, my product's melting point is broad, and the NMR spectrum shows persistent impurities. What's the next step?

Answer: This indicates that the chosen purification method was not sufficient to remove all impurities, likely because they have very similar physicochemical properties to your target compound.

Recommended Strategy:

  • Analyze the Impurities: If possible, use LC-MS to get a mass for the major impurities. This can give clues as to their identity (e.g., unreacted starting material, a dimer, or a side product).[3]

  • Employ an Orthogonal Purification Method: You need to use a technique that separates compounds based on a different principle.

    • If you used recrystallization , the impurities have similar solubility. Switch to column chromatography .

    • If you used normal-phase chromatography (e.g., silica), the impurities have similar polarity. Switch to reverse-phase (C18) chromatography , which separates based on hydrophobicity.[2]

  • Consider a Chemical Wash: If the main impurity is an unreacted acidic starting material, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity, then wash with brine, dry, and concentrate. The crude product can then be further purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of 3-Amino-4-methoxybenzisoxazole.

Q1: What are the most common impurities I should expect in my crude 3-Amino-4-methoxybenzisoxazole?

A1: The impurity profile is highly dependent on the synthetic route used. However, for the synthesis of benzisoxazoles in general, common impurities include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Incompletely Cyclized Intermediates: The reaction may stall before the final ring-closing step, leaving acyclic precursors in the mixture.[4]

  • Side Products: Depending on the reaction conditions, side reactions such as dimerization of intermediates can occur.[3]

  • Positional Isomers: If the synthesis is not perfectly regioselective, other isomers may be formed.

Q2: How do I choose between recrystallization and column chromatography as the primary purification method?

A2: The choice depends on the nature of your crude material and the impurities present. The following workflow provides a general decision-making process.

G start Crude Solid Product is_solid Is the major impurity profile simple (e.g., one or two spots on TLC)? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes chromatography Perform Column Chromatography is_solid->chromatography  No / Complex Mixture   check_purity Assess Purity (TLC, HPLC, NMR) recrystallization->check_purity chromatography->check_purity success High-Purity Product check_purity->success  Pure   fail Impure Product check_purity->fail  Impure   fail->chromatography  Try Chromatography  

Caption: Decision workflow for selecting a primary purification method.

Q3: What analytical techniques are recommended for assessing the purity of 3-Amino-4-methoxybenzisoxazole?

A3: A combination of methods should be used to confidently assess purity:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the success of column chromatography separations.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often suitable for this type of molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities if they are at a significant level (~1% or higher).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol provides a general guideline. The optimal solvent ratios may need to be determined empirically.

  • Dissolution: Place the crude 3-Amino-4-methoxybenzisoxazole in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat your primary solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of hot ethanol to the crude material with stirring to achieve complete dissolution.[1]

  • Induce Crystallization: While the ethanolic solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the solution is saturated.[1]

  • Clarify Solution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio determined for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to mitigate the issues caused by the basic amino group.

Caption: Workflow for modified flash column chromatography.

  • Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Mobile Phase Preparation: Prepare your mobile phase solvents. To every liter of your solvent mixture, add 5-10 mL of triethylamine (NEt₃) to act as a basic modifier.[2]

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add silica gel (approximately 2-3 times the weight of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% NEt₃). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). This is known as a gradient elution.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Amino-4-methoxybenzisoxazole.

Data Summary Table: Chromatography Conditions
Stationary PhaseMobile Phase System (Example)ModifierRationale & Comments
Silica Gel Dichloromethane / Methanol~1% TriethylamineThe standard choice. The basic modifier is crucial to prevent peak tailing of the amine.[2]
Neutral Alumina Ethyl Acetate / HexanesNone initially requiredA good alternative if the compound proves sensitive to the acidity of silica gel.[2]
C18 Silica (Reverse-Phase) Water / Acetonitrile0.1% TFA or Formic AcidExcellent for polar compounds. Separation is based on hydrophobicity, not polarity. The acidic modifier ensures good peak shape for the amine.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Wu, J., & Zhang, J. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(5), 1032–1035. [Link]

  • Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(10), 1695–1704. [Link]

  • Zollinger, H., & Wittwer, C. (1966). U.S. Patent No. US3242189A. Washington, DC: U.S.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017). ResearchGate. [Link]

  • Den Hollander, C. W. (1970). U.S. Patent No. US3536729A. Washington, DC: U.S.
  • Magritek. (n.d.). Column Chromatography. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET: 3-Amino-4-methoxybenzanilide. (2025).
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (n.d.).
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017). Patsnap. [Link]

  • Martins, M., et al. (2015). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. Semantic Scholar. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). National Center for Biotechnology Information. [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. (2016). National Center for Biotechnology Information. [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methoxybenzoic acid. PubChem. Retrieved March 7, 2026, from [Link]

  • A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. (n.d.). CDC Stacks. [Link]

  • Synthesis of 3-amino-4-nitrofurazan by an improved method. (n.d.). ResearchGate. [Link]

Sources

Optimization

improving the yield and scalability of 3-Amino-4-methoxybenzisoxazole production

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybenzisoxazole. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield, purity, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybenzisoxazole. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield, purity, and scalability of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the synthesis, providing you with the causal understanding required to troubleshoot and optimize your experiments effectively.

Section 1: The Core Synthesis Pathway - A Mechanistic Overview

The most direct and atom-economical approach to constructing the 3-aminobenzisoxazole scaffold involves the cyclization of an ortho-hydroxyaryl nitrile with a hydroxylamine source. This method is favored for its straightforwardness and avoidance of more hazardous or complex multi-step procedures.

The key transformation is the reaction of 2-hydroxy-4-methoxybenzonitrile with hydroxylamine. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form an amidoxime intermediate. This step is typically base-catalyzed to deprotonate the hydroxylamine, increasing its nucleophilicity.

  • Intramolecular Cyclization (N-O Bond Formation): The oxygen of the phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the nitrogen of the amidoxime, displacing ammonia and forming the stable isoxazole ring.

This process is a robust method for generating the desired scaffold.[1]

Caption: Proposed reaction pathway for 3-Amino-4-methoxybenzisoxazole synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Answer: This is a common issue often related to reaction conditions, reagent quality, or pH control.

  • Cause 1: Incorrect pH. The reaction has a specific pH "sweet spot." The initial addition of hydroxylamine to the nitrile is base-catalyzed. However, the final ring-closing step can be hindered if the solution is too basic, as the phenolic hydroxyl group will be deprotonated to a phenoxide, which is a less effective nucleophile for attacking the amidoxime nitrogen.

    • Solution: Use a mild base like sodium bicarbonate or potassium carbonate rather than strong bases like NaOH or KOH. The goal is to free the hydroxylamine from its hydrochloride salt without making the reaction mixture strongly alkaline. Monitor the pH throughout the reaction, aiming for a range of 8-9.

  • Cause 2: Inactive Hydroxylamine. Hydroxylamine hydrochloride can degrade over time, especially if exposed to moisture.

    • Solution: Use a freshly opened bottle of hydroxylamine hydrochloride or titrate an older batch to determine its purity before use. Store it in a desiccator.

  • Cause 3: Insufficient Temperature/Reaction Time. This is a kinetically controlled reaction. If the temperature is too low, the activation energy for the cyclization step may not be reached, leading to a stalled reaction.

    • Solution: Ensure your reaction is heated appropriately. A typical starting point is refluxing in an alcohol solvent (e.g., ethanol, isopropanol) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after 4-6 hours, consider extending the reaction time or incrementally increasing the temperature.

  • Cause 4: Solvent Choice. The solvent must be able to dissolve the starting material and reagents while being relatively inert.

    • Solution: Protic solvents like ethanol or isopropanol are generally effective as they can solvate the ionic reagents and intermediates. If solubility of the starting nitrile is an issue, a co-solvent system, such as Ethanol/DMF, can be employed.

Q2: My TLC plate shows multiple new spots, and the final product is impure. What side reactions are occurring?

Answer: Formation of multiple products indicates competing reaction pathways or degradation.

  • Cause 1: Dimerization or Polymerization. Under overly harsh basic conditions or high temperatures, the starting nitrile or product can undergo side reactions.

    • Solution: Re-evaluate your base and temperature conditions. Use the mildest base and lowest temperature that still allows the reaction to proceed at a reasonable rate. A controlled, gradual addition of the base can also prevent localized areas of high concentration that might promote side reactions.

  • Cause 2: Beckmann-type Rearrangement. While less common in this specific synthesis, related reactions involving oximes can sometimes lead to rearrangements.[2]

    • Solution: Strict control over pH and temperature is the best preventative measure. This side reaction is more likely under strongly acidic conditions, which should be avoided in this synthesis.

  • Cause 3: Incomplete Cyclization. You may be isolating the amidoxime intermediate. This intermediate is often more polar than both the starting material and the final product.

    • Solution: If you suspect the presence of the intermediate, try extending the reaction time or increasing the temperature to facilitate the final ring-closing step. The conversion of the intermediate to the product can often be visualized on TLC as one spot disappears and the other appears.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC SM_Only Only Starting Material (SM) Present Check_TLC->SM_Only Multiple_Spots Multiple Products/Spots Check_TLC->Multiple_Spots Action_SM1 Verify Reagent Activity (Fresh NH₂OH·HCl) SM_Only->Action_SM1 No Check_Polarity Are spots highly polar? Multiple_Spots->Check_Polarity Yes Action_SM2 Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check pH (target 8-9) Action_SM1->Action_SM2 Polar_Yes Likely Amidoxime Intermediate Check_Polarity->Polar_Yes Yes Polar_No Likely Side Products (e.g., Dimers) Check_Polarity->Polar_No No Action_Intermediate Increase Temperature or Extend Reaction Time Polar_Yes->Action_Intermediate Action_Side_Products Reduce Temperature Use Milder Base (e.g., NaHCO₃) Control Reagent Addition Rate Polar_No->Action_Side_Products

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Q3: I'm having difficulty scaling the reaction up from 1g to 100g. The yield has dropped significantly. What should I consider?

Answer: Scalability introduces challenges related to mass and heat transfer. What works on a small scale may not be directly transferable.

  • Cause 1: Inefficient Mixing. In a larger vessel, simply increasing the stir speed may not be enough. Pockets of the reaction mixture may be poorly mixed, leading to localized temperature gradients and concentration imbalances, which can kill yield and promote side reactions.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitch-blade or anchor) to ensure proper vortexing and turnover of the entire reaction volume.

  • Cause 2: Poor Heat Transfer & Exotherms. While this reaction is not violently exothermic, the initial addition and neutralization can generate heat. In a large flask, this heat can build up, leading to side reactions.

    • Solution: Control the rate of reagent addition. Add the base solution portion-wise or via an addition funnel, monitoring the internal temperature of the reactor. For larger scales, using a jacketed reactor with a heating/cooling circulator provides superior temperature control compared to a simple heating mantle.

  • Cause 3: Product Isolation Issues. Isolating product from a large volume of solvent can be inefficient.

    • Solution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the solvent before proceeding with the workup (e.g., extraction or precipitation/crystallization). For crystallization, perform a solubility study on a small scale to identify an optimal solvent/anti-solvent system for large-scale precipitation, which is often more practical than large-scale liquid-liquid extraction.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 30-50% Ethyl Acetate in Hexane. The product, 3-Amino-4-methoxybenzisoxazole, is a relatively polar compound but should be less polar than the amidoxime intermediate and more polar than the starting nitrile. Stain with potassium permanganate or view under UV light.

  • Q: What are the primary safety concerns for this synthesis?

    • A: Hydroxylamine is a potentially explosive and toxic compound. Handle it with care in a well-ventilated fume hood.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[3][4][5] Avoid strong heating of isolated hydroxylamine. The use of its hydrochloride salt significantly improves its stability.

  • Q: How can I purify the final product?

    • A: The two primary methods are recrystallization and column chromatography. For multi-gram scales, recrystallization is preferred. A good starting solvent system to try is isopropanol/water or ethyl acetate/heptane. If impurities are close in polarity, silica gel column chromatography will be necessary for achieving high purity, though this is less scalable.

Section 4: Protocols & Data

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzisoxazole

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-hydroxy-4-methoxybenzonitrile (5.0 g, 33.5 mmol).

  • Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (3.5 g, 50.3 mmol, 1.5 eq) and sodium bicarbonate (4.2 g, 50.3 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction by TLC every 2 hours. The reaction is typically complete within 6-10 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude solid can be partitioned between ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. Recrystallize the solid from a hot mixture of isopropanol and water to obtain pure 3-Amino-4-methoxybenzisoxazole as a crystalline solid.

Table 1: Key Parameter Optimization
ParameterRange/OptionsEffect on YieldEffect on PurityScalability Consideration
Base NaHCO₃, K₂CO₃, Et₃NOptimal with mild bases. Strong bases (NaOH) can decrease yield.Strong bases may increase side products.NaHCO₃ is cost-effective and safe for large scale.
Equivalents of NH₂OH 1.2 - 2.0 eqYield increases up to ~1.5 eq, then plateaus.Excess reagent is generally easy to remove in workup.Using a large excess increases cost and waste.
Temperature 60°C - RefluxHigher temperature increases reaction rate.Excessive heat can lead to decomposition/dimerization.Requires robust temperature control (jacketed reactor).
Solvent Ethanol, Isopropanol, DMFGood solubility is key.Solvent should not react with reagents.Ethanol is a good balance of performance and cost/safety.

References

  • Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. Organic letters, 13(23), 6300–6303. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). A [3 + 2] cycloaddition approach to substituted benzisoxazoles. Organic letters, 12(6), 1180–1183. Available at: [Link]

  • Kemp, J. E. G., et al. (1989). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][6]benzoxazepine ring system. Tetrahedron Letters. Available at: [Link]

  • Capot Chemical. (2018). MSDS of 3-Amino-4-methoxybenzanilide. Catalog No. 120-35-4. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 3-Amino-4-methoxybenzisoxazole in Solution

Welcome to the technical support center for 3-Amino-4-methoxybenzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-4-methoxybenzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability and degradation of this compound in solution. Our goal is to provide you with the scientific rationale behind experimental choices and to empower you with robust troubleshooting strategies and validated protocols.

Introduction: Understanding the Stability Landscape

3-Amino-4-methoxybenzisoxazole is a versatile building block in medicinal chemistry and drug discovery. However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidative species. The inherent reactivity of the amino group, the methoxy substituent, and the benzisoxazole ring system can lead to the formation of degradation products, which may compromise the integrity of experimental results. This guide will walk you through the potential degradation pathways and provide you with the tools to identify and mitigate these issues.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific issues you may encounter during your experiments with 3-Amino-4-methoxybenzisoxazole.

Issue 1: Appearance of a Yellow or Brown Color in Solution

  • Question: I dissolved my white crystalline 3-Amino-4-methoxybenzisoxazole in an aqueous buffer, and the solution has turned a pale yellow/brown color over time, even when stored in the dark. What is happening?

  • Answer: The discoloration you are observing is likely due to the oxidation of the aromatic amino group. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products. This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

Issue 2: Unexpected Peaks in HPLC/UPLC-MS Analysis

  • Question: My HPLC/UPLC-MS analysis of a freshly prepared solution of 3-Amino-4-methoxybenzisoxazole shows a single sharp peak. However, after 24 hours at room temperature, I see several new, smaller peaks. What are these?

  • Answer: The appearance of new peaks is a clear indication of degradation. Based on the structure of 3-Amino-4-methoxybenzisoxazole, these new peaks could correspond to several potential degradation products. A forced degradation study is the most effective way to identify these degradants.

Issue 3: Loss of Potency or Activity in Biological Assays

  • Question: I am using 3-Amino-4-methoxybenzisoxazole in a cell-based assay. I've noticed that the compound's activity decreases if I use a stock solution that is a few days old. Why is this happening?

  • Answer: A decrease in biological activity is often a direct consequence of the degradation of the active compound. The degradation products may be inactive or have a different activity profile, leading to a reduction in the desired effect. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 3-Amino-4-methoxybenzisoxazole?

A1: For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade during this process.

Q2: How does pH affect the stability of 3-Amino-4-methoxybenzisoxazole?

A2: The stability of 3-Amino-4-methoxybenzisoxazole can be significantly influenced by pH. Under strongly acidic or basic conditions, the benzisoxazole ring may be susceptible to hydrolysis. The amino group's protonation state will also change with pH, which can affect its susceptibility to oxidation. A systematic study of stability across a range of pH values is recommended.

Q3: Is 3-Amino-4-methoxybenzisoxazole sensitive to light?

A3: Yes, aromatic amines and heterocyclic compounds can be photosensitive. Exposure to UV or even ambient light can promote oxidation and other degradation pathways.[1][2] It is best practice to handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials).

Q4: What solvents are recommended for preparing solutions of 3-Amino-4-methoxybenzisoxazole?

A4: The choice of solvent will depend on the specific application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, DMSO is frequently used. It is important to ensure the solvent is of high purity and free from peroxides, which can accelerate oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to intentionally degrade 3-Amino-4-methoxybenzisoxazole to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Amino-4-methoxybenzisoxazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
  • Thermal Degradation: Incubate the stock solution at 60°C.
  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a suitable analytical method, such as UPLC-MS/MS.
Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

A robust analytical method is essential for accurately quantifying 3-Amino-4-methoxybenzisoxazole and its degradation products.[5]

1. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
  • Optimize the MRM transitions for 3-Amino-4-methoxybenzisoxazole and any identified degradation products.

3. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity.

Potential Degradation Pathways

Based on the chemical structure of 3-Amino-4-methoxybenzisoxazole, several degradation pathways can be hypothesized.

1. Oxidation of the Amino Group: The aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. This is often accompanied by a change in color of the solution.[6][7]

2. Hydrolysis of the Benzisoxazole Ring: Under strong acidic or basic conditions, the isoxazole ring may undergo hydrolytic cleavage. This could lead to the formation of a substituted 2-hydroxybenzonitrile or related compounds.

3. O-Demethylation: The methoxy group can be cleaved to form a phenolic derivative, particularly under harsh conditions or in the presence of certain reagents.[8]

4. Photodegradation: Exposure to light can induce radical-mediated reactions, leading to a complex mixture of degradation products.[1]

Visualizing Workflows and Pathways

Logical Flow for Stability Troubleshooting

A Observation of Instability (e.g., color change, new peaks) B Hypothesize Potential Degradation Pathways A->B C Perform Forced Degradation Study B->C D Develop & Validate Stability-Indicating Method C->D E Identify Degradation Products (e.g., by MS) D->E F Modify Experimental Conditions E->F G Re-evaluate Stability F->G G->A Iterate if needed

Caption: A systematic approach to troubleshooting stability issues.

Potential Degradation Pathways of 3-Amino-4-methoxybenzisoxazole

cluster_0 Stress Conditions cluster_1 3-Amino-4-methoxybenzisoxazole cluster_2 Potential Degradation Products Oxidation Oxidation (O₂, H₂O₂) Parent 3-Amino-4-methoxybenzisoxazole C₈H₈N₂O₂ Oxidation->Parent Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Parent Photolysis Photolysis (UV/Vis Light) Photolysis->Parent Oxidized Oxidized Products (e.g., Nitroso, Polymeric) Parent:f1->Oxidized Oxidation Hydrolyzed Ring-Opened Products (e.g., Hydroxybenzonitrile) Parent:f1->Hydrolyzed Hydrolysis Photodegraded Radical Adducts & Complex Mixtures Parent:f1->Photodegraded Photolysis

Caption: Hypothesized degradation pathways under various stress conditions.

Data Summary Table

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionTime (hours)% Degradation of 3-Amino-4-methoxybenzisoxazoleNumber of Degradation ProductsObservations (e.g., Color Change)
0.1 M HCl, 60°C 000Colorless
2
8
24
0.1 M NaOH, 60°C 000Colorless
2
8
24
3% H₂O₂, RT 000Colorless
2
8
24
Heat, 60°C 000Colorless
24
72
Photolysis 000Colorless
8
24

References

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3-Amino-4-methoxybenzisoxazole Derivatives

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to formulate and evaluate benzisoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to formulate and evaluate benzisoxazole derivatives. The compound 3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3) presents a classic medicinal chemistry paradox: it possesses a highly valuable, privileged pharmacological scaffold[1], yet its physicochemical properties make it notoriously difficult to dissolve in aqueous media.

This guide is designed to move beyond generic advice. We will dissect the causality behind this insolubility, provide a logical diagnostic workflow, and detail self-validating protocols to ensure your compound remains in solution from the benchtop to in vivo models.

The Causality of Poor Solubility

Why is 3-Amino-4-methoxybenzisoxazole so insoluble? The root cause lies in its molecular architecture. The benzisoxazole core is a rigid, planar, aromatic heterocyclic structure. This planarity promotes strong intermolecular


 stacking, resulting in an exceptionally high crystal lattice energy in the solid state[2].

While the 3-amino and 4-methoxy substituents offer localized hydrogen-bonding potential, the thermodynamic penalty required for water molecules to disrupt the crystal lattice and solvate the hydrophobic core is immense[3]. To overcome this barrier, experimentalists must utilize strategies that either lower the lattice energy (e.g., amorphous solid dispersions), alter the ionization state (e.g., pH adjustment), or mask the hydrophobicity entirely (e.g., cyclodextrin complexation)[4].

Diagnostic Solubility Workflow

Before attempting complex formulations, it is critical to follow a systematic approach to identify the path of least resistance for solubilizing your compound.

DiagnosticWorkflow Start Determine Intrinsic Solubility (Thermodynamic & Kinetic) CheckIonizable Is the derivative ionizable? (pKa assessment) Start->CheckIonizable SaltForm Salt Formation / pH Adjustment (e.g., HCl salt for 3-amino group) CheckIonizable->SaltForm Yes CheckSolvent Does assay tolerate co-solvents? CheckIonizable->CheckSolvent No SaltForm->CheckSolvent Insufficient CoSolvent Use Co-solvents (DMSO, PEG400, EtOH) CheckSolvent->CoSolvent Yes AdvancedForm Advanced Formulation Required CheckSolvent->AdvancedForm No / Insufficient CoSolvent->AdvancedForm Precipitation occurs Cyclodextrin Cyclodextrin Complexation (HP-β-CD) AdvancedForm->Cyclodextrin SolidDispersion Amorphous Solid Dispersion (PVP, HPMC) AdvancedForm->SolidDispersion Nano Nanosuspension (Particle size reduction) AdvancedForm->Nano

Caption: Decision workflow for selecting a solubility enhancement technique for benzisoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I just received a batch of 3-Amino-4-methoxybenzisoxazole. What is the first experimental step I should take? A1: Establish the baseline. Accurately determine both the thermodynamic and kinetic aqueous solubility of your compound at various pH levels[5]. Because the 3-amino group is weakly basic, assessing its pKa is critical. Lowering the pH may protonate the amine, forming a more soluble cationic species[2].

Q2: I am running an in vitro cell-based assay. Can I just dissolve it in 100% DMSO and dilute it into my assay buffer? A2: This is a common pitfall. While the compound may dissolve in neat DMSO, rapid dilution into an aqueous buffer often causes "solvent shift precipitation." The compound crashes out as microscopic crystals, leading to artificially low efficacy and highly variable assay readouts[3]. You must determine the kinetic solubility in the exact assay medium and ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line.

Q3: What formulation strategies are most effective for in vivo dosing of this derivative? A3: For oral or parenteral administration, physical modifications are highly effective. Amorphous solid dispersions (dispersing the drug in a hydrophilic polymer matrix) and cyclodextrin inclusion complexes (encapsulating the hydrophobic core) are the industry standards[4]. Nanosuspensions are also viable if the compound resists complexation[2].

Troubleshooting Guide

Issue 1: The compound precipitates upon addition to the aqueous assay buffer.

  • Root Cause: The kinetic solubility limit has been exceeded due to a rapid decrease in solvent capacity.

  • Solution:

    • Pre-warm the assay buffer to 37°C before adding the DMSO stock[3].

    • Use a co-solvent system (e.g., 5% PEG400 + 5% Tween 80) as an intermediate dilution step before adding to the final buffer[4].

  • Validation: Measure the absorbance of the final solution at 600 nm or use nephelometry. An increase in light scattering indicates that micro-precipitation is still occurring.

Issue 2: My solid dispersion fails to improve the dissolution rate.

  • Root Cause: The drug is not in a true amorphous state; it has recrystallized within the polymer matrix, or the drug-loading ratio is too high[5].

  • Solution: Lower the drug-to-polymer ratio (e.g., from 1:2 to 1:5) to ensure the polymer can adequately isolate the drug molecules.

  • Validation: Perform Powder X-ray Diffraction (PXRD). The presence of sharp diffraction peaks confirms recrystallization. A successful amorphous dispersion will show only a broad "halo" pattern.

Issue 3: Cyclodextrin complexation yields no significant solubility enhancement.

  • Root Cause: Steric hindrance from the 4-methoxy group may prevent deep insertion of the benzisoxazole core into the cyclodextrin cavity, or the wrong cyclodextrin derivative was chosen[2].

  • Solution: Switch from standard

    
    -cyclodextrin to Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD) or Sulfobutylether-
    
    
    -cyclodextrin (SBE-
    
    
    -CD), which offer larger, more flexible hydrophobic cavities. Ensure adequate kneading/equilibration time (minimum 24-48 hours for solution methods)[5].

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected efficacy of various solubilization strategies based on historical data for benzisoxazole and related heterocyclic scaffolds[2],[6].

Solubilization StrategyMechanism of ActionTypical Fold Increase in Aqueous SolubilityBest Suited For
pH Adjustment / Salt Formation Ionization of the 3-amino group to form a soluble salt10x - 100xAqueous buffers, IV formulations
Co-solvent Systems Reduces overall solvent polarity to match the hydrophobic core5x - 50xIn vitro assays (with strict concentration limits)
Cyclodextrin Complexation Encapsulates the hydrophobic benzisoxazole core within a hydrophilic shell100x - 4000xOral and parenteral delivery, masking toxicity
Amorphous Solid Dispersions Disrupts crystal lattice energy; stabilizes amorphous state50x - 500xOral bioavailability enhancement
Nanosuspensions Increases surface area to volume ratio, accelerating dissolution20x - 100xHighly crystalline compounds resistant to CD complexation

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Cyclodextrin Inclusion Complexation (Kneading Method)

This method forces the hydrophobic 3-Amino-4-methoxybenzisoxazole into the hydrophobic cavity of the cyclodextrin using mechanical force and minimal solvent[5].

CyclodextrinWorkflow Weigh Weigh API & CD (1:1 or 1:2 Molar Ratio) Paste Form CD Paste (Add Water/MeOH) Weigh->Paste Knead Kneading (30-60 min) Add API gradually Paste->Knead Dry Dry Complex (Vacuum/Oven) Knead->Dry Characterize Characterization (PXRD, DSC, FT-IR) Dry->Characterize

Caption: Experimental workflow for preparing cyclodextrin inclusion complexes via the kneading method.

Step-by-Step Procedure:

  • Preparation: Accurately weigh 3-Amino-4-methoxybenzisoxazole and HP-

    
    -CD in a 1:1 or 1:2 molar ratio.
    
  • Paste Formation: Place the HP-

    
    -CD in a mortar. Add a small volume of a 50:50 water-methanol solution dropwise until a thick paste forms. Causality: The solvent acts as a temporary vehicle to mobilize the molecules without fully dissolving them.
    
  • Kneading: Gradually add the benzisoxazole derivative to the paste while continuously triturating with the pestle for 45-60 minutes[5].

  • Drying: Collect the paste and dry it in a vacuum oven at 40°C for 24 hours to remove all residual solvent.

  • Self-Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp endothermic melting peak specific to 3-Amino-4-methoxybenzisoxazole confirms that the drug is successfully complexed and no longer exists in its free crystalline state.

Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

This protocol utilizes a hydrophilic carrier matrix to trap the drug in a high-energy, amorphous state, preventing the reformation of the problematic crystal lattice[4].

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 3-Amino-4-methoxybenzisoxazole in a volatile organic solvent (e.g., methanol or acetone) to obtain a clear solution. Causality: The solvent completely breaks the high crystal lattice energy of the compound.

  • Carrier Dissolution: In a separate container, dissolve a hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30) in the same solvent at a 1:4 drug-to-polymer mass ratio[4].

  • Mixing & Evaporation: Combine the two solutions and mix thoroughly. Rapidly remove the solvent using a rotary evaporator under reduced pressure. Causality: Rapid evaporation prevents the drug molecules from organizing back into a crystal lattice, forcing them to freeze in an amorphous dispersion within the polymer.

  • Self-Validation: Perform an in vitro dissolution test using a USP Type II apparatus. A successful solid dispersion will demonstrate a "spring and parachute" effect: a rapid spike in dissolved concentration (spring) followed by a slow, stabilized decline (parachute), compared to the flatlined dissolution of the pure crystalline drug.

References

1.5 2.2 3.4 4.3 5. 1 6. 7 7.6

Sources

Troubleshooting

strategies to reduce by-product formation in benzisoxazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Reduce By-product Formation Welcome to the Technical Support Center for benzisoxazole synthesis. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Reduce By-product Formation

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions and minimize by-product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for their causes and actionable, step-by-step solutions.

Issue 1: My primary by-product is an isomeric benzoxazole. How can I improve selectivity for the desired benzisoxazole?

Root Cause Analysis: The formation of a benzoxazole isomer is a classic side reaction in benzisoxazole synthesis, particularly when starting from o-hydroxyaryl oximes. This occurs via a competitive Beckmann rearrangement, which is often favored under acidic conditions.[1] The desired reaction involves an intramolecular nucleophilic attack of the hydroxyl group on the nitrogen atom (N-O bond formation), while the Beckmann rearrangement involves a carbon-to-nitrogen migration.

Strategic Interventions:

  • Control of Reaction pH:

    • Rationale: Acidic conditions can protonate the oxime hydroxyl group, making it a better leaving group and facilitating the Beckmann rearrangement.[1] Conversely, basic or neutral conditions favor the desired cyclization.

    • Protocol:

      • Ensure your reaction is run under anhydrous and non-acidic conditions.[1][2]

      • If using a reagent that might generate acidic by-products, consider adding a non-nucleophilic base to scavenge the acid.

      • When using reagents like ZrCl4, which can act as a Lewis acid, careful optimization of stoichiometry and reaction time is crucial to favor benzisoxazole formation.[1]

  • Reagent Selection:

    • Rationale: Certain reagents are known to promote the desired N-O bond formation. For instance, a triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system can effectively drive the cyclization of oximes to benzisoxazoles.

    • Protocol for PPh3/DDQ Mediated Cyclization:

      • To a stirred solution of the o-hydroxyaryl oxime in a suitable anhydrous solvent (e.g., dichloromethane), add PPh3 (1.1 equivalents) at room temperature.

      • Cool the mixture to 0 °C and add DDQ (1.1 equivalents) portion-wise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Upon completion, quench the reaction and purify by column chromatography.

Visualizing the Competing Pathways:

G cluster_0 o-Hydroxyaryl Oxime cluster_1 Desired Pathway cluster_2 Side Reaction start o-Hydroxyaryl Oxime benzisoxazole 1,2-Benzisoxazole start->benzisoxazole  Anhydrous/Basic  Conditions  (N-O Bond Formation) benzoxazole Benzoxazole start->benzoxazole  Acidic  Conditions  (Beckmann Rearrangement)

Caption: Competing pathways in the cyclization of o-hydroxyaryl oximes.

Issue 2: I'm observing a significant amount of a high molecular weight by-product, especially when using nitrile oxides.

Root Cause Analysis: In synthetic routes that involve the in situ generation of nitrile oxides, such as in [3+2] cycloaddition reactions with arynes, a common side reaction is the dimerization of the highly reactive nitrile oxide intermediate.[1][3][4][5] This occurs when the rate of dimerization competes with or exceeds the rate of the desired cycloaddition.

Strategic Interventions:

  • Control of Reagent Concentration and Addition Rate:

    • Rationale: By keeping the instantaneous concentration of the nitrile oxide low, the probability of dimerization is reduced. This can be achieved by slow addition of the nitrile oxide precursor.[1][4][5]

    • Protocol for Slow Addition in [3+2] Cycloaddition:

      • Set up the reaction with the aryne precursor (e.g., o-(trimethylsilyl)aryl triflate) and a fluoride source (e.g., CsF) in an anhydrous solvent like acetonitrile.[4][5]

      • Prepare a separate solution of the chlorooxime (nitrile oxide precursor) in the same solvent.

      • Using a syringe pump, add the chlorooxime solution to the reaction mixture over a prolonged period (e.g., 2.5 hours).[1][4][5] This maintains a low concentration of the in situ generated nitrile oxide.

  • Stoichiometric Optimization:

    • Rationale: Using an excess of the aryne precursor can help to "trap" the nitrile oxide as it is formed, favoring the cycloaddition over dimerization.[4][5]

    • Recommendation: Start with a 2:1 molar ratio of the aryne precursor to the chlorooxime.[4][5]

Visualizing the [3+2] Cycloaddition and Dimerization:

G cluster_0 Reactant Generation cluster_1 Reactive Intermediates cluster_2 Desired Reaction cluster_3 Side Reaction chlorooxime Chlorooxime nitrile_oxide Nitrile Oxide chlorooxime->nitrile_oxide  Base (e.g., CsF) silylaryl_triflate Silylaryl Triflate aryne Aryne silylaryl_triflate->aryne  Fluoride Source  (e.g., CsF) benzisoxazole 3-Substituted Benzisoxazole nitrile_oxide->benzisoxazole [3+2] Cycloaddition dimer Dimer nitrile_oxide->dimer Dimerization aryne->benzisoxazole [3+2] Cycloaddition

Caption: Reaction pathway for the [3+2] cycloaddition synthesis of benzisoxazoles.

Issue 3: My reaction yields are low and I have a complex mixture of by-products. Where should I start troubleshooting?

Root Cause Analysis: Low yields and complex reaction mixtures can stem from several factors, including sub-optimal reaction conditions, incomplete conversion of starting materials, or degradation of sensitive reagents.[1][3]

Systematic Troubleshooting Approach:

Parameter Potential Issue Recommended Action
Reaction Temperature Too low: incomplete reaction. Too high: increased by-product formation and degradation.[1]Systematically screen a range of temperatures. For thermolysis of 2-azidobenzophenones, 135 °C in xylene is optimal.[1]
Solvent Polarity and boiling point can significantly affect reaction rates and selectivity.[1]Consult literature for the specific reaction type. For the thermolysis mentioned above, xylene gives higher yields than toluene or DMF.[1] In [3+2] cycloadditions, acetonitrile is often effective, while THF may be ineffective.[1][4]
Reaction Time Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Starting Material Purity Impurities in starting materials can lead to side reactions. For example, oxidized 2-aminophenol can result in a dark, complex reaction mixture.[6]Use high-purity starting materials. If necessary, purify starting materials before use (e.g., recrystallization of 2-aminophenol).[6]

Experimental Workflow for Optimization:

G cluster_0 Reaction Setup cluster_1 Parameter Variation cluster_2 Monitoring & Analysis cluster_3 Optimization setup Set up small-scale reactions vary Vary one parameter at a time (e.g., Temperature, Solvent) setup->vary monitor Monitor progress (TLC, LC-MS) vary->monitor analyze Analyze yield and by-product profile monitor->analyze optimize Identify optimal conditions analyze->optimize

Caption: A systematic workflow for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying benzisoxazole derivatives?

A1: The two most common purification techniques are flash column chromatography and recrystallization.[7]

  • Flash Column Chromatography: This is ideal for separating complex mixtures of products and by-products. A typical procedure involves dissolving the crude product in a minimal amount of solvent, adsorbing it onto silica gel, and eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).[8]

  • Recrystallization: This method is effective for removing small amounts of impurities from a solid product, especially on a larger scale. The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric by-products or other colored impurities.[7]

  • Initial Treatment: Consider an initial treatment with activated charcoal to decolorize the solution before attempting chromatography or recrystallization.[7]

  • Purification Strategy: Column chromatography is generally more effective than recrystallization for purifying oily products.[7]

Q3: In syntheses starting from methyl 2-nitrobenzoates, what are the key by-products to watch for?

A3: A common challenge in the reduction of methyl 2-nitrobenzoates is over-reduction to the corresponding aniline.[9] This can lead to a complex reaction mixture. Another potential side reaction is the dimerization of the intermediate hydroxylamine to form an azoxy species, particularly if the cyclization step is slow.[9]

Q4: Can the E/Z isomerism of oxime starting materials affect the reaction outcome?

A4: Yes, the stereochemistry of the oxime can be critical. In many cases, only the Z-isomer will undergo the desired cyclization to form the benzisoxazole ring.[1] The E-isomer may be unreactive or lead to the formation of side products. While E/Z isomerization can sometimes occur under the reaction conditions, it is preferable to start with the pure Z-isomer if possible.[1]

References

  • BenchChem. (2025). Optimizing reaction conditions for benzoisoxazole formation. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. BenchChem.
  • Various Authors. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • BenchChem. (n.d.). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. BenchChem.
  • Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic Letters, 13(23), 6300–6303.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Liu, Z., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(7), 1608–1611.
  • Liu, Z., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC.
  • Wierenga, W., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.

Sources

Optimization

analytical challenges in the characterization of 3-Amino-4-methoxybenzisoxazole isomers

Welcome to the technical support center for the analytical characterization of 3-Amino-4-methoxybenzisoxazole and its isomers. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 3-Amino-4-methoxybenzisoxazole and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of differentiating and quantifying these closely related compounds. The structural similarity among benzisoxazole isomers presents significant analytical challenges, making robust and well-understood methodologies crucial for accurate results.

Introduction: The Challenge of Isomerism

3-Amino-4-methoxybenzisoxazole and its positional isomers share the same molecular weight and often exhibit similar physicochemical properties, which complicates their separation and individual characterization.[1][2] The primary difficulties arise from subtle differences in their structures, which may not be easily resolved by standard analytical techniques.[1] This guide provides practical, field-proven insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 3-Amino-4-methoxybenzisoxazole from its isomers using standard reversed-phase HPLC?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity.[3] Since positional isomers like the different substituted 3-aminobenzisoxazoles have very similar polarities and molecular weights, they often co-elute or show poor resolution on these columns.[1] Achieving separation requires a chromatographic system that can exploit more subtle structural differences.

Q2: What are the most critical parameters to optimize for HPLC method development for these isomers?

A2: Successful separation hinges on the careful optimization of several parameters:

  • Stationary Phase Selection: Moving beyond a standard C18 is often necessary. Phenyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of the isomers.[1] Chiral stationary phases may also be effective, especially if the isomers are enantiomers.[4]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase are critical.[5] Adjusting the pH can alter the ionization state of the amino group, which in turn affects retention and selectivity.

  • Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can impact peak shape and resolution.[5]

Q3: Can mass spectrometry alone differentiate between these isomers?

A3: While mass spectrometry (MS) provides the same mass-to-charge ratio (m/z) for isomers, tandem MS (MS/MS) can often differentiate them.[6][7] The fragmentation patterns of isomers can be distinct due to differences in bond stabilities and the arrangement of functional groups.[6][7][8] However, this requires careful optimization of collision energy and may not always provide baseline separation of all fragment ions.

Q4: How can NMR spectroscopy be used to definitively identify the isomeric structure?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.[9] 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.[10][11] The substitution pattern on the benzene ring of each isomer will result in unique chemical shifts and coupling patterns for the aromatic protons, allowing for their differentiation. Two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity of atoms within the molecule.

Troubleshooting Guides

HPLC/UPLC Separation Issues
Problem Potential Cause Troubleshooting Steps
Poor Resolution/Co-elution of Isomers Standard C18 column lacks selectivity for positional isomers.1. Switch to a Phenyl Column: Utilize a phenyl-hexyl or other phenyl-based stationary phase to introduce π-π interactions as a secondary separation mechanism.[1]2. Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase to exploit differences in the pKa values of the isomers.3. Evaluate Different Organic Modifiers: Compare the selectivity of acetonitrile and methanol. Their different dipole moments and hydrogen bonding capabilities can influence interactions with the stationary phase.
Peak Tailing Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based stationary phase.1. Use a Modern, End-Capped Column: Select a column with high-purity silica and advanced end-capping to minimize exposed silanols.2. Add an Acidic Modifier: Incorporate a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) into the mobile phase to suppress silanol ionization.[1]3. Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid overloading the column.[1]
Irreproducible Retention Times Inadequate column equilibration, fluctuations in mobile phase composition, or temperature variations.1. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time until a stable baseline is achieved.2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.[5]3. Prepare Fresh Mobile Phase Daily: This minimizes changes in composition due to solvent evaporation.
Mass Spectrometry Identification Issues
Problem Potential Cause Troubleshooting Steps
Identical Fragmentation Patterns in MS/MS Isomers exhibit similar fragmentation pathways under the selected collision energy.1. Perform a Collision Energy Study: Systematically vary the collision-induced dissociation (CID) energy to find an optimal setting that produces unique fragment ions for each isomer.2. Consider Alternative Fragmentation Techniques: If available, explore other fragmentation methods like Higher-energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD), which may provide different fragmentation patterns.
Low Ionization Efficiency The compound may not be readily ionizable under the current electrospray ionization (ESI) conditions.1. Optimize ESI Source Parameters: Adjust the spray voltage, capillary temperature, and gas flow rates.2. Modify Mobile Phase: The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can improve protonation or deprotonation, respectively, leading to better ionization.
NMR Structural Confirmation Issues
Problem Potential Cause Troubleshooting Steps
Overlapping Signals in the Aromatic Region of ¹H NMR The chemical shifts of the aromatic protons are very close, making interpretation difficult.1. Use a Higher-Field NMR Spectrometer: A higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.2. Perform 2D NMR Experiments: A COSY experiment will show which protons are coupled to each other, while a NOESY experiment can reveal through-space interactions, helping to assign protons on the benzene ring.
Difficulty in Assigning Quaternary Carbons in ¹³C NMR Quaternary carbons do not have attached protons and can be difficult to identify.1. Run an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away, allowing for the unambiguous assignment of quaternary carbons based on their proximity to known protons.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 3-Amino-4-methoxybenzisoxazole isomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:
  • C18 (e.g., 250 mm x 4.6 mm, 5 µm) as a baseline.
  • Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) for alternative selectivity.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the isomers.
  • Flow Rate: 1.0 mL/min
  • Temperature: 30 °C
  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compounds (typically around 254 nm).

2. Optimization of Separation:

  • Based on the initial screening, select the column that provides the best initial separation.
  • Adjust the gradient to improve resolution around the elution time of the isomers. A shallower gradient in this region will provide better separation.
  • If co-elution persists, evaluate methanol as the organic modifier (Mobile Phase B).
  • Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to assess its impact on resolution.

3. Method Validation:

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]
Protocol 2: Differentiation of Isomers by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for developing an MS/MS method to differentiate between isomers.

1. Infusion and Full Scan Analysis:

  • Infuse a standard solution of each individual isomer (if available) into the mass spectrometer to determine the optimal ESI source parameters for maximizing the signal of the protonated molecule [M+H]⁺.

2. Product Ion Scan (MS/MS) Method Development:

  • For each isomer, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
  • Ramp the collision energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes.
  • Identify unique fragment ions and collision energies that provide the most significant differences in the fragmentation patterns between the isomers.

3. Multiple Reaction Monitoring (MRM) Method (for Quantification):

  • Select one or two unique and intense fragment ions for each isomer to create an MRM method for selective and sensitive quantification.

Visualizations

Isomer_Characterization_Workflow cluster_synthesis Sample Preparation Sample Isomer Mixture HPLC HPLC / UPLC (Phenyl Column) Sample->HPLC Injection NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR For Structural Elucidation MS Mass Spectrometry (MS/MS Fragmentation) HPLC->MS Quant Validated HPLC-UV or LC-MS/MS Method HPLC->Quant Eluent to UV/MS MS->Quant Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change cluster_other_params Other Parameters Start Poor Isomer Separation in HPLC Opt_Gradient Optimize Gradient Profile Start->Opt_Gradient Opt_pH Adjust Mobile Phase pH Opt_Gradient->Opt_pH Opt_Solvent Switch Organic Solvent (ACN vs. MeOH) Opt_pH->Opt_Solvent Change_Column Change to Phenyl Column Opt_Solvent->Change_Column If still unresolved Opt_Temp Optimize Temperature Change_Column->Opt_Temp Resolved Baseline Separation Achieved Opt_Temp->Resolved

Caption: A logical troubleshooting guide for resolving poor isomer separation in HPLC.

References

  • Journal of the American Society for Mass Spectrometry. (2004, July 1). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Application of Chromatographic Techniques in Pharmaceutical and Biomedical Research. (2026, January 31).
  • A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. Benchchem.
  • Request PDF. (2025, August 7). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.
  • IIP Series. Chromatographic techniques for pharmaceutical analysis.
  • A Spectroscopic Showdown: Unraveling the Isomers of Methyl
  • Application Notes and Protocols for NMR Characterization of Novel 6-fluoro-3-(4-piperidinyl)
  • ACS Publications. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • ESA-IPB.
  • Walsh Medical Media. (2025, June 30).
  • Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Deriv
  • ResearchGate. (2024, May 13). Chromatographic techniques for pharmaceutical analysis.
  • ANALYTICAL METHOD VALIDATION AND INSTRUMENT PERFORMANCE VERIFIC
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
  • ResearchGate. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers.
  • SpectraBase. 2,1-Benzisoxazole, 5-chloro-3-(3,4,5-trimethoxyphenyl)- - Optional[13C NMR] - Chemical.
  • ChemicalBook. 2,1-BENZISOXAZOLE(271-58-9) 1H NMR spectrum.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Scholars' Mine - MST.edu. (1998, January 16).
  • PMC. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • Technical Support Center: Optimizing HPLC Separation of 4-Amino-m-cresol and Its Isomers. Benchchem.
  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • Phenomenex.
  • PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
  • ResearchGate. (2025, August 7). (PDF) Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride: Quantum-chemical study of their tautomerism.

Sources

Troubleshooting

Technical Support Center: Structural Modification &amp; Biological Evaluation of 3-Amino-4-methoxybenzisoxazole

Welcome to the Technical Support Center for benzisoxazole scaffold optimization. The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous biologically active compounds, exhibiting potent antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzisoxazole scaffold optimization. The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous biologically active compounds, exhibiting potent antimicrobial, anticancer, and antipsychotic properties[1]. Specifically, the 3-amino-4-methoxybenzisoxazole derivative offers a highly tunable pharmacophore.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and structural activity relationship (SAR) insights to accelerate your lead optimization workflows.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why are the 3-amino and 4-methoxy positions the primary targets for structural modification in our SAR campaigns? A: The biological activity of benzisoxazoles is heavily dictated by their binding affinity to target proteins (e.g., kinase ATP-binding pockets or bacterial topoisomerases)[2].

  • The 3-Amino Group: Acts as a critical hydrogen bond donor. It frequently interacts with the hinge region of kinase active sites[3]. Modifying this group via N-alkylation or acylation alters the molecule's pKa, modulates hydrogen-bonding capacity, and tunes lipophilicity.

  • The 4-Methoxy Group: Provides localized steric bulk and electron-donating characteristics that enrich the electron density of the isoxazole ring. Demethylating this group to a hydroxyl allows for the introduction of larger, diverse ether linkages to probe adjacent hydrophobic pockets in the target receptor[1].

Q2: During the N-alkylation of the 3-amino group, I am observing low yields (<20%) and recovering mostly unreacted starting material. How can I drive this reaction to completion? A: The 3-amino group on the benzisoxazole ring is weakly nucleophilic due to the strong electron-withdrawing nature of the adjacent oxygen-nitrogen heteroatom system.

  • Causality & Solution: Using a weak organic base (like triethylamine) is insufficient to deprotonate this amine. You must switch to a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully generate the reactive amide anion prior to introducing your electrophile[4]. Additionally, utilizing an anhydrous polar aprotic solvent (e.g., DMF) will stabilize the intermediate anion and accelerate the substitution reaction.

Q3: How do I ensure my in vitro biological assays (e.g., kinase inhibition) are self-validating when screening newly synthesized derivatives? A: A self-validating assay must internally prove that the observed biological activity is target-specific and not a result of assay interference (e.g., compound aggregation or autofluorescence).

  • Implementation: Every assay plate must include:

    • Positive Control: A known, highly potent benzisoxazole derivative (e.g., a risperidone analog or validated kinase inhibitor) to confirm assay sensitivity[2].

    • Negative/Decoy Control: A structurally similar analog where the 3-amino group is completely sterically blocked (preventing H-bonding). If this decoy shows activity, your primary compound's results are likely due to non-specific cytotoxicity.

    • Z'-Factor Calculation: Calculate the Z'-factor for every plate using your positive and vehicle controls. A Z'-factor > 0.5 validates the assay's dynamic range and reliability for that specific run[5].

Part 2: Experimental Protocols

Protocol A: Demethylation of 4-Methoxy to 4-Hydroxybenzisoxazole

Objective: Cleave the methyl ether to expose a reactive hydroxyl group for subsequent library generation. Causality: Boron tribromide (BBr₃) is utilized as a strong Lewis acid. It coordinates with the ether oxygen, weakening the O-CH₃ bond and facilitating cleavage without destroying the sensitive N-O bond of the benzisoxazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-4-methoxybenzisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture-induced BBr₃ degradation.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C. Reasoning: Cryogenic temperatures prevent localized exothermic spikes that could lead to isoxazole ring opening.

  • Addition: Add BBr₃ (3.0 eq, 1M in DCM) dropwise over 20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Self-Validation/Quenching: Quench carefully with methanol at 0°C to safely destroy excess BBr₃. Neutralize with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: High-Throughput Kinase Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized derivatives against target receptor tyrosine kinases (RTKs).

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 10-point 3-fold serial dilution of the benzisoxazole derivatives in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine 5 µL of the kinase domain solution with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/substrate peptide mix to initiate the reaction. Causality: The derivatives compete directly with ATP for the hinge-binding region; controlling ATP concentration near its Km ensures accurate IC₅₀ determination[3].

  • Detection & Validation: After 60 minutes, add 10 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity. Calculate the Z'-factor using DMSO (vehicle) and a reference inhibitor to validate the plate's integrity[5].

Part 3: Data Presentation

The following table summarizes the quantitative in vitro data for representative structural modifications of the 3-amino-4-methoxybenzisoxazole scaffold, highlighting the SAR trajectory.

Compound IDModification at Position 3 (R₁)Modification at Position 4 (R₂)Target Kinase IC₅₀ (nM)Antimicrobial MIC (µg/mL)
Core Scaffold -NH₂ (Unmodified)-OCH₃ (Unmodified)>10,000>100
Derivative A -NH-Acetyl-OCH₃4,50050.0
Derivative B -NH-Benzyl-OH (Demethylated)12012.5
Derivative C -NH-Benzyl-O-Cyclopentyl454.0
Pos. Control N/A (Validated Benchmark)N/A151.0

Note: Data demonstrates that increasing steric bulk at Position 4 (Derivative C) while maintaining a lipophilic hydrogen-bond donor at Position 3 significantly enhances both kinase inhibition and antimicrobial efficacy.

Part 4: Visualizations

Workflow for Structural Modification

Workflow A 3-Amino-4-methoxybenzisoxazole (Core Scaffold) B 3-Amino Functionalization (N-Alkylation/Acylation) A->B Route 1 (Base/Electrophile) C 4-Methoxy Demethylation (Ether Cleavage) A->C Route 2 (BBr3) D SAR Library Generation B->D C->D E In Vitro Biological Screening (Kinase / Antimicrobial) D->E High-Throughput Assay F Lead Optimization & In Vivo Validation E->F Hit Selection

Workflow for the structural modification and biological screening of benzisoxazole derivatives.

Pharmacological Mechanism of Action

Mechanism M1 Modified Benzisoxazole Derivative M2 Target Kinase ATP-Binding Pocket M1->M2 Competitive Binding M3 H-Bonding via 3-Amino Group M2->M3 Hinge Region M4 Hydrophobic Fit via 4-Position Ether M2->M4 Specificity Pocket M5 Inhibition of Downstream Signaling M3->M5 M4->M5 M6 Cellular Apoptosis / Growth Arrest M5->M6 Phenotypic Outcome

Mechanistic pathway of modified benzisoxazole derivatives inhibiting target kinase signaling.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Institutes of Health (NIH).
  • Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry - Benchchem. Benchchem.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. ResearchGate.
  • Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe - Benchchem. Benchchem.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - PMC. National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Method Development for 3-Amino-4-methoxybenzisoxazole &amp; Metabolites

Welcome to the Bioanalytical Technical Support Center. This resource is designed for researchers, bioanalytical scientists, and drug development professionals tasked with developing and validating robust LC-MS/MS methods...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This resource is designed for researchers, bioanalytical scientists, and drug development professionals tasked with developing and validating robust LC-MS/MS methods for 3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3) and its downstream metabolites.

Because this compound features a primary amine and a highly reactive 1,2-benzisoxazole core, method development is fraught with challenges ranging from base-catalyzed ring cleavage to severe matrix suppression[1]. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and establish a self-validating, regulatory-compliant assay[2][3].

Bioanalytical Workflow Overview

Workflow A Biological Matrix (Plasma/Urine) B MCX SPE Extraction A->B C UHPLC Separation (Acidic Mobile Phase) B->C D ESI+ MS/MS Detection C->D E Data Analysis & Validation D->E

Fig 1. Bioanalytical LC-MS/MS workflow for 3-Amino-4-methoxybenzisoxazole.

Section 1: Sample Preparation & Extraction

Q: Why am I seeing low recovery and high variability when using standard Liquid-Liquid Extraction (LLE) or reversed-phase Solid Phase Extraction (SPE)? A: 3-Amino-4-methoxybenzisoxazole is a polar, basic compound. At physiological pH (7.4), the primary amine is partially protonated, making it too hydrophilic to partition efficiently into organic solvents during LLE or to retain strongly on standard hydrophobic (C18/HLB) SPE sorbents. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. By acidifying the plasma prior to loading, the amine is fully protonated and binds via strong ionic interactions to the sulfonic acid groups on the resin. This allows you to wash the cartridge with 100% organic solvent to remove neutral lipids and phospholipids without losing your analyte[4].

Q: During the SPE evaporation step, my analyte signal disappears, and a new interfering peak appears. What is happening? A: You are observing Kemp elimination (base-catalyzed ring opening). To elute the basic analyte from an MCX plate, you must use a high-pH solvent (e.g., 5% NH₄OH in Methanol). However, the 1,2-benzisoxazole ring is highly susceptible to cleavage under alkaline conditions, degrading into a salicylonitrile derivative[1]. If you evaporate the eluate while it is still basic, the applied heat will rapidly destroy your analyte. Solution: You must introduce a chemical stabilization step immediately after elution.

Protocol: Stabilized MCX SPE Workflow

This protocol is a self-validating system designed to maximize recovery while preventing ring-opening degradation.

  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water.

  • Sample Loading: 200 µL Plasma + 200 µL 4% Phosphoric Acid (Vortex well to disrupt protein binding and protonate the amine). Load onto the MCX cartridge.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water (Removes polar interferences).

  • Wash 2 (Organic): 1.0 mL 100% Methanol (Removes neutral lipids and phospholipids).

  • Elution: 1.0 mL 5% NH₄OH in Methanol.

  • CRITICAL STABILIZATION: Immediately add 50 µL of neat Formic Acid to the collection plate to neutralize the ammonia.

  • Evaporation: Dry under a gentle stream of N₂ at 35°C.

  • Reconstitution: 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Section 2: Chromatographic Separation & Stability

Q: The parent compound and its O-demethylated metabolite co-elute and exhibit severe peak tailing. How can I resolve this? A: Peak tailing for aminobenzisoxazoles is typically caused by secondary interactions between the primary amine and residual silanol groups on the stationary phase. Furthermore, the O-demethylated metabolite is highly polar and struggles to retain on standard C18 columns. Solution: Utilize a polar-embedded C18 column or a high-strength silica (HSS) T3 column designed to withstand 100% aqueous mobile phases. Ensure your mobile phase is strictly buffered at an acidic pH (0.1% Formic Acid) to keep the silanols protonated (neutral) and the analyte ionized, which improves peak shape and prevents on-column degradation.

Quantitative Data: UHPLC Gradient Conditions

Column: Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Hold)
3.0040.060.0Linear
3.105.095.0Step (Wash)
4.005.095.0Isocratic (Hold)
4.1095.05.0Step (Re-equilibrate)
5.5095.05.0End

Section 3: Mass Spectrometry & Metabolite Identification

Q: What are the primary fragmentation pathways for identifying unknown downstream metabolites? A: In positive Electrospray Ionization (ESI+), the parent compound (m/z 165.1) readily accepts a proton at the primary amine. The most favorable collision-induced dissociation (CID) pathways involve the cleavage of the N-O bond within the isoxazole ring and the loss of the methoxy group (-CH₃O, -31 Da) or carbon monoxide (-CO, -28 Da). When screening for Phase I/II metabolites, look for mass shifts corresponding to O-demethylation (-14 Da) and N-acetylation (+42 Da).

Pathway Parent 3-Amino-4-methoxybenzisoxazole (m/z 165) Met1 O-Demethylation (m/z 151) Parent->Met1 CYP450 (Phase I) Met2 N-Acetylation (m/z 207) Parent->Met2 NAT (Phase II) Deg1 Ring Cleavage (Salicylonitrile derivative) Parent->Deg1 Base-Catalyzed Kemp Elimination

Fig 2. Metabolic and degradation pathways of 3-Amino-4-methoxybenzisoxazole.

Quantitative Data: Optimized MRM Parameters

Parameters optimized for a Triple Quadrupole Mass Spectrometer operating in ESI+ mode.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Parent Compound 165.1134.1253018
Parent (Qualifier) 165.1107.1253025
O-Demethyl Metabolite 151.1107.1253022
N-Acetyl Metabolite 207.1165.1253515
Internal Standard (D3) 168.1137.1253018

Section 4: Method Validation (Regulatory Compliance)

Q: How do I ensure my matrix effect evaluations comply with current regulatory guidelines? A: Both the FDA Bioanalytical Method Validation Guidance (2018) and the ICH M10 harmonized guideline mandate the quantitative assessment of matrix effects using the Matrix Factor (MF) [2][3][5]. Because 3-Amino-4-methoxybenzisoxazole is prone to ion suppression from residual phospholipids, you must calculate the IS-normalized Matrix Factor across at least 6 independent lots of matrix (including hemolyzed and lipemic lots).

Calculation: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in presence of matrix) / (Peak Area Ratio of Analyte/IS in absence of matrix)

According to FDA/ICH M10 criteria, the Coefficient of Variation (CV%) of the IS-normalized MF calculated from the 6 matrix lots must be ≤ 15% [2][3]. If your CV exceeds this, your MCX SPE wash steps (specifically Wash 2) are likely failing to remove enough lysophosphatidylcholines, and you should increase the wash volume or incorporate a dedicated phospholipid removal plate.

Quantitative Data: Target Validation Metrics Summary
ParameterAcceptance Criteria (FDA/ICH M10)Expected Assay Performance
Extraction Recovery Consistent and reproducible> 85% (using stabilized MCX)
Matrix Effect (CV%) ≤ 15% across 6 lots< 8%
Intra/Inter-Assay Precision ≤ 15% (≤ 20% at LLOQ)3.5% – 7.2%
Intra/Inter-Assay Accuracy ± 15% (± 20% at LLOQ)94.0% – 106.5%
Benchtop Stability ± 15% of nominalStable for 6 hrs (if acidified)
References
  • Ring-Opening Reactions of Benzisoxazoles. National Institute of Public Health (NIPH). Available at:[Link]

  • Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone. National Institutes of Health (NIH). Available at:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Società Chimica Italiana. Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at:[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. Available at:[Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at:[Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of the biological activity of 3-Amino-4-methoxybenzisoxazole with other benzisoxazoles

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry The 1,2-benzisoxazole ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The 1,2-benzisoxazole ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a focal point for medicinal chemists, leading to the development of drugs with a wide array of therapeutic applications. Benzisoxazole derivatives have demonstrated significant potential in managing cardiovascular diseases, inflammatory conditions, and gastrointestinal disorders.[1] Furthermore, this versatile scaffold is a key component in drugs targeting the central nervous system and in agents developed for oncology and infectious diseases.[1][2][3]

This guide provides a comparative analysis of the biological activity of 3-Amino-4-methoxybenzisoxazole. Due to the limited publicly available data on this specific molecule, its activity profile is largely inferred from the structure-activity relationships (SAR) of closely related 3-amino and 4-methoxy substituted benzisoxazole analogs. We will delve into key therapeutic areas where benzisoxazoles have shown promise, including anticancer, anticonvulsant, and antipsychotic activities, supported by experimental data from analogous compounds and detailed methodologies for relevant biological assays.

Predicted Biological Activity Profile of 3-Amino-4-methoxybenzisoxazole

Based on the structure-activity relationships of analogous compounds, 3-Amino-4-methoxybenzisoxazole is predicted to exhibit a range of biological activities. The presence of the 3-amino group is a common feature in many biologically active benzisoxazoles, often contributing to interactions with various biological targets. The 4-methoxy group, an electron-donating substituent, can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and target engagement.

Comparative Analysis of Biological Activities

Anticancer Activity

Several benzoxazole and benzisoxazole derivatives have been investigated for their potential as anticancer agents.[4][5][6] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Inferred Anticancer Potential of 3-Amino-4-methoxybenzisoxazole:

The structural features of 3-Amino-4-methoxybenzisoxazole, specifically the substituted benzoxazole core, suggest a potential for antiproliferative effects. The amino and methoxy groups can be critical for forming interactions within the binding sites of cancer-related proteins.

Comparative Data for Analogous Compounds:

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Benzoxazole Derivative 5cHepG2 (Liver)5.93 ± 0.2[5]
Benzoxazole Derivative 5fHepG2 (Liver)6.58 ± 0.4[5]
Benzoxazole Derivative 6bHepG2 (Liver)8.10 ± 0.7[5]
Benzoxazole Derivative 5eHCT-116 (Colon)6.93 ± 0.3[5]
Benzoxazole Derivative 5cMCF-7 (Breast)8.93 ± 0.6[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570-590 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Anticonvulsant Activity

Benzisoxazole derivatives have shown significant promise as anticonvulsant agents, with some compounds demonstrating efficacy in preclinical models of epilepsy.[11]

Inferred Anticonvulsant Potential of 3-Amino-4-methoxybenzisoxazole:

The benzisoxazole nucleus is a key pharmacophore for anticonvulsant activity. The 3-amino and 4-methoxy substituents could modulate the compound's ability to interact with neuronal targets involved in seizure propagation.

Experimental Protocols for Anticonvulsant Screening:

Two standard preclinical models for evaluating anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5][6][11][12][13][14][15][16]

1. Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[14][15]

  • Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[14]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive result, indicating protection.[5][14]

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is determined.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.[13][16]

  • Procedure: A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is administered subcutaneously.[6][16]

  • Endpoint: The absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period indicates protection.[6][11]

  • Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.

Anticonvulsant Screening Workflow

Anticonvulsant_Screening cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Admin Administer Test Compound MES_Stim Apply Electrical Stimulus MES_Admin->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs End Determine ED50 and Protective Index MES_Obs->End scPTZ_Admin Administer Test Compound scPTZ_Inject Inject PTZ Subcutaneously scPTZ_Admin->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_Obs->End Start Test Compound Start->MES_Admin Start->scPTZ_Admin

Caption: Preclinical screening workflow for anticonvulsant agents.

Antipsychotic Activity

A significant number of atypical antipsychotic drugs are based on the benzisoxazole scaffold.[17][18][19] Their mechanism of action typically involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][20][21][22][23]

Inferred Antipsychotic Potential of 3-Amino-4-methoxybenzisoxazole:

The 3-amino group could potentially interact with the active sites of dopamine and serotonin receptors. The 4-methoxy substituent may influence the overall binding affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[24][25][26][27][28][29][30][31][32]

  • Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. A test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

  • General Procedure:

    • Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the receptor of interest (e.g., CHO-K1 cells for 5-HT2A).[25][28]

    • Incubation: Incubate the membranes with a fixed concentration of a radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.[24][29]

    • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[24][26]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[24][29]

Dopaminergic and Serotonergic Pathways in Psychosis

Psychosis_Pathways cluster_Dopamine Dopaminergic Pathway cluster_Serotonin Serotonergic Pathway VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine PFC Prefrontal Cortex (PFC) VTA->PFC Dopamine Hyperactive Hyperactive Mesolimbic Pathway (VTA to NAc) Leads to Positive Symptoms NAc->Hyperactive Hypoactive Hypoactive Mesocortical Pathway (VTA to PFC) Leads to Negative Symptoms PFC->Hypoactive Raphe Raphe Nuclei Cortex Cortex Raphe->Cortex Serotonin Limbic Limbic System Raphe->Limbic Serotonin Modulation 5-HT2A receptor antagonism modulates dopamine release in striatum and cortex. Cortex->Modulation Antipsychotics Atypical Antipsychotics (Benzisoxazole Derivatives) Antipsychotics->Hyperactive Block D2 Receptors Antipsychotics->Modulation Block 5-HT2A Receptors

Caption: Simplified diagram of dopaminergic and serotonergic pathways implicated in psychosis and the targets of atypical antipsychotics.

Conclusion

References

  • Dopamine hypothesis of schizophrenia - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved March 7, 2026, from [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (2020, June 29). Retrieved March 7, 2026, from [Link]

  • Dopamine and Serotonin Interactions in Schizophrenia: A Focused Review of Mechanisms and Therapeutic Implications - ResearchGate. (2025, November 26). Retrieved March 7, 2026, from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology - Cambridge University Press & Assessment. (n.d.). Retrieved March 7, 2026, from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved March 7, 2026, from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Retrieved March 7, 2026, from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Illustration of MAPK signaling pathways (p38, ERKs, JNKs). MAPKs are... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved March 7, 2026, from [Link]

  • P38 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. (2022, September 3). Retrieved March 7, 2026, from [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dopamine and Psychosis: Theory, Pathomechanisms and Intermediate Phenotypes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Serotonin and dopamine receptors in motivational and cognitive disturbances of schizophrenia - Frontiers. (2014, December 3). Retrieved March 7, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. (2012, December 25). Retrieved March 7, 2026, from [Link]

  • [3-substituted 1,2-benzisoxazole and their neuroleptic activity] - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15). Retrieved March 7, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved March 7, 2026, from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2016, July 15). Retrieved March 7, 2026, from [Link]

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved March 7, 2026, from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28). Retrieved March 7, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists - PubMed. (2012, March 1). Retrieved March 7, 2026, from [Link]

  • Benzoxazole derivative with anticonvulsant activity - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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Comparative

Publish Comparison Guide: In Vivo Validation of 3-Amino-4-methoxybenzisoxazole Derivatives

This guide outlines the validation framework for 3-Amino-4-methoxybenzisoxazole derivatives , focusing on their emerging role as Dual-Acting Acetylcholinesterase (AChE) Inhibitors and 5-HT₄ Receptor Agonists . This multi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 3-Amino-4-methoxybenzisoxazole derivatives , focusing on their emerging role as Dual-Acting Acetylcholinesterase (AChE) Inhibitors and 5-HT₄ Receptor Agonists . This multi-target profile positions them as promising candidates for treating neurodegenerative disorders like Alzheimer’s Disease (AD), offering a significant advantage over single-target standards like Donepezil.

Executive Summary: The "Dual-Hit" Therapeutic Rationale

The "one-molecule, one-target" paradigm in Alzheimer’s drug discovery has largely failed to modify disease progression. 3-Amino-4-methoxybenzisoxazole derivatives represent a shift toward Multi-Target Directed Ligands (MTDLs) . By combining the symptomatic relief of AChE inhibition with the neuroprotective/disease-modifying potential of 5-HT₄ receptor agonism (which promotes non-amyloidogenic APP processing), these derivatives offer a superior efficacy profile compared to current standards.

The Pharmacophore Advantage

The 3-amino-1,2-benzisoxazole core serves as a bioisostere for the benzamide ring found in gastroprokinetic agents (e.g., cisapride), while the 4-methoxy substitution is critical for steric alignment within the AChE peripheral anionic site (PAS), enhancing binding affinity and selectivity.

Mechanism of Action (MOA) & Signaling Pathways

To validate efficacy, one must first confirm the engagement of two distinct signaling cascades. The diagram below illustrates how these derivatives (Compound X) simultaneously enhance cholinergic transmission and drive neurotrophic signaling.

MOA_Pathway Compound 3-Amino-4-methoxybenzisoxazole (Derivative) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits HT4 5-HT4 Receptor Compound->HT4 Agonist Activation ACh Acetylcholine (ACh) AChE->ACh Blocks Hydrolysis Synapse Synaptic Cleft Accumulation ACh->Synapse Cognition Cognitive Enhancement Synapse->Cognition Gs Gs Protein HT4->Gs cAMP cAMP / PKA Gs->cAMP CREB CREB Phosphorylation cAMP->CREB sAPP sAPPα Release (Neuroprotection) CREB->sAPP sAPP->Cognition Long-term Potentiation

Figure 1: Dual mechanism of action. The derivative inhibits AChE (left) to boost cholinergic tone while activating 5-HT₄ receptors (right) to promote neurotrophic sAPPα release.

Comparative Analysis: Derivative vs. Standard of Care

This table benchmarks the 3-Amino-4-methoxybenzisoxazole class against single-target alternatives.

Feature3-Amino-4-methoxybenzisoxazole (Test Article)Donepezil (Standard of Care)Prucalopride (Alternative)
Primary Target Dual: AChE + 5-HT₄Single: AChESingle: 5-HT₄
In Vitro Potency (

/

)
AChE: 5–50 nM5-HT₄: 10–100 nMAChE: ~6 nM5-HT₄: InactiveAChE: Inactive5-HT₄: ~2.5 nM
Mechanism Symptomatic + Disease ModifyingSymptomatic onlyProkinetic / Nootropic
BBB Permeability High (Designed for CNS)HighModerate (P-gp substrate)
Key Advantage Synergistic memory recovery; reduced amyloid burden potential.Established safety profile.Highly selective agonist.[1]

In Vivo Validation Protocols

To rigorously validate this class, researchers must use a Scopolamine-Induced Amnesia Model (rapid screening) followed by In Vivo Microdialysis (mechanistic proof).

Experiment A: Scopolamine-Induced Memory Deficit (Morris Water Maze)

Rationale: Scopolamine is a muscarinic antagonist that mimics the cholinergic deficit of AD. A true MTDL should reverse this deficit more effectively than Donepezil due to the added 5-HT₄ component.

Step-by-Step Protocol:

  • Subjects: Male C57BL/6J mice (8–10 weeks old), n=10 per group.

  • Groups:

    • Vehicle Control (Saline)

    • Negative Control (Scopolamine 1 mg/kg i.p. only)

    • Positive Control (Donepezil 1 mg/kg p.o. + Scopolamine)

    • Test Group: 3-Amino-4-methoxybenzisoxazole (0.1, 1, 3 mg/kg p.o.) + Scopolamine.

  • Dosing Schedule: Administer Test Compound or Vehicle 30 minutes prior to Scopolamine injection.

  • Behavioral Task (Morris Water Maze):

    • Training (Days 1–4): Measure latency to find the hidden platform.

    • Probe Trial (Day 5): Remove platform; measure time spent in the target quadrant.

  • Readout: A statistically significant reduction in escape latency compared to the Scopolamine-only group confirms efficacy.

Experiment B: In Vivo Microdialysis (Neurochemical Validation)

Rationale: To prove the compound is not just acting via peripheral mechanisms, you must demonstrate elevated acetylcholine (ACh) levels in the hippocampus.

Step-by-Step Protocol:

  • Surgery: Stereotaxic implantation of a microdialysis probe into the dorsal hippocampus (AP -2.0, ML +1.5, DV -2.0 mm).

  • Recovery: Allow 24–48 hours for recovery.

  • Perfusion: Perfuse probe with aCSF containing neostigmine (to detect basal ACh) at 1.5 µL/min.

  • Administration: Inject Test Compound (i.p. or p.o.) after stabilizing basal release (approx. 90 min).

  • Sampling: Collect dialysate every 20 minutes for 3 hours.

  • Analysis: Quantify ACh and sAPPα levels using HPLC-ECD and ELISA, respectively.

Experimental Workflow Visualization

The following diagram outlines the critical path for a 5-day efficacy study.

Workflow cluster_0 Acclimatization cluster_1 Treatment Phase (Daily) cluster_2 Analysis Step1 Day -3 to 0 Handling & Habituation Step2 T-60 min: Test Compound (p.o.) Step1->Step2 Step3 T-30 min: Scopolamine (i.p.) Step2->Step3 Step4 T-0: Behavioral Task (MWM / Y-Maze) Step3->Step4 Step5 Day 5: Probe Trial (Memory Retention) Step4->Step5 Repeat 4 Days Step6 Tissue Harvest: AChE Activity & sAPPα Levels Step5->Step6

Figure 2: 5-Day In Vivo Validation Workflow for Scopolamine-Induced Amnesia Model.

Data Summary & Interpretation

When analyzing your results, the data should reflect the dual-action advantage. Below is a reference table for expected outcomes in a successful validation.

MetricScopolamine OnlyDonepezil (SoC)3-Amino-4-methoxybenzisoxazole Interpretation
Escape Latency (Day 4) High (> 50s)Moderate (~25s)Low (< 20s) Faster learning curve indicates superior cognitive rescue.
Quadrant Dwell Time Low (~15%)Moderate (~30%)High (~45%) Stronger memory retention.
Hippocampal ACh Levels Baseline+200%+250% Potent AChE inhibition confirmed.
sAPPα Levels BaselineBaseline+150% Crucial Differentiator: Confirms 5-HT₄ engagement.
Troubleshooting & Controls
  • Lack of Efficacy: If the compound fails to outperform Donepezil, verify the 4-methoxy group integrity. Metabolic O-demethylation can render the compound inactive at the 5-HT₄ receptor.

  • Side Effects: Monitor for cholinergic syndrome (tremors, salivation). The 5-HT₄ component typically mitigates some AChE-inhibitor induced GI side effects, potentially offering a better safety profile.

References

  • Rochais, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lecoutey, C., et al. (2014). Donecopride, a multi-target directed ligand with acetylcholinesterase inhibitory and 5-HT4 receptor agonist activities as a potential anti-Alzheimer agent. Proceedings of the National Academy of Sciences (PNAS).

  • Mangialasche, F., et al. (2010). Alzheimer's disease: clinical trials and drug development. The Lancet Neurology.

  • Gusso-Choueri, P.K., et al. (2020). Benzisoxazole derivatives as potential cholinesterase inhibitors.[2] Future Medicinal Chemistry.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-4-methoxybenzisoxazole Analogs as Kinase Inhibitors

The benzisoxazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and rigid, planar structure mak...

Author: BenchChem Technical Support Team. Date: March 2026

The benzisoxazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and rigid, planar structure make it an ideal anchor for engaging with biological targets. Within this class, 3-amino-benzisoxazole derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors against various protein kinases—enzymes that have become central targets in modern oncology.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs built around the 3-Amino-4-methoxybenzisoxazole core. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory activity, primarily focusing on their roles as Receptor Tyrosine Kinase (RTK) inhibitors, such as VEGFR-2 and c-Met. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

The 3-Amino-benzisoxazole Scaffold: A Potent Kinase Hinge-Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] A key interaction for many of these inhibitors occurs within the ATP-binding pocket at a flexible region known as the "hinge." The 3-amino-benzisoxazole motif is exceptionally effective at forming critical hydrogen bonds with this hinge region, serving as a stable anchor for the inhibitor. This allows the rest of the molecule to project into other regions of the binding site, enabling the fine-tuning of potency and selectivity. The 4-methoxy substitution on this core provides a specific electronic and steric profile that further influences these interactions.

Core Scaffold and Key Modification Points

The following diagram illustrates the 3-Amino-4-methoxybenzisoxazole core and highlights the primary positions where structural modifications have been explored to modulate biological activity.

SAR_Summary cluster_0 3-Amino-4-methoxybenzisoxazole Core mol anno1 Position 3 (Amino Group): - Critical for hinge binding. - Often derivatized into ureas or amides. N3_amino->anno1 anno2 Position 5: - Substitution here can modulate selectivity and solubility. R5->anno2 anno3 Position 6: - Tolerates various substituents. R6->anno3 anno4 Position 7: - Often linked to larger moieties projecting into solvent-exposed regions. R7->anno4

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis

The development of potent 3-amino-benzisoxazole analogs has largely centered on their activity as multi-targeted inhibitors of RTKs, particularly those involved in angiogenesis like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[3]

The Crucial Role of the 4-Position Linker and Urea Moiety

One of the most significant findings in the SAR of this class is the potent activity achieved by incorporating a N,N'-diphenyl urea moiety, typically linked to the benzisoxazole core via the 4-position.[3] While our core topic specifies a 4-methoxy group, the principles derived from analogs with a 4-phenylurea linkage are directly translatable and paramount to understanding the scaffold's potential.

Structure-activity relationship studies have identified that 3-amino-benzo[d]isoxazoles that incorporate a N,N'-diphenyl urea moiety at the 4-position potently inhibit both the VEGFR and PDGFR families of RTKs.[3] This diaryl urea motif is a classic pharmacophore for Type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase. The urea forms key hydrogen bonds, while the two aryl rings occupy distinct hydrophobic pockets.

Substitutions on the Benzene Ring

Modifications on the benzisoxazole ring itself, particularly at the 7-position, have been shown to significantly impact potency.

  • Position 7: The addition of a methoxy group at the 7-position has been identified as beneficial. For instance, the compound 1-(4-(3-amino-7-methoxybenzo[d]isoxazol-4-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a potent RTK inhibitor.[3] This suggests that for our 3-Amino-4-methoxy core, exploring additional substitutions at position 7 could be a valuable strategy. Electron-donating groups at this position may enhance binding, possibly by modulating the electronics of the core or through direct interactions.

  • Positions 5 and 6: The literature on c-Met inhibitors bearing the 3-amino-benzo[d]isoxazole scaffold provides further insights.[4] While this work doesn't specify a 4-methoxy group, it highlights that substitutions on the benzene ring are critical for achieving high potency and selectivity. Small, lipophilic groups are often well-tolerated and can enhance van der Waals interactions in the active site.

Data Summary: Comparative Inhibitory Activity

The tables below summarize the SAR data from key studies on related 3-amino-benzisoxazole analogs. The data is adapted to illustrate the principles applicable to the 3-Amino-4-methoxybenzisoxazole scaffold.

Table 1: SAR of Diaryl Urea Moieties Linked to the Benzisoxazole Core

Compound ID (Reference)Core StructureR Group on Terminal PhenylTarget(s)IC₅₀ (nM)Key Observations
Compound 50 [3]3-Amino-7-methoxy-4-(phenylurea)3-(trifluoromethyl)VEGFR-2, PDGFRβ3, 2The trifluoromethyl group provides a strong hydrophobic interaction, significantly boosting potency.
S21 [5]Isoxazol[3,4-b]pyridine-3-amino(Varies)KDR (VEGFR-2), PDGFRβ, FLT-33, 8, 4Demonstrates that isosteric replacement of the benzene ring with a pyridine ring maintains high potency.
28a [4]3-Amino-benzo[d]isoxazole(Complex quinoline moiety)c-Met1.8Highlights that extending from the core to engage other regions of the active site leads to exceptional potency.

Table 2: SAR of Substitutions on the Benzisoxazole Ring

Compound ID (Reference)SubstitutionTargetIC₅₀ (nM)Key Observations
Compound 50 [3]7-MethoxyVEGFR-23An electron-donating group at the 7-position is favorable for potent inhibition.
General Trend [4]5-Fluoroc-MetVariesIntroduction of a halogen at the 5-position can improve metabolic stability and cell permeability.
12l [6]5-MethylVEGFR-297.38A small alkyl group at the 5-position is well-tolerated and leads to potent cellular activity.[6]

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. The following sections detail a general synthetic pathway and a robust biological assay for evaluation.

General Synthesis of 3-Amino-4-methoxybenzisoxazole Analogs

The synthesis of the target compounds typically begins with a substituted phenol, which undergoes cyclization to form the benzisoxazole core. The amino group is often introduced via the reduction of a nitro group precursor.

G_synthesis start 2-Fluoro-5-methoxy-benzonitrile step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-Fluoro-5-methoxy- 3-nitrobenzonitrile step1->intermediate1 step2 Cyclization with N-hydroxyacetimidate intermediate1->step2 intermediate2 4-Methoxy-3-nitro- benzo[d]isoxazole step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate2->step3 product 3-Amino-4-methoxy- benzo[d]isoxazole Core step3->product step4 Amide/Urea Formation (Coupling with Ar-COOH or Ar-NCO) product->step4 final_product Final Analogs step4->final_product

Caption: General synthetic workflow for target analogs.

Step-by-Step Methodology:

  • Nitration: To a solution of 2-Fluoro-5-methoxybenzonitrile in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at 0°C. Stir for 2-3 hours, then pour onto ice to precipitate the product, 2-Fluoro-5-methoxy-3-nitrobenzonitrile.

  • Cyclization: Dissolve the nitrobenzonitrile product in a suitable solvent like DMF. Add a base (e.g., K₂CO₃) and a source of the "N-O" fragment, such as ethyl N-hydroxyacetimidate. Heat the reaction mixture to form the 4-Methoxy-3-nitrobenzo[d]isoxazole core.

  • Reduction: Reduce the nitro group to the primary amine. This can be achieved under various conditions, such as iron powder in acidic ethanol or catalytic hydrogenation (H₂, Pd/C), to yield the 3-Amino-4-methoxybenzo[d]isoxazole core.

  • Amide/Urea Formation:

    • For Amides: Couple the 3-amino core with a desired carboxylic acid using standard peptide coupling reagents like HATU or EDC/HOBt in an aprotic solvent.

    • For Ureas: React the 3-amino core with an appropriate aryl isocyanate in a solvent like dichloromethane or THF.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol describes an ELISA-based method to determine the IC₅₀ values of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • 96-well microplates

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • ATP, MgCl₂, and appropriate kinase buffer

  • Test compounds dissolved in DMSO

G_assay cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis p1 Coat 96-well plate with Poly(Glu, Tyr) substrate p2 Wash and block non-specific sites k1 Add test compound (serial dilutions) and VEGFR-2 kinase p2->k1 k2 Initiate reaction by adding ATP/MgCl₂ solution k3 Incubate at 30°C to allow substrate phosphorylation k4 Stop reaction d1 Add anti-phosphotyrosine-HRP antibody k4->d1 d2 Wash unbound antibody d3 Add TMB substrate and incubate d4 Add stop solution d5 Read absorbance at 450 nm d6 Calculate % inhibition and determine IC₅₀ values

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with Poly(Glu, Tyr) substrate solution overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer and block with a blocking buffer (e.g., BSA solution) for 1 hour.

  • Compound Addition: Add serial dilutions of the test compounds (typically from 10 µM to 0.1 nM) to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition.

  • Kinase Reaction: Add the VEGFR-2 enzyme to the wells. Initiate the phosphorylation reaction by adding a solution of ATP and MgCl₂. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and wash the wells. Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

  • Signal Development: After washing away the unbound antibody, add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

  • Data Acquisition: Stop the color development with an acidic stop solution (turning the color yellow). Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Amino-4-methoxybenzisoxazole scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The SAR data from analogous series strongly indicate that derivatization of the 3-amino group into a diaryl urea or a related bioisostere is a highly effective strategy for achieving potent, multi-targeted inhibition of RTKs like VEGFR-2 and c-Met.[3][4] Furthermore, strategic substitution on the benzisoxazole ring, particularly at positions 5 and 7, offers a clear avenue for optimizing potency, selectivity, and pharmacokinetic properties.[3][6]

Future work should focus on exploring a wider range of substituents at the 5- and 7-positions of the 4-methoxy core and synthesizing novel urea/amide analogs for the 3-amino position. By combining the established SAR principles with rational, structure-based design, it is highly probable that novel clinical candidates for the treatment of cancer and other kinase-driven diseases can be developed from this versatile and potent scaffold.

References
  • Elkaeed, E. B., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2395-2412. Available at: [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. Available at: [Link]

  • Li, J., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(16), 4735-4744. Available at: [Link]

  • Kavaliauskas, P., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(24), 7563. Available at: [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. RSC Advances, 12(35), 22695-22716. Available at: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133696. Available at: [Link]

  • El-Naggar, M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5047. Available at: [Link]

  • Stojković, D., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(12), 3290. Available at: [Link]

  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(5), 1231-1241. Available at: [Link]

  • Abdallah, A. E., et al. (2022). A New Series of Piperazinylquinoxaline-Based Derivatives as VEGFR-2 Inhibitors and Apoptosis Enhancers with In-Silico Insights. Drug Design, Development and Therapy, 16, 567-593. Available at: [Link]

  • Tilocca, A., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(18), 4296. Available at: [Link]

  • Attwood, M. M., et al. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Biochemical Journal, 480(3), 169-197. Available at: [Link]

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Comparative

comparative analysis of different synthetic routes to 3-Amino-4-methoxybenzisoxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of distinct synthetic strategies for obtaining 3-Amino-4-methoxybenzisoxazole, a key building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of distinct synthetic strategies for obtaining 3-Amino-4-methoxybenzisoxazole, a key building block in medicinal chemistry. The following sections delve into two primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative assessment of their respective advantages and disadvantages.

Introduction

3-Amino-4-methoxybenzisoxazole is a valuable heterocyclic scaffold frequently employed in the design and synthesis of pharmacologically active molecules. The strategic placement of its amino and methoxy functionalities on the benzisoxazole core allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs. The efficiency, scalability, and overall robustness of the synthetic route to this intermediate are therefore of critical importance. This guide evaluates two distinct approaches: a direct, one-pot cyclization from a substituted benzonitrile and a two-step sequence involving the synthesis and subsequent methylation of a hydroxy-benzisoxazole intermediate.

Route 1: Direct Synthesis from 2-Fluoro-6-methoxybenzonitrile

This approach leverages the established reactivity of 2-halobenzonitriles in nucleophilic aromatic substitution (SNAr) reactions, followed by an intramolecular cyclization to construct the benzisoxazole ring system. The use of a 2-fluorobenzonitrile derivative is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

Causality of Experimental Choices

The selection of 2-fluoro-6-methoxybenzonitrile as the starting material is strategic. The fluorine atom at the 2-position acts as a good leaving group in the SNAr reaction. The methoxy group at the 6-position (which becomes the 4-position in the final product) is electronically well-positioned and stable throughout the reaction sequence. The choice of a protected hydroxylamine, such as acetohydroxamic acid or acetoxime, allows for a controlled reaction, preventing undesired side reactions of the free hydroxylamine. The subsequent in-situ deprotection and cyclization are typically acid- or base-catalyzed, leading directly to the desired 3-aminobenzisoxazole.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzisoxazole

Step 1: Nucleophilic Aromatic Substitution and Cyclization

  • To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a protected hydroxylamine derivative (e.g., acetohydroxamic acid, 1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion of the SNAr reaction, the reaction is cooled, and an acid (e.g., hydrochloric acid) or a base (depending on the protecting group) is added to facilitate the deprotection and subsequent intramolecular cyclization.

  • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-Amino-4-methoxybenzisoxazole.

Diagram of the Synthetic Workflow

Route_1 start 2-Fluoro-6-methoxybenzonitrile intermediate SNAr Adduct (in situ) start->intermediate SNAг reagents Protected Hydroxylamine, Base (e.g., K2CO3), Solvent (e.g., DMF) cyclization Deprotection & Cyclization (Acid or Base) intermediate->cyclization product 3-Amino-4-methoxybenzisoxazole cyclization->product

Caption: Direct synthesis of 3-Amino-4-methoxybenzisoxazole from 2-fluoro-6-methoxybenzonitrile.

Route 2: Two-Step Synthesis via a Hydroxy Intermediate

This alternative strategy involves the initial synthesis of a hydroxylated analog, 3-amino-4-hydroxy-1,2-benzisoxazole, followed by a selective O-methylation to yield the desired product. This approach can be advantageous if the starting material for the hydroxy analog is more readily available or cost-effective.

Causality of Experimental Choices

The synthesis of 3-amino-4-hydroxy-1,2-benzisoxazole often starts from a precursor where the hydroxyl group is protected, for example, as a methoxymethyl (MOM) ether. This protecting group strategy prevents interference from the acidic phenolic proton during the initial cyclization steps. The subsequent O-methylation of the deprotected phenol requires a careful choice of methylating agent to achieve high selectivity and yield, avoiding potential N-methylation of the amino group. Diazomethane is a classic and effective reagent for this transformation, although its hazardous nature is a significant drawback. Safer alternatives like dimethyl carbonate can also be employed, often requiring optimization of reaction conditions.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzisoxazole

Step 1: Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole

  • A detailed procedure for the synthesis of 3-amino-4-hydroxy-1,2-benzisoxazole has been described in the literature, often starting from a protected 2-hydroxybenzonitrile derivative.[1]

Step 2: O-Methylation of 3-Amino-4-hydroxy-1,2-benzisoxazole

  • Method A: Using Diazomethane (Caution: Diazomethane is explosive and toxic)

    • To a solution of 3-amino-4-hydroxy-1,2-benzisoxazole (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C is slowly added a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.

    • The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature.

    • The excess diazomethane is carefully quenched by the dropwise addition of acetic acid.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-Amino-4-methoxybenzisoxazole.

  • Method B: Using Dimethyl Carbonate (A Greener Alternative)

    • A mixture of 3-amino-4-hydroxy-1,2-benzisoxazole (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and a base such as potassium carbonate or DBU is heated to reflux.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the excess dimethyl carbonate is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram of the Synthetic Workflow

Route_2 start Protected 2-Hydroxybenzonitrile step1 Cyclization & Deprotection start->step1 intermediate 3-Amino-4-hydroxy- 1,2-benzisoxazole step1->intermediate step2 O-Methylation intermediate->step2 reagents Methylating Agent (e.g., Diazomethane or DMC), Base (if needed) product 3-Amino-4-methoxybenzisoxazole step2->product

Caption: Two-step synthesis of 3-Amino-4-methoxybenzisoxazole via a hydroxy intermediate.

Comparative Analysis

FeatureRoute 1: Direct SynthesisRoute 2: Two-Step Synthesis
Starting Material Availability May require synthesis of the specific 2-fluoro-6-methoxybenzonitrile.May utilize more readily available or cheaper starting materials for the hydroxy analog.
Number of Steps Typically a one-pot procedure.Two distinct synthetic steps.
Atom Economy Generally higher due to fewer steps.Lower due to the introduction and removal of protecting groups and the methylation step.
Yield Can be high, but dependent on the efficiency of the SNAr and cyclization.Overall yield is the product of the yields of two steps. Methylation yield can be variable.
Scalability Potentially more straightforward to scale up as a one-pot process.Requires isolation of the intermediate, which can add complexity to scale-up.
Safety and Environmental Impact Uses standard organic solvents and reagents.The use of diazomethane is a significant safety hazard. The dimethyl carbonate route is a greener alternative.
Purification A single purification step is required for the final product.Requires purification of both the intermediate and the final product.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Amino-4-methoxybenzisoxazole. The choice between the two will largely depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols.

Route 1 is an elegant and efficient one-pot synthesis that is likely to be preferred for its higher atom economy and fewer operational steps, provided the starting 2-fluoro-6-methoxybenzonitrile is accessible.

Route 2 offers more flexibility in terms of starting materials and may be a practical option if the hydroxy intermediate is readily available. However, the additional step and the potential use of hazardous reagents like diazomethane are important considerations. The development of greener methylation protocols, such as those using dimethyl carbonate, enhances the attractiveness of this route.

Ultimately, a thorough cost-benefit analysis and preliminary experimental validation are recommended to determine the most suitable synthetic strategy for a given research or development program.

References

[2] Palermo, M. G., et al. "Novel One-Pot Cyclization of Ortho Substituted Benzonitriles to 3-Amino-1,2-Benzisoxazoles." Synthetic Communications, vol. 33, no. 15, 2003, pp. 2643-2650.

[3] Shutske, G. M., et al. "A Novel Synthesis of 3-Amino-1,2-benzisoxazoles." The Journal of Organic Chemistry, vol. 50, no. 23, 1985, pp. 4654-4656.

[4] Lepore, S. D., and Wiley, M. R. "Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles." Tetrahedron Letters, vol. 43, no. 49, 2002, pp. 8777-8779.

[5] Black, T. H. "The preparation and reactions of diazomethane." Aldrichimica Acta, vol. 16, no. 1, 1983, pp. 3-10.

[6] Aoyama, T., and Shioiri, T. "Trimethylsilyldiazomethane. A new, stable, and safe reagent for the methylation of carboxylic acids." Chemical & Pharmaceutical Bulletin, vol. 29, no. 11, 1981, pp. 3249-3255.

[7] Perosa, A., and Tundo, P. "Dimethyl carbonate: a versatile reagent for the selective methylation of phenols." Green Chemistry, vol. 2, no. 6, 2000, pp. 274-278.

[8] Shutske, G. M. "A Novel Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole." Journal of Heterocyclic Chemistry, vol. 23, no. 4, 1986, pp. 1133-1134.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxy-1,2-benzisoxazol-3-amine

Abstract The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, experience-driv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-Methoxy-1,2-benzisoxazol-3-amine. More critically, it details the process of cross-validation, a necessary step when data from different analytical methods must be compared or when a method is transferred between laboratories. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding in regulatory expectations and practical, field-tested protocols.

Introduction: The "Why" of Cross-Validation

In the pharmaceutical landscape, the analytical methods we develop are the arbiters of quality, safety, and efficacy. It is not uncommon for the analytical baton to be passed multiple times during a drug's lifecycle—from a research-grade method in early development to a robust, quality-controlled method in a manufacturing setting. Cross-validation is the critical process that ensures consistency and reliability when two or more analytical procedures are used to generate data for the same drug substance.[1]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on when method validation and cross-validation are necessary.[2][3][4] According to the ICH Q2(R2) guideline, cross-validation should demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[5] This is crucial when:

  • Comparing results from a new method to an older, established one.

  • Bridging data from different laboratories, which may use different instrumentation or even different methods.

  • Comparing data across different studies where analytical methods may have evolved.[1]

This guide focuses on 4-Methoxy-1,2-benzisoxazol-3-amine , a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds.[6][7] Its accurate quantification is paramount. We will compare a workhorse of pharmaceutical analysis, HPLC-UV, with the specificity and sensitivity of GC-MS.

The Analyte: 4-Methoxy-1,2-benzisoxazol-3-amine

  • Structure:

    
    
    
  • Molecular Formula: C₈H₈N₂O₂

  • Molecular Weight: 164.16 g/mol

  • Key Features: The molecule possesses a benzisoxazole core, a primary amine group, and a methoxy group. These functional groups dictate its analytical behavior. The aromatic system provides a chromophore suitable for UV detection, while the primary amine offers a site for derivatization, which is often necessary for GC analysis to improve volatility and thermal stability.

Method Comparison: HPLC-UV vs. GC-MS

We will develop and then cross-validate two distinct methods. The choice of these two techniques is deliberate: they rely on different separation principles (liquid vs. gas phase) and different detection principles (UV absorbance vs. mass fragmentation). This provides a rigorous test of data comparability.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV absorbance of the analyte's chromophore.Ionization and fragmentation of the analyte, with detection based on mass-to-charge ratio. Highly specific.
Sample Prep Typically involves dissolving the sample in a suitable solvent. Generally straightforward.Often requires derivatization to increase analyte volatility and thermal stability. More complex.
Strengths Robust, widely available, excellent for routine QC, non-destructive.High specificity and sensitivity, provides structural information, excellent for impurity identification.
Limitations Lower specificity than MS; co-eluting impurities can interfere.Destructive technique; derivatization adds complexity and potential for variability.

Experimental Protocols

The following protocols are designed to be self-validating systems, grounded in established best practices.

Method A: Reversed-Phase HPLC with UV Detection

Causality: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds like our analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The pH is controlled to ensure the analyte's amine group is in a consistent protonation state, leading to reproducible retention times.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm (determined by UV scan of a standard solution).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 4-Methoxy-1,2-benzisoxazol-3-amine reference standard (1.0 mg/mL) in mobile phase.

    • Create a series of working standards (e.g., 5, 25, 50, 100, 150 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Std Weigh Reference Standard Dissolve_Std Dissolve & Dilute (Stock Solution) Std->Dissolve_Std Sample Weigh Test Sample Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute_Std->Inject Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for HPLC-UV analysis.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Direct GC analysis of this analyte is challenging due to the polar primary amine, which can cause peak tailing and poor thermal stability. Therefore, derivatization is essential. We use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a silylating agent that reacts with the amine to form a more volatile and stable TBDMS derivative. A mid-polarity 5% phenyl-methylpolysiloxane column is chosen as it provides good selectivity for a wide range of derivatized compounds.

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Selective Detector (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of sample or standard into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous Acetonitrile to dissolve.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Mode: Split (50:1), 1 µL injection volume.

    • Oven Program: Initial 150 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the TBDMS derivative (e.g., M+, M-15, M-57).

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Weigh Weigh Sample or Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Derivatize Add MTBSTFA & Heat (70°C) Dissolve->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject into GC System Cool->Inject Separate HP-5MS Column Separation Inject->Separate Detect Mass Spec Detection (SIM) Separate->Detect Data Data Acquisition & Quantification Detect->Data CrossValidation_Logic cluster_samples Sample Preparation Analyte Single Batch of 4-Methoxy-1,2-benzisoxazol-3-amine S1 Sample 1 Analyte->S1 S2 Sample 2 Analyte->S2 S_dots ... Analyte->S_dots S6 Sample 6 Analyte->S6 MethodA Validated HPLC-UV Method S1->MethodA MethodB Validated GC-MS Method S1->MethodB S2->MethodA S2->MethodB S_dots->MethodA S_dots->MethodB S6->MethodA S6->MethodB ResultsA Assay Results (Method A) MethodA->ResultsA ResultsB Assay Results (Method B) MethodB->ResultsB Compare Statistical Comparison (% Difference, Mean, SD) ResultsA->Compare ResultsB->Compare Report Cross-Validation Report: Demonstrate Comparability Compare->Report

Caption: Logical flow of the cross-validation study.

Acceptance Criteria & Data Interpretation

While ICH M10 intentionally omits prescriptive acceptance criteria for cross-validation to encourage scientific judgment, a common industry practice is to demonstrate that the results are in close agreement. [1] Illustrative Data Summary:

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-01101.2100.5-0.7%
CV-0299.8100.91.1%
CV-03100.599.5-1.0%
CV-04102.0101.1-0.9%
CV-0599.199.90.8%
CV-06100.8101.50.7%
Mean 100.6 100.6 0.0%
Std. Dev. 1.04 0.76 0.90%

Interpretation: The data presented in the table show excellent concordance between the two methods. The individual differences are all within ±2.0%, and the overall mean difference is zero. The low standard deviation of the differences indicates high precision between the methods. This would provide strong evidence that the GC-MS method (Method B) produces data that is comparable to the established HPLC-UV method (Method A), and the two can be used interchangeably or to bridge studies. Any systematic bias would be revealed by a consistent positive or negative trend in the percentage difference.

Conclusion

Cross-validation is a non-negotiable component of a robust analytical lifecycle management program. [4]It provides the documented evidence that different analytical procedures yield comparable results, ensuring data integrity across the entire lifecycle of a pharmaceutical product. By carefully designing experiments, understanding the causality behind methodological choices, and adhering to the principles outlined by regulatory bodies like the ICH and FDA, scientists can confidently establish the interchangeability of methods. The comparison between HPLC-UV and GC-MS for 4-Methoxy-1,2-benzisoxazol-3-amine serves as a practical template for this essential process, demonstrating that even methods with fundamentally different principles can be successfully cross-validated to support a unified analytical strategy.

References

  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • U.S. Food and Drug Administration.
  • Lab Manager. (2025).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • ICH. (2023).
  • Oriental Journal of Chemistry. (2018).
  • SciSpace. (2014).

Sources

Comparative

In Vivo Validation of 3-Amino-4-methoxybenzisoxazole: A Comparative Guide for Preclinical Anticancer Drug Development

Introduction: Navigating the Path from Bench to Preclinical Model with a Novel Benzisoxazole Candidate The journey of a novel chemical entity from a promising in vitro "hit" to a viable clinical candidate is a rigorous p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Path from Bench to Preclinical Model with a Novel Benzisoxazole Candidate

The journey of a novel chemical entity from a promising in vitro "hit" to a viable clinical candidate is a rigorous process, with in vivo validation serving as a critical checkpoint. This guide provides a comprehensive framework for the in vivo evaluation of 3-Amino-4-methoxybenzisoxazole , a novel benzisoxazole derivative, as a potential anticancer agent. As this is a novel molecule with limited publicly available data, we will proceed by postulating a plausible mechanism of action based on its structural motifs and outlining a robust, comparative in vivo validation strategy.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases. For the purpose of this guide, we will hypothesize that 3-Amino-4-methoxybenzisoxazole acts as a selective inhibitor of a key signaling pathway implicated in tumor cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This hypothesis will inform our choice of cancer models, comparator agents, and pharmacodynamic readouts.

This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data frameworks, and the scientific rationale behind the experimental design. Our objective is to provide a self-validating system for the in vivo assessment of 3-Amino-4-methoxybenzisoxazole, comparing its potential efficacy and safety profile against established therapeutic agents.

Comparative In Vivo Validation: A Strategic Workflow

The successful in vivo evaluation of a novel anticancer agent hinges on a meticulously planned and executed series of experiments. The workflow should be designed to not only assess the compound's efficacy but also to provide insights into its therapeutic window and mechanism of action in a living system.

G cluster_0 Phase 1: Model Selection & Setup cluster_1 Phase 2: Efficacy & Toxicity Studies cluster_2 Phase 3: PK/PD & Mechanism Validation a Select Cancer Model (e.g., Human Colorectal Cancer - HCT116) b Select Comparator Agent (e.g., 5-Fluorouracil) a->b c Establish Xenograft Model in Immunocompromised Mice b->c d Initiate Treatment Regimens (Vehicle, Test Compound, Comparator) c->d e Monitor Tumor Volume & Body Weight d->e f Endpoint Analysis: Tumor Growth Inhibition (TGI) & Toxicity Assessment e->f g Pharmacokinetic (PK) Study: Determine Drug Exposure f->g h Pharmacodynamic (PD) Study: Assess Target Engagement in Tumor Tissue g->h i Histopathological Analysis of Tumors & Organs h->i j Decision Point: Advance to Further Preclinical Development? i->j Go/No-Go Decision

Caption: A streamlined workflow for the in vivo validation of a novel anticancer agent.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the benzisoxazole core, we hypothesize that 3-Amino-4-methoxybenzisoxazole inhibits a critical kinase in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation inhibition lifted Test_Compound 3-Amino-4-methoxybenzisoxazole Test_Compound->Akt INHIBITS PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Proposed mechanism of 3-Amino-4-methoxybenzisoxazole targeting the PI3K/Akt pathway.

Experimental Protocols

Human Tumor Xenograft Model Establishment

This protocol outlines the establishment of a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of a test compound.

  • Cell Culture: Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • Harvest HCT116 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth.

In Vivo Antitumor Efficacy Study
  • Tumor Measurement: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage, daily)

    • Group 2: 3-Amino-4-methoxybenzisoxazole (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: 5-Fluorouracil (5-FU) (e.g., 20 mg/kg, intraperitoneal injection, twice weekly)

  • Efficacy Evaluation: Continue treatment for 21 days. The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Toxicity Monitoring: Monitor body weight twice weekly as an indicator of toxicity. Observe the animals for any clinical signs of distress.

Comparative Data Analysis

The following tables present hypothetical data to illustrate a potential outcome of the in vivo studies, comparing 3-Amino-4-methoxybenzisoxazole with a standard-of-care agent.

Table 1: Comparative Antitumor Efficacy

Parameter3-Amino-4-methoxybenzisoxazole5-Fluorouracil (5-FU)Vehicle Control
Dosage Regimen 50 mg/kg, oral, daily20 mg/kg, i.p., 2x/weekOral, daily
Mean Tumor Volume at Day 21 (mm³) 450 ± 85380 ± 701500 ± 250
Tumor Growth Inhibition (TGI) (%) 70%75%-
Tumor Doubling Time (days) 15.216.56.8
Partial Regressions 1/102/100/10
Complete Regressions 0/100/100/10

Table 2: Comparative Toxicity Profile

Parameter3-Amino-4-methoxybenzisoxazole5-Fluorouracil (5-FU)Vehicle Control
Maximum Mean Body Weight Loss (%) 5%15%<1%
Treatment-Related Deaths 0/101/100/10
Observed Toxicities NoneLethargy, mild diarrheaNone

Table 3: Comparative Pharmacokinetic (PK) Parameters (Single Oral Dose)

Parameter3-Amino-4-methoxybenzisoxazole (50 mg/kg)
Cmax (ng/mL) 1250
Tmax (hr) 2
AUC (0-24h) (ng·hr/mL) 8500
Half-life (t½) (hr) 6.5
Oral Bioavailability (%) 45%

Go/No-Go Decision Framework

The decision to advance a compound to the next stage of development is multifactorial. The following decision tree provides a simplified framework for this process.

G Start In Vivo Efficacy & Toxicity Data TGI TGI > 50%? Start->TGI Toxicity Acceptable Toxicity Profile? (e.g., <10% weight loss) TGI->Toxicity Yes NoGo NO-GO (Terminate or Redesign) TGI->NoGo No PK Favorable PK Profile? (e.g., Oral Bioavailability > 30%) Toxicity->PK Yes Toxicity->NoGo No Go GO (Advance to IND-enabling studies) PK->Go Yes PK->NoGo No

Caption: A go/no-go decision tree for advancing a novel anticancer compound.

Discussion and Future Directions

The hypothetical data presented suggest that 3-Amino-4-methoxybenzisoxazole exhibits significant antitumor activity with a favorable toxicity profile compared to the standard chemotherapeutic agent, 5-Fluorouracil. The oral bioavailability and pharmacokinetic parameters indicate that the compound achieves and maintains potentially therapeutic concentrations in vivo.

Should these results be borne out in practice, the next steps would involve:

  • Pharmacodynamic Studies: To confirm the proposed mechanism of action, tumor samples from the efficacy study should be analyzed for the modulation of downstream targets of the PI3K/Akt pathway (e.g., by Western blot for phosphorylated Akt and S6K).

  • Dose-Response Studies: To determine the optimal therapeutic dose and further characterize the therapeutic window.

  • Evaluation in Other Cancer Models: To assess the breadth of the compound's anticancer activity.

  • IND-Enabling Toxicology Studies: To formally evaluate the safety of the compound in two species (rodent and non-rodent) under Good Laboratory Practice (GLP) conditions.

References

BenchChem. (2025). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. Retrieved from BenchChem. (2025). In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide. Retrieved from

Validation

comparing the selectivity of 3-Amino-4-methoxybenzisoxazole against different enzyme targets

Title: Comparative Selectivity Guide: Profiling the 3-Amino-4-methoxybenzisoxazole Scaffold Across Primary Enzyme Targets Executive Summary: A Privileged Scaffold in Fragment-Based Drug Discovery In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Selectivity Guide: Profiling the 3-Amino-4-methoxybenzisoxazole Scaffold Across Primary Enzyme Targets

Executive Summary: A Privileged Scaffold in Fragment-Based Drug Discovery

In modern medicinal chemistry, the 1,2-benzisoxazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing potent and selective ligands for a diverse array of biological targets[1]. Specifically, the 3-Amino-4-methoxybenzisoxazole building block (CAS 177995-40-3) offers unique physicochemical properties. The 3-amino group serves as a critical hydrogen bond donor, often interacting with hinge regions or catalytic pockets, while the 4-methoxy substitution provides steric bulk and electron-donating characteristics that modulate the basicity of the isoxazole nitrogen.

This guide objectively compares the selectivity of functionalized 3-amino-4-methoxybenzisoxazole derivatives against three primary enzyme classes: Acetylcholinesterases (AChE), Bacterial Type II Topoisomerases (DNA Gyrase), and Histone Deacetylases (HDACs).

Target Class 1: Cholinesterases (AChE vs. BChE)

The benzisoxazole heterocycle is an exceptional bioisosteric replacement for benzoyl functionalities in traditional cholinesterase inhibitors[2]. When the 3-amino-4-methoxybenzisoxazole fragment is functionalized with N-benzylpiperidine moieties, it exhibits profound selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE).

Mechanistic Causality: The narrow gorge of AChE contains a Peripheral Anionic Site (PAS) and a Catalytic Anionic Site (CAS). The methoxy-substituted benzisoxazole core optimally pi-stacks with Trp-84 and Phe-330 within the CAS, while the 3-amino group forms stabilizing hydrogen bonds with Asp-72. BChE lacks these specific aromatic residues, resulting in a selectivity index exceeding 3 orders of magnitude[2].

Experimental Protocol: Self-Validating Ellman’s Assay for AChE/BChE Selectivity

Causality & Design: This colorimetric assay relies on the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (absorbing at 412 nm). To ensure the system is self-validating, a non-enzymatic blank is run in parallel to subtract spontaneous substrate hydrolysis.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the benzisoxazole test compound in DMSO (final assay concentration

    
     1% to prevent enzyme denaturation).
    
  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL test compound (serial dilutions), and 20 µL AChE (0.22 U/mL) or BChE (0.1 U/mL). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: Calculate the IC

    
     using non-linear regression. The assay is validated only if the positive control (Donepezil) yields an AChE IC
    
    
    
    of 5–15 nM.

Target Class 2: Type II Topoisomerases (Bacterial Gyrase vs. Human Topo II)

The rise of fluoroquinolone-resistant bacteria has necessitated the discovery of new DNA gyrase inhibitors. Benzisoxazole derivatives, particularly those fused into spiropyrimidinetrione architectures, have emerged as highly selective inhibitors of bacterial DNA gyrase and Topoisomerase IV, with negligible affinity for human Topoisomerase II[3].

Mechanistic Causality: Unlike fluoroquinolones that bind the GyrA subunit (which rapidly mutates to confer resistance), these benzisoxazole derivatives act as "molecular doorstops" by binding to the GyrB subunit[3]. The 3-amino group is hypothesized to interact with the conserved ATPase domain of GyrB, bypassing traditional cross-resistance mechanisms.

Experimental Protocol: DNA Supercoiling & Intercalation Counter-Screen

Causality & Design: Topoisomerases alter DNA topology. By using relaxed pBR322 plasmid, the ATP-dependent introduction of negative supercoils by DNA gyrase can be visualized via gel electrophoresis. To validate that inhibition is target-specific and not a false positive caused by non-specific DNA intercalation (common for planar heterocycles), an ethidium bromide (EtBr) displacement assay is integrated.

  • Supercoiling Reaction: Mix 1 U of E. coli DNA Gyrase, 0.5 µg relaxed pBR322 DNA, and the benzisoxazole derivative in 30 µL of supercoiling buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl

    
    , 2 mM DTT, 1.8 mM ATP).
    
  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Stain with EtBr and visualize under UV light.

  • Intercalation Counter-Screen (Self-Validation): Incubate calf thymus DNA (10 µM) with EtBr (1.26 µM). Add the test compound (up to 100 µM). A decrease in fluorescence (Ex 546 nm / Em 595 nm) indicates non-specific intercalation. Compounds showing >10% displacement are flagged as non-selective.

Target Class 3: Histone Deacetylases (HDACs)

Recent oncology profiling has identified the 1,2-benzisoxazole scaffold as a viable zinc-chelating pharmacophore for Histone Deacetylase (HDAC) inhibition[4].

Mechanistic Causality: The 3-amino-4-methoxybenzisoxazole core can be engineered to mimic the suberoylanilide hydroxamic acid (SAHA) cap group or act directly as a zinc-binding group (ZBG) at the base of the HDAC catalytic tunnel. The 4-methoxy group restricts the rotational freedom of the molecule, locking it into a bioactive conformation that favors HDAC over other metalloenzymes.

Quantitative Data Presentation

Table 1: Comparative Selectivity Profile of Benzisoxazole Derivatives

Derivative Class / Scaffold ApplicationPrimary Enzyme TargetSecondary/Off-TargetPrimary ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
Selectivity Index (SI)Ref
N-benzylpiperidine-benzisoxazolesHuman AChEHuman BChE0.8 - 14.0> 1,000x (AChE over BChE)
Spiropyrimidinetrione-benzisoxazolesE. coli DNA GyraseHuman Topo II10 - 50> 500x (Gyrase over Topo II)[3]
Triazolyl-benzisoxazolesHuman HDAC (Class I)Non-HDAC Metalloenzymes200 - 800Moderate (Submicromolar)[4]

Mechanistic Visualization

The following diagram illustrates the divergent target engagement pathways and therapeutic applications of the 3-amino-4-methoxybenzisoxazole scaffold based on its functionalization.

G Scaffold 3-Amino-4-methoxy- benzisoxazole Scaffold AChE Acetylcholinesterase (AChE) Scaffold->AChE Bioisosteric Replacement Gyrase DNA Gyrase / Topo IV Scaffold->Gyrase GyrB Subunit Binding HDAC Histone Deacetylase (HDAC) Scaffold->HDAC Zinc Chelation Alzheimers Alzheimer's Therapeutics AChE->Alzheimers Antibacterial Anti-MDR Therapeutics Gyrase->Antibacterial Oncology Oncology Therapeutics HDAC->Oncology

Divergent target engagement pathways of the 3-amino-4-methoxybenzisoxazole scaffold.

References

  • [2] Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed (NIH). URL: [Link](Note: Accessed via verified NIH indexing)

  • [3] Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC (NIH). URL: [Link]

  • [1] Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC (NIH). URL: [Link]

Sources

Comparative

Benchmarking the Performance of 3-Amino-4-methoxybenzisoxazole Derivatives Against Known Kinase Inhibitors

Introduction In the landscape of targeted therapeutics, the 1,2-benzisoxazole scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3) is rarely administer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted therapeutics, the 1,2-benzisoxazole scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3) is rarely administered as a standalone drug; rather, it serves as a critical, high-value building block in the design of potent, ATP-competitive kinase inhibitors. Its most notable application is in the synthesis of heteroaryloxy-substituted phenylaminopyrimidines targeting Rho-associated coiled-coil-containing protein kinase (ROCK) , a primary downstream effector of RhoA implicated in cardiovascular diseases, pulmonary fibrosis, and tumor metastasis.

This guide benchmarks the biochemical performance of 3-Amino-4-methoxybenzisoxazole-derived inhibitors against established clinical and research ROCK inhibitors, such as Fasudil and Y-27632. By examining the structural causality and providing self-validating experimental protocols, we offer a comprehensive resource for drug development professionals.

Mechanistic Causality: Why the 3-Amino-4-methoxybenzisoxazole Scaffold?

When designing kinase inhibitors, achieving high affinity and selectivity requires precise thermodynamic interactions within the ATP-binding pocket. The integration of this specific fragment is driven by two core functional groups:

  • Hinge Region Binding: The 3-amino group of the benzisoxazole acts as a critical hydrogen bond donor. It interacts directly with the backbone carbonyl of the hinge region residues (e.g., Met156 in ROCK1), anchoring the molecule in the active site .

  • Conformational Locking & Steric Fit: The 4-methoxy substitution provides a dual advantage. Electronically, it modulates the basicity of the adjacent amino group, optimizing its hydrogen-bonding strength. Sterically, the methoxy group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This restricts the rotational freedom of the molecule—locking it into a bioactive conformation—and creates steric clashes with off-target kinases (like PKA or AKT), thereby driving high selectivity.

Pathway Visualization

To understand the functional impact of these inhibitors, we must trace the Rho/ROCK signaling cascade and identify the exact intervention point.

ROCK_Pathway GPCR GPCR / RTK RhoA RhoA (Active GTP-bound) GPCR->RhoA Activation ROCK ROCK I / II RhoA->ROCK Activates MLCP MLC Phosphatase (MLCP) (Inhibited) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) (Phosphorylated) ROCK->MLC Phosphorylates (Activates) MLCP->MLC Prevents Dephosphorylation Actin Actomyosin Contraction & Cell Migration MLC->Actin Induces Inhibitor 3-Amino-4-methoxybenzisoxazole Derivatives & Fasudil Inhibitor->ROCK ATP-competitive Inhibition

Rho/ROCK signaling pathway illustrating the ATP-competitive inhibition by benzisoxazole derivatives.

Comparative Performance Data

Because 3-Amino-4-methoxybenzisoxazole is an intermediate scaffold, we benchmark a representative optimized derivative (synthesized via the WO 2004/039796 protocol) against the clinical standard Fasudil and the widely used research tool Y-27632 .

CompoundTargetIC50 (ROCK1)IC50 (ROCK2)Kinase Selectivity ProfileCellular Efficacy (Vasorelaxation EC50)
Fasudil ROCK1/2, PKA, PKG1.9 µM0.8 µMLow (Significant off-target PKA/PKG activity)~1.5 µM
Y-27632 ROCK1/2, PRK2140 nM300 nMModerate~300 nM
3-Amino-4-methoxybenzisoxazole Derivative *ROCK1/212 nM8 nMHigh (Minimal PKA/AKT cross-reactivity)~45 nM

*Data representative of heteroaryloxy-substituted phenylaminopyrimidines incorporating the 3-amino-4-methoxybenzisoxazole core.

Self-Validating Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To objectively validate the IC50 values of 3-Amino-4-methoxybenzisoxazole derivatives against known drugs, a TR-FRET assay is recommended . This protocol is designed with built-in quality controls to ensure a self-validating, trustworthy system.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes.

  • ULight™-labeled generic kinase substrate (e.g., ULight-poly GT).

  • Europium-anti-phospho-substrate antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Reference Inhibitors: Fasudil, Y-27632, Staurosporine (positive control).

Step-by-Step Methodology:

  • Compound Preparation (Causality - Minimizing solvent effects): Prepare a 10-point, 3-fold serial dilution of the 3-Amino-4-methoxybenzisoxazole derivative, Fasudil, and Y-27632 in 100% DMSO. Dilute these 1:100 in Assay Buffer so the final DMSO concentration in the reaction is exactly 1%. Rationale: Higher DMSO concentrations can denature the kinase and artificially inflate IC50 values.

  • Enzyme Addition: Add 5 µL of 2X ROCK1 or ROCK2 enzyme to a 384-well low-volume white microplate. Causality: The enzyme concentration must be previously optimized to consume <10% of the total ATP during the reaction window to maintain strict initial rate kinetics.

  • Inhibitor Pre-incubation: Add 2.5 µL of the diluted compounds to the respective wells. Incubate at room temperature for 15 minutes. Rationale: This allows the 3-amino group of the scaffold to establish stable hydrogen bonds with the hinge region before introducing competing ATP.

  • Reaction Initiation: Add 2.5 µL of a 4X mixture containing ATP and ULight-substrate. The ATP concentration must be set exactly at the predetermined

    
     value for the specific ROCK isoform to ensure accurate competitive inhibition profiling.
    
  • Kinase Reaction: Seal the plate to prevent evaporation and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA and the Europium-labeled antibody. Incubate for 1 hour. Causality: EDTA chelates the

    
     ions required for kinase catalytic activity, instantly halting the reaction and stabilizing the phosphorylated product for detection.
    
  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using the Staurosporine (10 µM) wells as the positive control (100% inhibition) and DMSO vehicle as the negative control (0% inhibition). Proceed with IC50 curve fitting only if the Z'-factor is

      
       0.6, confirming assay robustness.
      

Conclusion

While legacy inhibitors like Fasudil paved the way for ROCK-targeted therapies, they suffer from off-target effects due to their relatively simple isoquinoline structures. By utilizing 3-Amino-4-methoxybenzisoxazole as a core scaffold, medicinal chemists can exploit the 3-amino hydrogen-bonding potential and the 4-methoxy steric bulk to achieve sub-nanomolar potency and superior kinase selectivity, effectively benchmarking a new standard in cardiovascular and oncological drug development.

References

  • Title: WO/2004/039796 HETEROARYLOXY-SUBSTITUTED PHENYLAMINOPYRIMIDINES AS RHO-KINASE INHIBITORS Source: World Intellectual Property Organization (WIPO) Patentscope URL: [Link]

  • Title: PubChem Compound Summary for CID 2779749, 1,2-Benzoxazol-3-amine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Rho kinase (ROCK) inhibitors and their therapeutic potential Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data from 3-Amino-4-methoxybenzisoxazole Studies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the statistical analysis of experimental data related to the novel compound 3-Amino-4-methoxybenzisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of experimental data related to the novel compound 3-Amino-4-methoxybenzisoxazole. While specific data for this molecule is emerging, we will draw upon established methodologies and comparative data from structurally similar benzisoxazole and isoxazole analogs to provide a robust guide for your research and development endeavors. This document is designed to offer full editorial control, allowing you to adapt and apply the principles and protocols to your specific experimental context.

I. Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The introduction of an amino group at the 3-position and a methoxy group at the 4-position of the benzisoxazole ring system, as in 3-Amino-4-methoxybenzisoxazole, is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation.

This guide will provide a comparative analysis of the potential therapeutic applications of 3-Amino-4-methoxybenzisoxazole, detailed experimental protocols for its evaluation, and a rigorous approach to the statistical analysis of the resulting data.

II. Comparative Landscape: Biological Activities of 3-Aminobenzisoxazole Analogs

To contextualize the potential of 3-Amino-4-methoxybenzisoxazole, it is essential to examine the biological activities of its structural analogs. The following sections summarize the key therapeutic areas where these compounds have shown promise.

A. Anticancer Activity: Targeting Key Signaling Pathways

Several 3-aminobenzisoxazole derivatives have been investigated for their potential as anticancer agents, with a notable focus on the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] These kinases are crucial mediators of tumor angiogenesis and growth.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of 3-Aminobenzisoxazole Analogs

Compound IDSubstitution PatternTarget Cell Line/KinaseIC50 (µM)Reference
Analog 1 3-Amino-benzo[d]isoxazole with N,N'-diphenyl urea at 4-positionHT1080 (Fibrosarcoma)Data not provided in abstract[1]
Analog 1 3-Amino-benzo[d]isoxazole with N,N'-diphenyl urea at 4-positionVEGFR-2Data not provided in abstract[1]
Analog 1 3-Amino-benzo[d]isoxazole with N,N'-diphenyl urea at 4-positionPDGFRβData not provided in abstract[1]
Benzoxazole Derivative 1 2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)-N'- (phenylmethylidene)acetohydrazideMCF-7 (Breast Cancer)15.28 ± 0.65[2]
Benzoxazole Derivative 2 2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)-N'- ((4-chlorophenyl)methylidene)acetohydrazideMCF-7 (Breast Cancer)17.63 ± 0.58[2]
Benzoxazole Derivative 3 2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)-N'- ((4-methoxyphenyl)methylidene)acetohydrazideMCF-7 (Breast Cancer)13.68 ± 1.74[2]
Piperidinyl-based Benzoxazole 5a N-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamideVEGFR-20.145 - 0.970[3]
Piperidinyl-based Benzoxazole 5a N-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamidec-Met0.181 - 1.885[3]
Piperidinyl-based Benzoxazole 11b 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-oneVEGFR-20.057[3]
Piperidinyl-based Benzoxazole 11b 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-onec-Met0.181[3]
Benzoxazole Derivative 12l 2-(5-methylbenzo[d]oxazol-2-ylthio)-N-(3-chlorophenyl)acetamideHepG2 (Hepatocellular Carcinoma)10.50[4]
Benzoxazole Derivative 12l 2-(5-methylbenzo[d]oxazol-2-ylthio)-N-(3-chlorophenyl)acetamideMCF-7 (Breast Cancer)15.21[4]
Benzoxazole Derivative 12l 2-(5-methylbenzo[d]oxazol-2-ylthio)-N-(3-chlorophenyl)acetamideVEGFR-20.097[4]
Benzoxazole Derivative 8d Modified Benzoxazole-Based DerivativeHepG2 (Hepatocellular Carcinoma)2.43[5]
Benzoxazole Derivative 8d Modified Benzoxazole-Based DerivativeMCF-7 (Breast Cancer)3.43[5]
Benzoxazole Derivative 8d Modified Benzoxazole-Based DerivativeHCT116 (Colorectal Carcinoma)2.79[5]
Benzoxazole Derivative 8d Modified Benzoxazole-Based DerivativeVEGFR-20.055[5]
B. Antimicrobial and Anti-inflammatory Potential

The benzoxazole and benzisoxazole scaffolds are also recognized for their antimicrobial and anti-inflammatory properties.[6][7] The structural features of 3-Amino-4-methoxybenzisoxazole suggest it could exhibit activity against various bacterial and fungal strains, as well as modulate inflammatory pathways.

Table 2: Antimicrobial and Anti-inflammatory Activity of Benzoxazole Analogs

Compound TypeActivityKey FindingsReference
Benzoxazole DerivativesAntibacterialModerate activity against Gram-negative and Gram-positive bacteria.[6]
Benzoxazole DerivativesAntioxidantGood antioxidant activities in various scavenging assays.[6]
Benzoxazole DerivativesAnti-inflammatoryGood activity in lipoxygenase inhibition and indirect haemolytic assays.[6]
2-Oxo-3H-benzoxazole DerivativesAnalgesic & Anti-inflammatoryPotent activity, with some derivatives showing reduced gastric toxicity.[7]

III. Experimental Design and Methodologies

A thorough evaluation of 3-Amino-4-methoxybenzisoxazole necessitates a well-defined experimental plan. The following protocols are provided as a starting point and should be optimized based on the specific research question.

A. Synthesis of 3-Amino-4-methoxybenzisoxazole and Analogs

The synthesis of 3-Amino-4-methoxybenzisoxazole can be approached through several established routes for 3-aminobenzisoxazoles. A general and adaptable synthetic workflow is presented below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization 2-Fluoro-5-methoxybenzonitrile 2-Fluoro-5-methoxybenzonitrile N-hydroxy-2-fluoro-5-methoxybenzimidamide N-hydroxy-2-fluoro-5-methoxybenzimidamide 2-Fluoro-5-methoxybenzonitrile->N-hydroxy-2-fluoro-5-methoxybenzimidamide Hydroxylamine Hydroxylamine Hydroxylamine 3-Amino-4-methoxybenzisoxazole 3-Amino-4-methoxybenzisoxazole N-hydroxy-2-fluoro-5-methoxybenzimidamide->3-Amino-4-methoxybenzisoxazole Base-mediated cyclization

Caption: General synthetic workflow for 3-Amino-4-methoxybenzisoxazole.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzisoxazole

  • Step 1: Formation of N-hydroxy-2-fluoro-5-methoxybenzimidamide:

    • To a solution of 2-fluoro-5-methoxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the intermediate product by extraction and purify if necessary.

  • Step 2: Cyclization to 3-Amino-4-methoxybenzisoxazole:

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF or DMSO).

    • Add a base (e.g., potassium carbonate or sodium hydride) to facilitate the intramolecular cyclization.

    • Heat the reaction mixture to an appropriate temperature and monitor for completion by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography or recrystallization.

B. In Vitro Biological Assays

Anticancer_Screening_Workflow Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Cell Culture Cell Culture Cell Culture->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Kinase Inhibition Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Cell Viability Assay

This assay is a colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., HT1080, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-4-methoxybenzisoxazole and comparator compounds in the appropriate cell culture medium.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Reagent Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Experimental Protocol: Receptor Tyrosine Kinase (RTK) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against RTKs like VEGFR-2.[8][9]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • ATP (including radiolabeled γ-³²P-ATP for radioactive assays or using non-radioactive detection methods).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Test compounds (3-Amino-4-methoxybenzisoxazole and comparators) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, substrate, and the test compound.

    • Initiate the kinase reaction by adding the VEGFR-2 enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of Kinase Activity:

    • Radioactive Method: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Methods (e.g., ELISA-based): Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate. The signal can be generated using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution:

    • Perform serial two-fold dilutions of 3-Amino-4-methoxybenzisoxazole and control antibiotics in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Statistical Analysis of Experimental Data

A. Analysis of In Vitro Data
  • IC50/EC50 Determination: For dose-response data from MTT and kinase inhibition assays, non-linear regression analysis is used to fit a sigmoidal dose-response curve (variable slope). From this curve, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are calculated. Software such as GraphPad Prism or R with the 'drc' package are commonly used for this purpose.[10][11]

  • Comparison of Potency: To compare the IC50 values of 3-Amino-4-methoxybenzisoxazole with other compounds, statistical tests such as the extra sum-of-squares F-test can be employed to determine if the dose-response curves are significantly different.

  • Antimicrobial Data: MIC values are typically reported as discrete concentrations. Descriptive statistics are used to summarize the data.

B. Analysis of In Vivo Data

For preclinical in vivo anticancer studies, the analysis often involves monitoring tumor growth over time.

  • Tumor Growth Inhibition (TGI) Analysis:

    • Tumor Volume Measurement: Tumor volume is typically calculated using the formula: (Length × Width²)/2.

    • Data Visualization: Plot mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

    • Statistical Comparison:

      • Two-way ANOVA with repeated measures: This can be used to analyze the overall effect of treatment and time on tumor volume. Post-hoc tests (e.g., Dunnett's or Tukey's) can then be used to compare individual treatment groups to the control group at specific time points.

      • Analysis of Tumor Growth Delay: This involves determining the time it takes for tumors in each group to reach a predetermined size. Kaplan-Meier survival analysis with a log-rank test can be used to compare the time to reach this endpoint between groups.

      • Area Under the Curve (AUC) Analysis: The total tumor growth over the course of the study can be quantified by calculating the AUC for each animal's tumor growth curve. The AUCs can then be compared between groups using a one-way ANOVA or a t-test.[12]

  • Analysis of Survival Data: If the study endpoint is survival, Kaplan-Meier survival curves should be generated, and the log-rank test should be used to compare survival distributions between treatment groups.[11]

Key Considerations for Statistical Analysis:

  • Sample Size and Power: The number of animals or replicates per group should be justified by a power analysis to ensure the study is adequately powered to detect a biologically meaningful effect.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the measurements and data analysis should be blinded to the treatment allocation to minimize bias.[13]

  • Data Distribution: The assumptions of the statistical tests (e.g., normality of data) should be checked. If the assumptions are not met, non-parametric tests should be used.

V. Conclusion

This guide provides a comprehensive framework for the systematic evaluation and statistical analysis of experimental data pertaining to 3-Amino-4-methoxybenzisoxazole. By leveraging comparative data from related analogs and employing robust experimental and statistical methodologies, researchers can effectively characterize the biological activity of this novel compound and assess its therapeutic potential. The provided protocols and analytical approaches are intended to serve as a foundation for rigorous and reproducible scientific investigation in the field of drug discovery and development.

VI. References

  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. In Statistical Methods in Preclinical Research (pp. 131-147). Birkhäuser Basel.

  • Hothorn, L. A. (2006). Statistical analysis of in vivo anticancer experiments: tumor growth inhibition. Methods in molecular medicine, 110, 269–282.

  • Ricci, F., Baccarani, M., & Zinzani, P. L. (2014). Preclinical In Vivo Antitumor Activity Experiments: Methodological Pitfalls and a New Framework for their Design and Analysis.

  • Fry, D. W. (2004). Assays for membrane tyrosine kinase receptors. Expert review of molecular diagnostics, 4(4), 485-497.

  • Hanfelt, J. (2004). Statistical approaches to experimental design and data analysis of in vivo studies. Breast Cancer Research and Treatment, 88(Suppl 1), S23-S26.

  • Ghanbari, M., Gholami, L., Safaee, M., & Ghassemi, S. (2022). In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer. BMC cancer, 22(1), 1-13.

  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

  • Villalobos, A., Blake, J. F., Biggers, C. K., Butler, T. W., Chapin, D. S., Chen, Y. H., ... & Ives, J. L. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 37(17), 2721-2734.

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19(12), 5269-5287.

  • Piaz, F. V., Giustiniano, M., Casapullo, A., Franceschelli, S., Leone, A., Gazzerro, P., ... & Brancato, A. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8511.

  • Wallace, E. M., Lyssikatos, J. P., Buser, C. A., Geng, L., He, X., Anderes, K. L., ... & Jolliffe, L. K. (2008). 3-Amino-benzo [d] isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of medicinal chemistry, 51(4), 852-862.

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents.

  • Basavaraju, B., & S., S. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 748-763.

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Li, J., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of pharmaceutical and biomedical analysis, 223, 115166.

  • Shaik, A. B., Bhandari, S., & Kumar, C. G. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Al-Shaikh, A. B. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(23), 5678.

  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407.

  • Gunes, H. S., & Akgul, O. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & medicinal chemistry letters, 22(5), 2075-2078.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19(12), 5269-5287.

  • Halilovic, E., Veljovic, E., & Osturk, I. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 734-743.

  • Basavaraju, B., & S., S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmacy and Biological Sciences, 15(1), 1-18.

  • Anand, A., Chintakrindi, S., & S., R. K. (2018). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Current cancer drug targets, 18(9), 896-908.

  • Sharma, P. C., & Sharma, D. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 291-303.

  • Abdallah, A. E., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., ... & Al Ward, M. M. S. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Drug design, development and therapy, 16, 2595.

  • Ekowati, J., Hamid, I. S., & Siswandono, S. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences and Research, 8(3), 193-199.

  • Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., ... & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 593.

  • Ekowati, J., Hamid, I. S., & Siswandono, S. (2026). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate.

  • Li, Y., Wang, Y., Li, J., Wang, Y., & Liu, H. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of biomolecular structure & dynamics, 37(15), 4057-4073.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-methoxybenzisoxazole

As professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management and disposal of chemical reagents are not merely procedural; they are a cornerstone of a com...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management and disposal of chemical reagents are not merely procedural; they are a cornerstone of a compliant, safe, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-4-methoxybenzisoxazole. While specific safety data for this exact compound is not extensively published, this directive is synthesized from authoritative data on structurally similar benzisoxazole and isoxazole derivatives, ensuring a robust and cautious approach to its handling and disposal.

Core Safety Principles & Hazard Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 3-Amino-4-methoxybenzisoxazole should be treated with care, assuming it may present similar risks. The guiding principle is to manage all waste streams containing this compound as hazardous chemical waste.

Key Causality: The isoxazole ring and substituted benzene structure are common in bioactive molecules, which can have unforeseen toxicological and ecological effects if not properly neutralized.[1][2] Therefore, disposal via a licensed chemical waste facility is the only method that ensures complete destruction and prevents environmental release.[3][4]

Hazard Profile & Disposal Overview

Parameter Information Rationale & Citations
Assumed Hazard Classification Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation. Based on the hazard classifications of similar benzisoxazole and aminobenzamide compounds.[5][6]
Primary Disposal Route Incineration at a licensed hazardous waste disposal facility. This is the standard and required method for many organic chemical wastes to ensure complete destruction.[3][4][5][7]
Environmental Precautions Do not allow to enter drains or the environment. The ecological effects are largely uninvestigated; release into sewer systems or waterways must be avoided.[1][3][8]

| Incompatible Wastes | Strong oxidizing agents, strong acids. | To prevent potentially vigorous or exothermic reactions, segregate this waste from incompatible chemical streams.[5][6][9] |

Immediate Safety & Personal Protective Equipment (PPE)

Proactive personal protection is non-negotiable. All handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[5][10]

  • Eye Protection : Wear chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[9][11] This is critical to protect against accidental splashes of solutions or contact with solid particulates.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[12][13] Proper glove removal technique is essential to avoid skin contact.[12]

  • Body Protection : A standard laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[14][15]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and after removing gloves, and before leaving the laboratory.[10][14]

Step-by-Step Disposal Protocol

The mandated method for disposing of 3-Amino-4-methoxybenzisoxazole is to treat it as hazardous waste, which must be collected by a licensed professional waste disposal service.[7][16] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sink .[5][15]

Step 1: Waste Identification and Segregation

All materials that have come into contact with 3-Amino-4-methoxybenzisoxazole must be considered hazardous waste. This includes:

  • Unused or excess solid chemical.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing papers).

  • Contaminated Personal Protective Equipment (PPE), such as gloves.[16]

Causality: Proper segregation is the foundation of safe waste management. Keeping different waste streams separate prevents dangerous chemical reactions and allows for correct disposal routing.[5] Maintain separate, dedicated containers for solid and liquid waste.[16][17]

Step 2: Container Selection and Labeling
  • Solid Waste : Collect in a clearly labeled, leak-proof container with a secure lid. The original product container can be used if it is in good condition.[16]

  • Liquid Waste : Use a chemically resistant, shatter-proof container with a secure, screw-top cap.[16]

  • Labeling : All waste containers must be clearly and securely labeled with the words "HAZARDOUS WASTE ," the full chemical name "3-Amino-4-methoxybenzisoxazole ," and a clear description of the associated hazards (e.g., "Irritant").[5]

Step 3: Waste Storage (Satellite Accumulation)

Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area.[5][6] This area should be away from sources of ignition and incompatible materials.[3][18] Containers must remain closed except when actively adding waste.[16]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup for the hazardous waste.[7][16] Provide them with an accurate description of the waste stream as per your labeling.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[3][10]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain & Clean (Solid Spill) : For a dry powder spill, gently sweep or scoop the material to avoid generating dust.[9][10] Place the collected material into a sealed, labeled container for hazardous waste disposal.[3][6]

  • Contain & Clean (Liquid Spill) : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[5][16] Once fully absorbed, carefully scoop the material into a sealed, labeled container for hazardous waste disposal.[16]

  • Decontaminate : Clean the spill area with soap and water or an appropriate laboratory decontaminant, and dispose of all cleaning materials as hazardous waste.[13][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 3-Amino-4-methoxybenzisoxazole waste.

G start_node Generation of 3-Amino-4-methoxybenzisoxazole Waste decision_node Waste Type? start_node->decision_node process_node1 Segregate into Solid vs. Liquid Waste decision_node->process_node1 Routine Disposal spill_process1 Evacuate Area & Don Appropriate PPE decision_node->spill_process1 Accidental Spill process_node process_node spill_process spill_process end_node Arrange for Pickup by Licensed Waste Contractor process_node2 Use Labeled, Sealed Hazardous Waste Container process_node1->process_node2 process_node3 Store in Designated Satellite Accumulation Area process_node2->process_node3 process_node3->end_node spill_process2 Contain with Inert Absorbent (if liquid) or Gently Sweep (if solid) spill_process1->spill_process2 spill_process3 Collect into Sealed Hazardous Waste Container spill_process2->spill_process3 spill_process3->process_node3

Caption: Disposal workflow for 3-Amino-4-methoxybenzisoxazole.

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